Product packaging for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline(Cat. No.:CAS No. 524955-09-7)

3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Cat. No.: B1661971
CAS No.: 524955-09-7
M. Wt: 234.68 g/mol
InChI Key: XCAPJQSICQSUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11ClN2O B1661971 3-Chloro-4-(pyridin-2-ylmethoxy)aniline CAS No. 524955-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAPJQSICQSUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588396
Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524955-09-7
Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524955097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-[(pyridin-2-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chloro-4-(2-pyridylmethoxy)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67KD7Z8H49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(pyridin-2-ylmethoxy)aniline, identified by CAS Number 524955-09-7, is a heterocyclic aromatic amine of significant interest in medicinal chemistry and pharmaceutical development.[][2] Its structure, which incorporates a substituted aniline core linked to a pyridine ring via a methylene ether bridge, makes it a valuable building block for complex molecular architectures. Notably, it serves as a key intermediate in the synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[3][4]

Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile in a therapeutic context. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their determination, offering field-proven insights for its practical application.

Core Physicochemical & Structural Data

A summary of the essential physicochemical properties of this compound is presented below. It is important to note that some values are predicted based on computational models and serve as valuable estimates for experimental design.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 524955-09-7[]
Molecular Formula C₁₂H₁₁ClN₂O[5]
Molecular Weight 234.68 g/mol [5]
Physical Form White to Light yellow to Light orange powder to crystal[6][7]
Melting Point 91.0 - 95.0 °C[]
Boiling Point 402.5 ± 35.0 °C (Predicted)[]
Density 1.292 ± 0.06 g/cm³ (Predicted)[]
logP (Octanol/Water) 2.8962 (Predicted)[5]
Topological Polar Surface Area (TPSA) 48.14 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Molecular Structure and Spectroscopic Profile

The unique arrangement of functional groups in this compound dictates its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a fundamental tool for structural confirmation. The reported spectrum in deuterated chloroform (CDCl₃) provides key diagnostic signals.[6]

  • ¹H NMR (CDCl₃): δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[6]

Interpretation:

  • δ 8.57: The downfield doublet corresponds to the proton ortho to the pyridine nitrogen, deshielded by the electronegative nitrogen atom.

  • δ 7.75-7.20: Multiplets in this region are characteristic of the other protons on the pyridine ring.

  • δ 6.81 and 6.77: These doublets represent the protons on the aniline ring.

  • δ 5.18: The sharp singlet integrating to 2H is the diagnostic signal for the methylene (-CH₂-) bridge protons.

  • δ 3.48: The broad signal integrating to 2H corresponds to the amine (-NH₂) protons, which are subject to exchange.

For a comprehensive analysis, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable. ¹³C NMR would confirm the carbon backbone, MS would verify the molecular weight and fragmentation pattern, and IR would identify key functional group vibrations (e.g., N-H stretch, C-O ether stretch, C-Cl stretch).

Lipophilicity: Partition Coefficient (logP)

Lipophilicity, quantified by the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME properties.[8] A positive logP value indicates a preference for a lipid (nonpolar) environment over an aqueous (polar) one.[9] For this compound, the computationally predicted logP is 2.8962 , suggesting it is a moderately lipophilic compound.[5]

Experimental Determination of logP: Shake-Flask Method

The Shake-Flask method is the gold standard for logP determination.[9] The causality behind this choice is its direct measurement of partitioning between two immiscible phases, providing a definitive experimental value.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis prep1 Saturate n-octanol with water prep2 Saturate water (pH 7.4 buffer) with n-octanol prep1->prep2 Equilibrate for 24h exp1 Prepare stock solution of compound in n-octanol prep2->exp1 exp2 Add stock to mixture of pre-saturated octanol and water exp1->exp2 exp3 Shake/agitate vigorously for 1-2 hours exp2->exp3 exp4 Centrifuge to ensure complete phase separation exp3->exp4 an1 Carefully sample aqueous and octanol layers exp4->an1 an2 Quantify compound concentration in each phase (e.g., via HPLC-UV) an1->an2 an3 Calculate P = [Compound]octanol / [Compound]aqueous an2->an3 an4 Calculate logP = log10(P) an3->an4

Caption: Workflow for logP determination by the Shake-Flask method.

Step-by-Step Protocol:

  • Phase Preparation: Prepare mutually saturated solvents by mixing n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and allowing them to equilibrate for at least 24 hours. This prevents volume changes during the experiment.[10]

  • Sample Preparation: Accurately weigh the compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated aqueous buffer and the pre-saturated n-octanol containing the compound.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partition equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

Acidity and Basicity: Ionization Constant (pKa)

The ionization constant (pKa) defines the extent to which a molecule will exist in a charged or neutral state at a given pH.[11] This is arguably one of the most critical parameters in drug development, as it directly impacts solubility, absorption, and interaction with biological targets.[12] this compound has two basic centers: the aniline nitrogen and the pyridine nitrogen. The aniline nitrogen is expected to be a weak base (pKa of the conjugate acid likely in the 3-5 range), while the pyridine nitrogen is also a weak base (pKa of the conjugate acid likely around 5).

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[13] Its selection is justified by its high precision and ability to directly measure pH changes upon addition of a titrant, allowing for the straightforward identification of the pKa at the half-equivalence point.[14]

G cluster_setup System Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers (pH 4, 7, 10) setup2 Prepare standardized acid titrant (e.g., 0.1 M HCl) setup1->setup2 setup3 Accurately weigh and dissolve compound in co-solvent/water setup2->setup3 tit1 Immerse calibrated pH electrode in sample solution setup3->tit1 tit2 Add small, precise increments of HCl titrant tit1->tit2 tit3 Record pH after each addition, allowing for stabilization tit2->tit3 tit3->tit2 Repeat until past equivalence point an1 Plot pH vs. Volume of titrant added tit3->an1 an2 Determine equivalence point (inflection point of the curve) an1->an2 an3 Identify the volume at the half-equivalence point an2->an3 an4 The pH at the half-equivalence point is the pKa an3->an4

Caption: Workflow for pKa determination by Potentiometric Titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Due to the compound's lipophilicity, a co-solvent system (e.g., methanol-water or DMSO-water) may be necessary.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Use a standardized strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a precision burette.

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Plotting: Plot the recorded pH values against the volume of titrant added. This will generate a sigmoidal titration curve.

  • Equivalence Point: Determine the equivalence point(s), which corresponds to the steepest part of the curve (the inflection point). This can be found more accurately by plotting the first or second derivative of the curve.

  • pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the first equivalence point has been added (the half-equivalence point).[13] At this point, the concentrations of the protonated (conjugate acid) and neutral base species are equal.

Synthesis and Safety

Synthetic Route

The compound is synthesized via the reduction of a nitro-group precursor, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This is a common and effective strategy for introducing an aniline moiety.[6]

G reactant 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine product This compound reactant->product Reduction reagents Zn, NH₄Cl Ethanol/H₂O, 60 °C

Caption: Synthesis of the title compound via nitro-group reduction.

Protocol Summary: The synthesis involves stirring the starting material, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, with zinc powder and ammonium chloride in a mixture of ethanol and water at 60 °C.[6] The zinc acts as the reducing agent in the presence of ammonium chloride, which serves as a proton source, to selectively reduce the nitro group to an amine. Workup involves extraction with ethyl acetate followed by purification.[6]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound presents several hazards.[15]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a moderately lipophilic, crystalline solid with two basic centers. Its physicochemical profile, characterized by properties such as melting point, logP, and pKa, is fundamental to its application as a key building block in drug discovery. The experimental methodologies detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and facilitating the rational design of new chemical entities.

References

An In-Depth Technical Guide to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a pivotal intermediate in the synthesis of targeted cancer therapeutics. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, a detailed synthesis protocol, and its critical application in the formation of the potent tyrosine kinase inhibitor, neratinib.

Core Compound Analysis: Structure and Physicochemical Properties

This compound is a substituted aniline derivative with the molecular formula C₁₂H₁₁ClN₂O.[][2] Its structure is characterized by a chlorobenzene ring bearing an amino group and a pyridin-2-ylmethoxy substituent. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry.

Molecular Structure

The structural formula of this compound is presented below:

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₁ClN₂O[][2]
Molecular Weight 234.68 g/mol [][2]
CAS Number 524955-09-7[2]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 91.0 to 95.0 °C[][3]
Boiling Point (Predicted) 402.5 ± 35.0 °C[][3]
Density (Predicted) 1.292 ± 0.06 g/cm³[]
SMILES C1=CC=NC(=C1)COC2=C(C=C(C=C2)N)Cl[]
InChI InChI=1S/C12H11ClN2O/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h1-7H,8,14H2[]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is a critical step in the production of neratinib. The most commonly cited method involves the reduction of a nitro-substituted precursor, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.[3] This approach is efficient and yields the desired product in high purity.

Experimental Methodology

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (3.9 g, 15 mmol), zinc powder (5.8 g, 88 mmol), and ammonium chloride (2.4 g, 44 mmol).

  • Solvent Addition: To the flask, add a mixture of ethanol (60 mL) and water (10 mL).

  • Reaction Execution: Stir the mixture vigorously and heat to 60°C. Maintain this temperature and continue stirring overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into 200 mL of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing and Drying: Separate the organic phase, wash it with saturated brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the final product, this compound. This process typically yields a high purity product (around 98%).[3]

Causality in Experimental Choices

The selection of reagents and conditions in this protocol is based on established principles of organic chemistry. Zinc powder in the presence of ammonium chloride is a classic and effective reagent system for the reduction of aromatic nitro groups to amines. The ethanol/water solvent system provides good solubility for the reactants and facilitates the reaction. The aqueous work-up and extraction are standard procedures to separate the organic product from the inorganic salts and other water-soluble byproducts.

Synthesis Workflow Diagram

start Start: 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine reaction Reaction: Stir at 60°C overnight start->reaction reagents Reagents: Zinc Powder Ammonium Chloride reagents->reaction solvents Solvents: Ethanol Water solvents->reaction workup Aqueous Work-up reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Washing & Drying extraction->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Application in Drug Development: The Neratinib Connection

The primary significance of this compound lies in its role as a key intermediate in the synthesis of neratinib.[4] Neratinib is a potent, irreversible pan-HER (Human Epidermal Growth Factor Receptor) tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[5]

Role in Neratinib Synthesis

In the multi-step synthesis of neratinib, this compound serves as the aniline component that is coupled with a substituted quinoline core. This reaction forms a crucial part of the neratinib molecule, contributing to its binding affinity and inhibitory activity against the target kinases. The synthesis of neratinib is detailed in patents such as U.S. Patent 6,288,082.[6][7]

Mechanism of Action of Neratinib

Neratinib exerts its anticancer effects by irreversibly binding to the kinase domains of HER1 (EGFR), HER2, and HER4.[5] This covalent binding blocks the downstream signaling pathways that are critical for cell proliferation and survival in HER2-overexpressing cancers. By inhibiting these pathways, neratinib induces cell cycle arrest and apoptosis in tumor cells.[5]

Signaling Pathway Inhibition Diagram

neratinib Neratinib her_receptors HER1, HER2, HER4 (Tyrosine Kinases) neratinib->her_receptors Inhibits proliferation Cell Proliferation & Survival neratinib->proliferation Blocks apoptosis Apoptosis neratinib->apoptosis Induces downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) her_receptors->downstream Activates downstream->proliferation Promotes

Caption: Simplified signaling pathway inhibition by Neratinib.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined synthesis and crucial role as a building block for the anticancer drug neratinib underscore its importance in the development of targeted therapies. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and application, offering valuable insights for researchers and drug development professionals.

References

Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and reliable synthetic route to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to couple the pyridinylmethyl moiety with a chlorinated aromatic ring, followed by the selective reduction of a nitro group to yield the target aniline. This approach is favored for its high yield and selectivity, mitigating common side reactions associated with the direct alkylation of aminophenols.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by established chemical principles and supported by authoritative references.

Strategic Overview: A Two-Step Approach to Purity and Yield

The synthesis of this compound is most effectively achieved through a two-step pathway that prioritizes control over reactivity and minimizes the formation of undesirable byproducts.

Step 1: Williamson Ether Synthesis. This classical and highly versatile reaction is employed to form the crucial ether linkage. The synthesis commences with the reaction of 3-chloro-4-nitrophenol with 2-(chloromethyl)pyridine. The use of a nitro-substituted phenol is a key strategic decision. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, facilitating its removal by a base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyridine in an SN2 reaction to form 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This approach circumvents the potential for N-alkylation that would be a significant side reaction if 3-chloro-4-aminophenol were used directly.

Step 2: Selective Nitro Group Reduction. With the ether linkage securely in place, the nitro group of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine is selectively reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with zinc powder in the presence of an ammonium salt being a common and effective choice. This method is favored for its efficiency and selectivity, leaving the chloro and ether functionalities intact. The final product, this compound, is then isolated and purified.

The overall synthetic workflow is depicted in the following diagram:

Synthesis of this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 3-Chloro-4-nitrophenol C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C B 2-(Chloromethyl)pyridine B->C D 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine C->D SN2 Reaction E 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine F Reducing Agent (e.g., Zn/NH4Cl) Solvent (e.g., Ethanol/Water) E->F G This compound F->G Reduction

Caption: Synthetic workflow for this compound.

In-Depth Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] In this step, a phenoxide is generated in situ from 3-chloro-4-nitrophenol using a suitable base, which then undergoes an SN2 reaction with 2-(chloromethyl)pyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-nitrophenol173.5610.0 g0.0576
2-(Chloromethyl)pyridine127.577.35 g0.0576
Potassium Carbonate (K₂CO₃)138.2111.9 g0.0861
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the phenol has completely dissolved.

  • Add potassium carbonate (11.9 g, 0.0861 mol) to the solution. The use of a carbonate base is common for the synthesis of aryl ethers.[3]

  • Add 2-(chloromethyl)pyridine (7.35 g, 0.0576 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow solid precipitate will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a pale yellow crystalline solid.

Step 2: Reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine to this compound

The selective reduction of the nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. The use of zinc powder and ammonium chloride in an alcohol-water solvent system provides an effective and mild method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine264.6710.0 g0.0378
Zinc Powder (Zn)65.3814.8 g0.226
Ammonium Chloride (NH₄Cl)53.496.0 g0.112
Ethanol46.07150 mL-
Water18.0225 mL-

Procedure:

  • In a 500 mL round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (10.0 g, 0.0378 mol), zinc powder (14.8 g, 0.226 mol), and ammonium chloride (6.0 g, 0.112 mol).

  • Add a mixture of ethanol (150 mL) and water (25 mL) to the flask.

  • Stir the mixture at 60 °C overnight. The reaction can be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, pour the mixture into 500 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product as a solid. The melting point of the purified product is reported to be in the range of 91.0-95.0 °C.[]

Scientific Rationale and Mechanistic Insights

The Williamson Ether Synthesis: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:

  • Deprotonation: The base (potassium carbonate) deprotonates the acidic phenolic hydroxyl group of 3-chloro-4-nitrophenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of the C-Cl bond in 2-(chloromethyl)pyridine.

  • Displacement: The attack occurs from the backside of the C-Cl bond, leading to the displacement of the chloride leaving group in a single, concerted step.

The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the anion (phenoxide), thus enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate.[5]

Nitro Group Reduction: A Heterogeneous Reaction

The reduction of the nitro group with zinc powder in the presence of an ammonium salt is a heterogeneous reaction that occurs on the surface of the zinc metal. Ammonium chloride acts as a proton source in the reaction. The overall process involves the transfer of electrons from the zinc metal to the nitro group, followed by protonation steps to ultimately form the amine.

Safety and Handling Considerations

  • 3-Chloro-4-nitrophenol: Toxic and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • 2-(Chloromethyl)pyridine: Corrosive and a lachrymator. Handle with extreme care in a fume hood.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Zinc Powder: Flammable solid. Keep away from heat and open flames.

  • Ammonium Chloride: Irritant. Avoid breathing dust.

  • Ethanol: Flammable liquid.

  • Ethyl Acetate: Flammable liquid and irritant.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Data
2-((2-Chloro-4-nitrophenoxy)methyl)pyridineC₁₂H₉ClN₂O₃264.67Pale yellow crystalline solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry
This compoundC₁₂H₁₁ClN₂O234.68Off-white to light brown solid¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point (91-95 °C)[]

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding method for the preparation of this compound. By employing a strategic two-step approach involving a Williamson ether synthesis followed by a selective nitro group reduction, this protocol overcomes common challenges associated with the direct alkylation of aminophenols. The in-depth experimental procedures, coupled with a thorough understanding of the underlying chemical principles, will enable researchers to successfully synthesize this valuable pharmaceutical intermediate.

References

The Aniline-Pyridine Scaffold: A Technical Guide to the Biological Activity of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Chloro-4-(pyridin-2-ylmethoxy)aniline moiety represents a quintessential "privileged scaffold" in modern medicinal chemistry, particularly in the domain of oncology. While intrinsically inert, this structure serves as a critical building block for a class of highly potent, orally active irreversible kinase inhibitors. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and, most importantly, the biological activities of its derivatives. We will dissect the structure-activity relationship (SAR) and mechanism of action, with a focused case study on Neratinib, a pan-HER inhibitor approved for the treatment of HER2-positive breast cancer. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of established protocols, mechanistic insights, and the strategic rationale behind the therapeutic application of this important chemical class.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small-molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the concept of a "privileged scaffold" has emerged—a core molecular structure that is capable of binding to multiple biological targets with high affinity. The 4-anilino-quinoline/quinazoline framework, of which our topic molecule is a key component, is one such scaffold.

The this compound structure provides an ideal foundation for kinase inhibitor design. The pyridine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the substituted aniline moiety offers a versatile vector for modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate how this specific aniline derivative is leveraged to create powerful anticancer agents.

Part 1: The Core Moiety - Synthesis and Physicochemical Properties

The utility of any scaffold begins with its efficient and reliable synthesis. This compound (CAS 524955-09-7) is synthesized from commercially available precursors, with the final step typically involving the reduction of a nitro group.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine to the target aniline.

Causality Behind Experimental Choices:

  • Solvent System (Ethanol/H₂O): The mixed solvent system is chosen to ensure the solubility of both the organic starting material and the inorganic reagents (zinc powder, ammonium chloride).

  • Reducing Agent (Zinc Powder): Zinc powder in the presence of a proton source like ammonium chloride is a classic, effective, and relatively mild method for the reduction of aromatic nitro groups to anilines, avoiding the harsh conditions of catalytic hydrogenation that might affect other functional groups.

  • Ammonium Chloride: Acts as a proton donor and helps to activate the zinc surface.

  • Temperature (60°C): Moderate heating accelerates the reaction rate without causing significant decomposition of the starting material or product.

Step-by-Step Methodology:

  • Combine 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (15 mmol), zinc powder (88 mmol), and ammonium chloride (44 mmol) in a reaction vessel.

  • Add a mixed solvent of ethanol (60 mL) and water (10 mL).

  • Stir the mixture vigorously at 60°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically overnight).

  • Upon completion, cool the reaction mixture and pour it into 200 mL of water.

  • Perform a liquid-liquid extraction using ethyl acetate (3 x 100 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the final product, this compound, typically as a solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine Reaction Reduction Reaction (Stir at 60°C) Start->Reaction Reagents Reagents: - Zinc Powder - NH₄Cl - Ethanol/H₂O Reagents->Reaction Workup Aqueous Workup & Extraction (Ethyl Acetate) Reaction->Workup Cool & Quench Purification Solvent Removal Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the core aniline moiety.

Physicochemical Data
PropertyValueReference
CAS Number 524955-09-7[2][3]
Molecular Formula C₁₂H₁₁ClN₂O[2]
Molecular Weight 234.68 g/mol [2][3]
Appearance Solid[1]
Primary Application Intermediate for kinase inhibitor synthesis[1][2][4]

Part 2: Mechanism of Action - From Scaffold to Irreversible Kinase Inhibition

The true biological significance of this compound is realized when it is incorporated into a larger molecular entity. Its primary use is in the synthesis of disubstituted (arylamino)quinolinecarbonitriles, which function as potent antitumor agents.[2][4]

Case Study: Neratinib

Neratinib (Nerlynx®) is an oral, irreversible pan-HER tyrosine kinase inhibitor and a prime example of a drug built upon this scaffold.[5] The IUPAC name, (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino ]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide, clearly shows the incorporation of our core moiety.[5]

Mechanism of Irreversible Inhibition: Neratinib targets members of the Human Epidermal Growth Factor Receptor (HER) family, specifically EGFR (HER1), HER2, and HER4.[1] Unlike reversible inhibitors which bind and dissociate, Neratinib forms a permanent covalent bond with the kinase.

  • Initial Binding: The quinoline core and the anilino-pyridine moiety guide the molecule into the ATP-binding site of the HER kinases.

  • Covalent Bond Formation: The butenamide group on Neratinib acts as a Michael acceptor. It is perfectly positioned to react with a conserved cysteine residue (Cys-805 in HER2, Cys-773 in EGFR) within the ATP-binding pocket.[6][7]

  • Sustained Inhibition: This covalent bond irreversibly locks the inhibitor in place, permanently inactivating the kinase. This leads to a sustained blockade of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for tumor cell proliferation and survival.[3][8]

The 3-chloro substituent plays a critical role in orienting the molecule within the binding pocket, enhancing its affinity and positioning the reactive butenamide for optimal covalent interaction.

HER2 Signaling Pathway and Point of Inhibition

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER_dimer HER2/HER3 Heterodimer HER2->HER_dimer Dimerization TKD Tyrosine Kinase Domain (TKD) HER_dimer->TKD Autophosphorylation PI3K PI3K TKD->PI3K RAS RAS TKD->RAS Neratinib Neratinib Neratinib->TKD Irreversible Inhibition (Covalent Bond) AKT Akt PI3K->AKT Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: Simplified HER2 signaling cascade and the inhibitory action of Neratinib.

Part 3: Biological Activity & Therapeutic Applications

Derivatives of this compound exhibit potent anti-proliferative activity against cancer cell lines that overexpress HER family receptors. Neratinib, for example, is significantly more potent than first-generation, reversible inhibitors like lapatinib in many HER2-positive cell lines.[4][9]

In Vitro Anti-proliferative Activity of Neratinib

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Neratinib against various human cancer cell lines, demonstrating its potent activity, particularly in those with HER2 amplification.

Cell LineCancer TypeHER2 StatusNeratinib IC₅₀ (nM)Reference
SK-Br-3 Breast CancerAmplified~2-3[4][10]
BT474 Breast CancerAmplified~2-3[4][10]
Calu-3 Lung CancerAmplified16.5[11]
H2170 Lung CancerAmplified4.7[11]
H1781 Lung CancerMutant13.6[11]
A431 Epidermoid CancerEGFR Overexpression81[7][10]
SW620 Colorectal CancerNegative≥690[4]

Interpretation of Data: The low nanomolar IC₅₀ values in HER2-amplified cell lines (SK-Br-3, BT474, Calu-3) highlight the potent and specific on-target activity of Neratinib. The significantly higher IC₅₀ value in the HER2-negative SW620 cell line confirms its selectivity.[4]

Part 4: Experimental Protocols for Evaluation

To assess the biological activity of novel derivatives synthesized from the this compound scaffold, a robust and reproducible kinase inhibition assay is essential.

Protocol 2: In Vitro HER2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a self-validating system for determining the potency (IC₅₀) of a test compound against the HER2 kinase domain.

Principle: This is a competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to a biotinylated HER2 kinase. A fluorescent "tracer" (an ATP-site ligand) also binds to the kinase, bringing it close to the antibody. When excited, the Eu-chelate on the antibody transfers energy (FRET) to the tracer, which then emits light at a specific wavelength. A test compound that binds to the HER2 ATP site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a novel derivative) in a suitable buffer (e.g., HEPES with Brij-35). The final assay concentration should typically range from 100 µM to 1 pM.

  • Kinase/Antibody Mix: In a separate tube, prepare a mix of the Eu-labeled antibody and the biotinylated HER2 kinase protein at 2X the final desired concentration.

  • Assay Plate Setup: Add 5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Kinase Addition: Add 5 µL of the Kinase/Antibody mix to each well.

  • Tracer Addition: Add 5 µL of the fluorescent tracer at 2X the final desired concentration to each well. The final volume is 15 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Measure emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-chelate).

  • Data Analysis: Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase Assay Workflow Diagram

Kinase_Assay_Workflow A Prepare Serial Dilution of Test Compound B Add Compound to 384-well Plate A->B D Add Kinase/Ab Mix to Plate B->D C Prepare 2X Mix: Eu-Antibody + HER2 Kinase C->D F Add Tracer to Plate D->F E Prepare 2X Fluorescent Tracer E->F G Incubate 60 min (Room Temp) F->G H Read Plate (TR-FRET Reader) G->H I Calculate Emission Ratio & Determine IC₅₀ H->I

Caption: Workflow for a competitive TR-FRET kinase binding assay.

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the development of potent kinase inhibitors. Its role as a cornerstone of Neratinib demonstrates its power in creating irreversible, covalent inhibitors that can overcome resistance mechanisms associated with earlier-generation drugs.

Future research efforts will likely focus on synthesizing novel derivatives to:

  • Improve Selectivity: Modifying the scaffold to target other kinases or to create inhibitors with a different selectivity profile to minimize off-target effects.

  • Overcome Resistance: Designing next-generation compounds that can inhibit mutated forms of HER2 that are resistant to current therapies.

  • Enhance Drug-like Properties: Optimizing the scaffold to improve solubility, metabolic stability, and other pharmacokinetic parameters.

The continued exploration of this privileged scaffold holds significant promise for the future of targeted cancer therapy.

References

The Strategic Deployment of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the intricate landscape of medicinal chemistry, the identification and utilization of privileged scaffolds and building blocks are paramount to the efficient discovery of novel therapeutics. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has emerged as a cornerstone in the synthesis of a new generation of targeted therapies, most notably in the realm of oncology. This technical guide delves into the multifaceted role of this aniline derivative, not merely as a synthetic intermediate, but as a strategically designed component that imparts critical pharmacodynamic and pharmacokinetic properties to the final active pharmaceutical ingredient (API). Its application is most prominently exemplified in the synthesis of Neratinib, a potent irreversible pan-HER tyrosine kinase inhibitor. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, application, and the crucial structure-activity relationships that underscore its importance in modern drug design.

Physicochemical Properties and Synthesis of the Core Moiety

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in multi-step synthetic campaigns. These properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 524955-09-7[1][2]
Molecular Formula C₁₂H₁₁ClN₂O[1]
Molecular Weight 234.68 g/mol [1]
Appearance White to light yellow crystalline powder[3]
Melting Point 91.0-95.0 °C[3]
Boiling Point 402.5±35.0 °C (Predicted)[3]
Purity ≥98%[2]
Storage 4°C, protect from light[2]

The synthesis of this compound is a critical first step for its utilization in drug discovery programs. A common and efficient laboratory-scale synthesis involves the reduction of a nitro-group precursor.

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust method for the synthesis of the title compound from its corresponding nitro-precursor.

Step 1: Reaction Setup

  • To a round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 equivalent).

  • Add ethanol and water to the flask.

  • With stirring, add zinc powder (approx. 5.9 equivalents) and ammonium chloride (approx. 2.9 equivalents).

Step 2: Reaction Execution

  • Heat the reaction mixture to 60°C and stir overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Isolation

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous phase with ethyl acetate.

  • Separate the organic phase, wash with saturated brine, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.[4]

G A 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine B Zn, NH4Cl EtOH/H2O, 60°C A->B C This compound B->C

Caption: Synthesis of this compound.

Application in the Synthesis of Neratinib: A Case Study in Irreversible Inhibition

The strategic importance of this compound is best illustrated through its role in the synthesis of Neratinib, an FDA-approved irreversible inhibitor of the HER2, HER4, and EGFR tyrosine kinases.[5] The aniline moiety of the building block serves as a crucial nucleophile in the formation of the core 4-anilinoquinoline structure of Neratinib.

Experimental Protocol: Synthesis of Neratinib from this compound

This protocol provides a generalized overview of a key step in the multi-step synthesis of Neratinib.

Step 1: Nucleophilic Aromatic Substitution

  • In a suitable reaction vessel, 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline is reacted with this compound in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., isopropanol).

  • The reaction is typically heated to drive the nucleophilic aromatic substitution to completion, affording the 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxy-6-nitroquinoline intermediate.

Step 2: Reduction of the Nitro Group

  • The nitro group of the intermediate from Step 1 is reduced to an amine. This can be achieved using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation. This yields 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxyquinoline.

Step 3: Amide Coupling to Introduce the Michael Acceptor

  • The amino group of the product from Step 2 is then acylated with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., tetrahydrofuran).[6] This step introduces the crucial Michael acceptor moiety.

Step 4: Final Product Formation and Salt Formation

  • The resulting product is Neratinib free base. For pharmaceutical use, it is often converted to a salt, such as the maleate salt, by reacting with maleic acid in a suitable solvent system.[6]

G cluster_0 Core Assembly cluster_1 Functionalization A This compound C Nucleophilic Aromatic Substitution A->C B 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline B->C D 4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxy-6-nitroquinoline C->D E Reduction (e.g., Fe/HCl) D->E F 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-3-cyano-7-ethoxyquinoline E->F H Amide Coupling F->H G (E)-4-(dimethylamino)but-2-enoyl chloride G->H I Neratinib H->I

Caption: Synthetic workflow for Neratinib.

The Structural Rationale: Unpacking the "Why"

The efficacy of Neratinib and other kinase inhibitors derived from this compound is not coincidental but rather the result of deliberate design choices that leverage the structural features of this building block.

The 4-Anilinoquinoline Scaffold: A Privileged Motif

The 4-anilinoquinoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[7] It effectively mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of kinases like EGFR and HER2. The aniline ring projects into a hydrophobic pocket, and its substituents play a critical role in modulating potency and selectivity.[8]

The Role of the 3-Chloro and 4-(Pyridin-2-ylmethoxy) Substituents

The specific substitution pattern of this compound is crucial for the high potency of Neratinib against HER2.[5]

  • 3-Chloro Group: The electron-withdrawing chloro group at the 3-position of the aniline ring is thought to enhance the binding affinity.[9] It can also modulate the pKa of the aniline nitrogen, influencing its reactivity and the overall electronic properties of the molecule. In some kinase inhibitors, halogen substituents can form halogen bonds with backbone carbonyls in the ATP binding site, further stabilizing the complex.

  • 4-(Pyridin-2-ylmethoxy) Group: This larger, more lipophilic group at the 4-position is believed to improve the activity against HER2.[5] The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially interacting with amino acid residues or water molecules in the active site. The ether linkage provides conformational flexibility, allowing the pyridyl moiety to adopt an optimal orientation for binding. This group also contributes to the overall physicochemical properties of the final drug, influencing its solubility and metabolic stability.

The Principle of Irreversible Inhibition

Neratinib is an irreversible inhibitor, a design strategy that offers several advantages, including prolonged pharmacodynamic effects and the potential to overcome certain forms of drug resistance. This irreversibility is achieved through the Michael acceptor moiety, which forms a covalent bond with a specific cysteine residue (Cys805 in HER2) in the ATP-binding pocket.[5] The this compound portion of the molecule serves to anchor the inhibitor in the active site, positioning the Michael acceptor for this covalent reaction.

G cluster_0 Neratinib Binding in HER2 Active Site A 4-Anilinoquinoline Core (ATP Mimic) B 3-Chloro Group (Enhanced Affinity) A->B C 4-(Pyridin-2-ylmethoxy) Group (HER2 Potency, H-Bonding) A->C D Michael Acceptor A->D F Covalent Bond Formation D->F E Cys805 Residue E->F

Caption: Key interactions of Neratinib in the HER2 active site.

Conclusion: A Strategically Vital Component in Drug Discovery

This compound is far more than a simple chemical intermediate. Its carefully considered substitution pattern provides a unique combination of electronic and steric properties that are instrumental in the design of potent and selective kinase inhibitors. The clinical success of Neratinib is a testament to the power of rational drug design, where every component of a molecule, including seemingly simple building blocks, is chosen to fulfill a specific role. As the quest for novel and more effective targeted therapies continues, the principles demonstrated by the strategic use of this compound will undoubtedly continue to inform and inspire the next generation of medicinal chemists.

References

An In-Depth Technical Guide to 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Key Intermediate in the Synthesis of Neratinib

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Targeted Cancer Therapy

In the landscape of modern oncology, the development of highly specific kinase inhibitors has revolutionized the treatment of various malignancies. Neratinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, stands as a testament to the success of targeted therapies, particularly in the context of HER2-positive breast cancer. However, the journey to such a sophisticated therapeutic agent is paved with the meticulous design and synthesis of crucial building blocks. This guide delves into the discovery, history, and technical intricacies of one such pivotal molecule: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. While it may not be the final active pharmaceutical ingredient, its structural features and synthetic accessibility are fundamental to the efficacy and production of Neratinib. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate, from its conceptualization within the broader context of kinase inhibitor research to the practical aspects of its synthesis and characterization.

The Genesis of a Key Building Block: Discovery and Historical Context

The history of this compound is intrinsically interwoven with the development of the anticancer drug Neratinib (HKI-272). Neratinib was discovered and initially developed by Wyeth, with subsequent development by Pfizer and later licensing to Puma Biotechnology.[1] The emergence of this aniline derivative was not an isolated event but rather a product of extensive structure-activity relationship (SAR) studies on 4-anilinoquinazolines and related heterocyclic systems as inhibitors of the epidermal growth factor receptor (EGFR) family of kinases.

The 4-anilinoquinazoline scaffold was identified as a potent ATP-competitive inhibitor of EGFR kinase. Early research in this area established that substitutions on the aniline ring were critical for potency and selectivity.[1][2] The development of irreversible inhibitors, which form a covalent bond with a specific cysteine residue in the kinase domain, was a significant advancement. These irreversible inhibitors, like Neratinib, often exhibit enhanced potency and prolonged duration of action.[3]

The first disclosure of the synthesis and use of this compound as an intermediate for quinoline-based kinase inhibitors can be traced back to patents filed by Wyeth. For instance, U.S. Patent No. 6,288,082, while primarily focused on the final compounds, implicitly necessitates the synthesis of this aniline derivative as a key precursor.[4] The rationale behind the specific substitution pattern of this compound lies in optimizing the binding of the anilinoquinazoline core to the ATP-binding pocket of the HER2 kinase.

The Significance of the 3-Chloro and 4-(Pyridin-2-ylmethoxy) Substituents

The choice of the chloro and pyridin-2-ylmethoxy groups on the aniline ring is a deliberate design element aimed at enhancing the therapeutic profile of the final drug, Neratinib.

  • 3-Chloro Group: The presence of a small, lipophilic group at the 3-position of the aniline ring was found to be favorable for potent inhibition of EGFR.[1] The chlorine atom, being electron-withdrawing, can influence the electronic properties of the aniline moiety. This can impact the molecule's interaction with the kinase's active site.

  • 4-(Pyridin-2-ylmethoxy) Group: This larger, more flexible group at the 4-position is crucial for several reasons. The pyridine ring can act as a hydrogen bond acceptor, potentially forming interactions with the hinge region of the kinase's ATP-binding site.[5] This moiety also contributes to the overall solubility and pharmacokinetic properties of the final drug. The ether linkage provides rotational flexibility, allowing the pyridinyl group to adopt an optimal conformation for binding.

The combination of these substituents on the aniline ring contributes to the high affinity and irreversible binding of Neratinib to its target kinases.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and quality control.

PropertyValueSource
CAS Number 524955-09-7[4]
Molecular Formula C₁₂H₁₁ClN₂O[6]
Molecular Weight 234.68 g/mol [6]
Appearance Solid[4]
Melting Point 91.0-95.0 °C[]
Boiling Point 402.5±35.0 °C (Predicted)[]
Density 1.292±0.06 g/cm³ (Predicted)[]
pKa Not explicitly reported in searches
Solubility Soluble in many polar organic solvents.[8]
Spectral Data
  • ¹H NMR (CDCl₃): δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[4]

  • ¹³C NMR, IR, and Mass Spectrometry: While specific, publicly available spectra for this compound are not readily found in the initial search results, related compounds and general knowledge of aniline and pyridine spectra can provide expected characteristic peaks. For instance, the IR spectrum would likely show N-H stretching vibrations for the amine group, C-O stretching for the ether, and aromatic C-H and C=C stretching. The mass spectrum would be expected to show a molecular ion peak at m/z 234, along with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis of this compound: A Comparative Analysis of Routes

The synthesis of this compound is a critical step in the overall production of Neratinib. Several synthetic routes have been reported, primarily revolving around the reduction of a nitro-substituted precursor.

Route 1: Reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine with Zinc Powder

This is a commonly cited laboratory-scale synthesis.

Reaction Scheme:

G reactant 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine product This compound reactant->product Reduction reagents Zn, NH₄Cl Ethanol/H₂O, 60°C

Synthetic Route 1: Reduction with Zinc Powder

Experimental Protocol:

  • To a mixed solution of ethanol (60 mL) and water (10 mL), add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (3.9 g, 15 mmol), zinc powder (5.8 g, 88 mmol), and ammonium chloride (2.4 g, 44 mmol).[4]

  • Stir the mixture at 60°C overnight.[4]

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate.[4]

  • Separate the organic phase, wash with saturated brine, and dry.[4]

  • Remove the solvent in vacuo to obtain the product.[4]

Causality and Insights:

  • Choice of Reducing Agent: Zinc powder in the presence of ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups to anilines. Ammonium chloride acts as a proton source. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

  • Solvent System: The ethanol/water mixture provides good solubility for both the organic substrate and the inorganic reagents.

  • Workup: The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble impurities.

Route 2: Catalytic Hydrogenation

An alternative and often more industrially scalable method involves catalytic hydrogenation.

Reaction Scheme:

G reactant 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine product This compound reactant->product Hydrogenation reagents H₂, Pt/C THF

Synthetic Route 2: Catalytic Hydrogenation

Experimental Protocol (General):

  • Dissolve 2-((2-chloro-4-nitrophenoxy)methyl)pyridine in a suitable solvent such as tetrahydrofuran (THF).

  • Add a catalytic amount of platinum on carbon (Pt/C).

  • Subject the mixture to a hydrogen atmosphere (the pressure may vary) and stir until the reaction is complete.

  • Filter off the catalyst.

  • Remove the solvent in vacuo to yield the product.

Causality and Insights:

  • Catalyst: Platinum on carbon is a highly efficient catalyst for the hydrogenation of nitro groups. It offers high activity and can often be recycled.

  • Solvent: THF is a common solvent for hydrogenations as it is relatively inert under these conditions.

  • Advantages: This method is often cleaner than metal/acid reductions, as the byproducts are minimal (primarily water), and the catalyst can be easily removed by filtration. This makes it a preferred method for larger-scale industrial production.

Role in the Synthesis of Neratinib

This compound is a crucial nucleophile in the synthesis of Neratinib. It is typically reacted with a 4-chloro-3-cyano-6-substituted-quinoline derivative in a nucleophilic aromatic substitution (SNAr) reaction.

Illustrative Reaction Step:

G intermediate1 This compound product Neratinib Core Structure intermediate1->product intermediate2 4-Chloro-3-cyano-6-substituted-quinoline intermediate2->product Nucleophilic Aromatic Substitution

Key Step in Neratinib Synthesis

The aniline nitrogen of this compound attacks the C4 position of the quinoline ring, displacing the chlorine atom. This reaction forms the core anilinoquinoline structure of Neratinib. The specific substituents on the aniline are, as previously discussed, essential for the final drug's ability to bind to and inhibit the HER2 kinase.[9]

Conclusion and Future Perspectives

This compound, while an intermediate, is a molecule of significant importance in the field of medicinal chemistry and drug development. Its discovery and development are a direct result of a rational, structure-based drug design approach targeting the EGFR family of kinases. The synthetic routes to this compound are well-established, offering both laboratory-scale and industrially viable options.

For researchers and scientists in the field, a deep understanding of this intermediate provides valuable insights into the medicinal chemistry of kinase inhibitors and the practicalities of their synthesis. As the quest for novel and more effective targeted therapies continues, the principles learned from the development of molecules like this compound will undoubtedly continue to guide the design of the next generation of life-saving medicines.

References

Navigating the Unseen: A Technical Guide to the Safe Handling and Toxicological Profile of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the toxicological data and safe handling procedures for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. As a crucial intermediate in pharmaceutical synthesis, particularly for targeted therapies like Neratinib, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and mitigating risk.[1][2][3][4] Due to the limited public toxicological data for this specific molecule, this guide employs a scientifically grounded approach by referencing data from the structurally related and well-studied compound, p-chloroaniline, to infer potential hazards. This surrogate approach is a cornerstone of predictive toxicology and is vital for responsible chemical management.

Chemical and Physical Identity

This compound is a substituted aniline derivative with the following key identifiers:

PropertyValue
CAS Number 524955-09-7[1][2][3][4][5][][7]
Molecular Formula C₁₂H₁₁ClN₂O[4][5][][8][9][10]
Molecular Weight 234.68 g/mol [4][5][][8][9][10]
Appearance White to light yellow or light orange powder/crystal[11]
Melting Point 91.0-95.0 °C[]
Storage Recommended at 4°C, protected from light[5], or at -20°C[4]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation[11]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[11]
Specific Target Organ Toxicity H335: May cause respiratory irritation

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.

Toxicological Profile: An Evidence-Based Assessment

Direct, comprehensive toxicological studies on this compound are not widely available in the public domain. Therefore, this section draws upon data from p-chloroaniline to provide a predictive toxicological profile. The chloroaniline moiety is a significant toxicophore, and its toxicological characteristics are likely to be influential in the overall hazard profile of the target molecule.

Acute Toxicity

The classification "Harmful if swallowed" (H302) indicates a moderate level of acute oral toxicity. While specific LD50 values for this compound are not available, chloroaniline isomers are known to be hematotoxic, with p-chloroaniline being the most potent in inducing methemoglobinemia in rats and mice.[12] This condition reduces the oxygen-carrying capacity of the blood and can lead to cyanosis.

Genotoxicity and Mutagenicity

Substituted anilines are a class of compounds with known genotoxic potential. Studies on various substituted anilines have shown mutagenic activity in the Salmonella/microsome assay and the ability to cause DNA damage in mammalian cells.[13][14] p-Chloroaniline, in particular, has tested positive in multiple in vitro genotoxicity assays, including inducing DNA damage and unscheduled DNA synthesis in rat hepatocytes.[15] This suggests a potential for this compound to also possess genotoxic properties.

Carcinogenicity

There are no direct carcinogenicity studies on this compound. However, the data for p-chloroaniline is substantial and warrants careful consideration. The National Toxicology Program (NTP) and the National Cancer Institute (NCI) have conducted animal bioassays on p-chloroaniline.[15] These studies found evidence of carcinogenicity, including the induction of sarcomas of the spleen in male rats and hemangiosarcomas in mice.[15][16][17] The International Agency for Research on Cancer (IARC) has also reviewed the carcinogenicity of p-chloroaniline.[17] Given these findings for a structurally similar compound, it is prudent to handle this compound as a potential carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. However, studies on other chlorinated anilines, such as 3,4-dichloroaniline, have demonstrated reproductive toxicity in aquatic organisms, affecting fecundity and gonad histopathology.[18] While this is an ecological endpoint, it highlights the potential for this class of compounds to interfere with reproductive processes.

Risk Assessment Workflow

A systematic risk assessment is crucial before handling this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Risk Assessment Workflow for this compound A Hazard Identification - Review SDS - Analyze chemical structure - Assess surrogate data (p-chloroaniline) B Exposure Assessment - Identify handling procedures - Quantify amounts used - Determine frequency and duration of use A->B informs C Dose-Response Assessment - (Data not available for target compound) - Extrapolate from surrogate data where possible A->C informs D Risk Characterization - Integrate hazard and exposure data - Evaluate potential for adverse effects B->D C->D E Risk Management & Control - Implement Engineering Controls (Fume Hood) - Mandate Personal Protective Equipment (PPE) - Develop Standard Operating Procedures (SOPs) D->E dictates F Review and Refine - Periodically review procedures - Update with new toxicological information E->F continuous improvement

Caption: A stepwise workflow for assessing and managing the risks associated with handling this compound.

Safe Handling and Engineering Controls

Given the identified and potential hazards, a stringent set of safety protocols must be implemented.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a powder-handling enclosure or glove box is recommended for weighing and transferring the solid material to prevent dispersal of dust.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.[11]

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential for significant spills, a chemical-resistant apron or suit should be worn.[11]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: Safe Weighing and Solution Preparation

Objective: To prepare a stock solution of this compound with minimal exposure risk.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance within a powder-handling enclosure or fume hood

  • Volumetric flask

  • Spatula

  • Weighing paper or boat

  • Pipettes and pipette aid

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or powder-handling enclosure is functioning correctly.

  • Weighing:

    • Place a tared weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the solid.

    • Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe down the spatula and work surface with a solvent-dampened cloth.

    • Dispose of all contaminated materials (weigh boat, wipes, gloves) in a designated hazardous waste container.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][19]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[19]

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a valuable research chemical, its structural similarity to known hazardous compounds like p-chloroaniline necessitates a cautious and well-informed approach to its handling. The potential for skin and eye irritation, acute toxicity, genotoxicity, and carcinogenicity underscores the importance of the engineering controls, personal protective equipment, and emergency procedures outlined in this guide. By adhering to these principles of chemical safety, researchers can mitigate the risks and continue their important work in a safe and responsible manner.

References

Methodological & Application

Synthesis of Disubstituted (Arylamino)quinolinecarbonitriles: An Application and Protocol Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities. Among these, disubstituted (arylamino)quinolinecarbonitriles have emerged as a particularly privileged scaffold in the development of targeted cancer therapeutics. These compounds have demonstrated significant potential as irreversible inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] The strategic placement of an arylamino group at the C4 position and a carbonitrile moiety at the C3 position is crucial for their potent inhibitory activity, making the development of efficient and versatile synthetic routes to these molecules a key focus for researchers in drug development.[1]

This guide provides a detailed exploration of a robust and environmentally conscious one-pot, three-component synthesis for preparing 2-amino-4-arylquinoline-3-carbonitriles, a class of disubstituted quinolines. Additionally, it will delve into the classical Friedländer annulation as a foundational synthetic strategy, offering insights into its mechanism and practical application. The protocols and discussions herein are designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to successfully synthesize and explore this important class of compounds.

Strategic Approaches to Synthesis: A Comparative Overview

Two primary synthetic strategies are highlighted in this guide for their reliability and adaptability in generating libraries of (arylamino)quinolinecarbonitriles: the One-Pot Multicomponent Reaction and the classical Friedländer Annulation.

I. The Modern Approach: One-Pot, Three-Component Synthesis

This contemporary method offers an efficient and atom-economical route to 2-amino-4-arylquinoline-3-carbonitriles by combining an aniline, an aromatic aldehyde, and malononitrile in a single reaction vessel.[3][4] The use of an organocatalyst like L-proline and microwave irradiation significantly accelerates the reaction, often leading to high yields in very short reaction times, aligning with the principles of green chemistry.[3][5]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline Substituted Aniline Mixing Mix Reactants & Catalyst in Solvent Aniline->Mixing Aldehyde Aromatic Aldehyde Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Catalyst L-Proline (5 mol%) Catalyst->Mixing Solvent Water Solvent->Mixing Energy Microwave Irradiation (90°C) Irradiation Microwave Irradiation (30-60 sec) Mixing->Irradiation Workup Cool & Filter Irradiation->Workup Purification Wash with Water Workup->Purification Product 2-Amino-4-arylquinoline-3-carbonitrile Purification->Product A Aromatic Aldehyde + L-Proline B Iminium Ion Intermediate (Electrophilically Activated) A->B Formation E {Michael Addition} B->E Reacts with C Malononitrile + Aniline D Enamine Intermediate C->D Condensation D->E F Cyclized Intermediate E->F Forms G {Dehydration & Aromatization} F->G Undergoes H {Final Quinoline Product} G->H Yields cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminoaryl Ketone + α-Methylene Compound B1 Aldol Adduct A1->B1 Aldol Condensation C1 Enone Intermediate B1->C1 Dehydration D1 Quinoline C1->D1 Cyclization/ Dehydration A2 2-Aminoaryl Ketone + α-Methylene Compound B2 Schiff Base A2->B2 Condensation C2 Aldol-type Adduct B2->C2 Intramolecular Aldol Reaction D2 Quinoline C2->D2 Dehydration

References

Application Notes & Protocols: Leveraging 3-Chloro-4-(pyridin-2-ylmethoxy)aniline for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a key building block in modern medicinal chemistry for the development of potent protein kinase inhibitors. We delve into the molecule's strategic design, highlighting how its distinct structural features contribute to high-affinity binding with various kinase targets. This document offers detailed, field-proven protocols for the synthesis of this intermediate and its subsequent application in coupling reactions to form advanced heterocyclic systems. By explaining the causality behind experimental choices and incorporating structure-activity relationship (SAR) insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to design and synthesize next-generation therapeutic agents.

Introduction: The Strategic Importance of a Privileged Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 4-anilino-pyrimidine and 4-anilino-quinoline scaffolds are foundational motifs in the design of ATP-competitive kinase inhibitors. Within this context, this compound has emerged as a "privileged" intermediate.[1][2] Its structure is not accidental but is instead a highly optimized fragment designed to confer potent and selective inhibitory activity. It is a crucial component in the synthesis of several clinically relevant inhibitors, including the irreversible HER2 and EGFR inhibitor, Neratinib.[3][4]

The power of this scaffold lies in its trifecta of functionalities:

  • The Pyridine Moiety: Acts as a crucial hydrogen bond acceptor, typically interacting with the highly conserved hinge region of the kinase ATP-binding site.[1]

  • The Aniline Core: Provides the primary vector for synthetic elaboration, enabling its covalent attachment to diverse heterocyclic systems like quinolines and pyrimidines.[3][5][6]

  • The Chloro and Ether Substituents: These are not mere decorations. The ether linkage provides optimal spacing and conformational flexibility, while the 3-chloro group profoundly influences the molecule's electronic properties and lipophilicity.[1] The electron-withdrawing nature of chlorine modulates the pKa of the aniline, potentially refining its binding interactions, and can participate in favorable halogen bonding within the active site.[1][7]

This guide will first detail the synthesis of this key intermediate and then provide a general protocol for its cornerstone application: the nucleophilic aromatic substitution (SNAr) reaction to construct advanced kinase inhibitor cores.

Physicochemical Properties & Data

A comprehensive understanding of the starting material is critical for successful synthesis and downstream applications.

PropertyValueSource
CAS Number 524955-09-7[3][4][8][9][10]
Molecular Formula C₁₂H₁₁ClN₂O[8][9]
Molecular Weight 234.68 g/mol [8][9]
Appearance Solid[3]
Storage 2-8°C, protect from light[9][10]
Synonyms 3-chloro-4-(2-pyridinylmethoxy)benzenamine[9][10]

Synthesis and Application Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step.

Protocol 1: Synthesis of this compound Intermediate

This protocol details the synthesis of the title compound from its nitro-aromatic precursor via a chemoselective reduction. The reduction of the nitro group is a common and critical step in the synthesis of many aniline-based intermediates.[3]

Workflow Diagram: Synthesis of the Aniline Intermediate

start_node 2-((2-Chloro-4-nitrophenoxy) methyl)pyridine process_node Stir at 60°C (Overnight) start_node->process_node Ethanol/H₂O reagent_node Zinc Powder Ammonium Chloride reagent_node->process_node Reducing Agents workup_node Aqueous Workup & Extraction process_node->workup_node Reaction Mixture final_product 3-Chloro-4-(pyridin-2-ylmethoxy) aniline workup_node->final_product Purified Organic Phase

Caption: Workflow for the reduction of the nitro precursor to the target aniline.

Materials & Reagents:

  • 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

  • Zinc powder (fine mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH), Reagent Grade

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1.0 eq), zinc powder (approx. 6.0 eq), and ammonium chloride (approx. 3.0 eq).[3]

    • Rationale: Zinc powder in the presence of an ammonium chloride solution acts as a mild and effective reducing system to selectively reduce the aromatic nitro group to an amine without affecting the chloro-substituent or the ether linkage.

  • Solvent Addition: To the flask, add a mixture of ethanol and water, typically in a ratio of 6:1 (v/v).[3] The total solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Conditions: Heat the mixture to 60°C and stir vigorously overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of water (approx. 3-4 times the initial reaction volume).

    • Rationale: This step quenches the reaction and dissolves the inorganic salts (zinc chloride, excess ammonium chloride).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with saturated brine solution to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: The brine wash prevents the formation of emulsions and aids in the separation of the organic and aqueous layers.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified further by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: General SNAr Coupling to a Dichloropyrimidine Core

This protocol describes the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of kinase inhibitor synthesis where the synthesized aniline displaces a halogen on an electron-deficient heterocyclic ring.[6]

Workflow Diagram: SNAr Coupling Reaction

aniline 3-Chloro-4-(pyridin-2-ylmethoxy) aniline process Microwave Heating (e.g., 150°C, 20 min) or Conventional Reflux aniline->process pyrimidine 2,4-Dichloropyrimidine (or similar scaffold) pyrimidine->process Ethanol or n-Butanol workup Cooling, Precipitation & Filtration process->workup Reaction Mixture product N-Aryl-4-aminopyrimidine Kinase Inhibitor Core workup->product Purified Product

Caption: General workflow for coupling the aniline to a heterocyclic core.

Materials & Reagents:

  • This compound (from Protocol 1)

  • A suitable electrophilic heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 - 1.1 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

  • Optional: Acid catalyst (e.g., HCl in dioxane) or a non-nucleophilic base (e.g., DIPEA)

  • Microwave reactor or conventional heating setup with reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq) and the dichloropyrimidine scaffold (1.0 eq). Add ethanol or n-butanol as the solvent.

    • Rationale: The displacement of the 4-chloro group of 2,4-dichloropyrimidine is widely reported and occurs selectively due to the higher activation of the C4 position by the adjacent ring nitrogen.[6] Microwave heating is often employed to accelerate the reaction, significantly reducing reaction times from hours to minutes.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor (e.g., 150°C for 20 minutes).[6] Alternatively, the mixture can be heated to reflux under conventional heating for several hours. Monitor the reaction by LC-MS.

  • Product Isolation: Upon completion, cool the reaction mixture. The desired product often precipitates from the solution upon cooling.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol or another suitable solvent to remove unreacted starting materials and impurities.

  • Characterization: Dry the purified solid under vacuum. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed using HPLC.

Structure-Activity Relationship (SAR) Implications

The choice of the 3-chloro substituent is a deliberate strategy in medicinal chemistry.[1]

Substituent at 3-PositionElectronic EffectKey Inferences for Kinase Inhibition
-H (unsubstituted) NeutralBaseline activity, serves as a reference point.
-CH₃ (Methyl) Weakly Electron-DonatingMay increase the basicity of the aniline nitrogen, potentially strengthening hydrogen bonds with the kinase hinge. Can provide favorable van der Waals contacts in hydrophobic pockets.[1]
-Cl (Chloro) Weakly Electron-WithdrawingModulates pKa of the aniline, potentially optimizing binding affinity. Increases lipophilicity, which can enhance cell permeability and metabolic stability. Can participate in halogen bonding, a specific non-covalent interaction that adds to binding affinity and selectivity.[1][11]
-CN (Cyano) Strongly Electron-WithdrawingSignificantly lowers the basicity of the aniline. May be used to avoid unwanted interactions or to occupy specific pockets in the ATP-binding site.

Conclusion

This compound is a highly versatile and powerful building block for the synthesis of kinase inhibitors. Its pre-optimized structure provides a solid foundation for achieving high-potency inhibition by effectively targeting the ATP-binding site. The protocols provided herein offer robust and reproducible methods for both the synthesis of this key intermediate and its subsequent incorporation into more complex molecular architectures. A thorough understanding of the SAR principles governing this scaffold empowers researchers to rationally design and develop novel therapeutics with improved efficacy and selectivity profiles.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of HER2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Human Epidermal Growth Factor Receptor 2 (HER2) kinase inhibitors, with a focus on palladium-catalyzed cross-coupling reactions. The protocols and methodologies described herein are designed to be self-validating, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: HER2 Kinase - A Critical Target in Oncology

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a member of the ErbB family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known ligand.[2] Instead, it readily forms heterodimers with other ligand-bound ErbB receptors, leading to the activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][4] Aberrant HER2 signaling, often due to gene amplification and subsequent protein overexpression, is a key driver in the development and progression of several cancers, most notably a significant subset of breast and gastric cancers.[5] This overexpression is associated with more aggressive disease and poorer patient outcomes.[1]

The critical role of HER2 in oncogenesis has made it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular ATP-binding site of the HER2 kinase domain have emerged as a cornerstone of treatment for HER2-positive cancers.[6] These inhibitors prevent the autophosphorylation and activation of the kinase, thereby blocking the downstream signaling cascades that promote tumor growth.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in medicinal chemistry for the construction of the complex molecular architectures of many kinase inhibitors.[7] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide efficient and versatile methods for forming carbon-carbon and carbon-nitrogen bonds, which are prevalent in the structures of HER2 inhibitors.[8][9] This guide will focus on a practical, palladium-catalyzed synthesis of a well-established HER2 kinase inhibitor, Lapatinib, as a representative example.

The HER2 Signaling Pathway

Understanding the HER2 signaling pathway is crucial for appreciating the mechanism of action of its inhibitors. Upon heterodimerization, the intracellular kinase domain of HER2 becomes activated, leading to the phosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately drive cell proliferation, survival, and invasion.[10]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates HER3 HER3 HER3->HER2 Heterodimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., NRG1) Ligand->HER3 Binds

Caption: Simplified HER2 signaling pathway.

Synthetic Strategy: Palladium-Catalyzed Assembly of Lapatinib

Lapatinib is a potent, orally active dual inhibitor of both HER2 and the Epidermal Growth factor Receptor (EGFR) tyrosine kinases. Its synthesis provides an excellent case study for the application of modern palladium catalysis in drug development. The synthetic route described here is a robust and scalable five-step process starting from commercially available 6-iodoquinazolin-4-one.[11]

Lapatinib_Synthesis_Workflow cluster_synthesis Lapatinib Synthesis Workflow Start 6-Iodoquinazolin-4-one Step1 Chlorination (SOCl₂ or POCl₃) Start->Step1 Intermediate1 4-Chloro-6-iodoquinazoline Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution Intermediate1->Step2 Intermediate2 N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl) -6-iodoquinazolin-4-amine Step2->Intermediate2 Step3 Suzuki-Miyaura Coupling (Pd/C catalyst) Intermediate2->Step3 Intermediate3 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl) amino)quinazolin-6-yl)furan-2-carbaldehyde Step3->Intermediate3 Step4 Reductive Amination (NaBH₄) Intermediate3->Step4 Lapatinib_Base Lapatinib (Free Base) Step4->Lapatinib_Base Step5 Salt Formation (p-TsOH) Lapatinib_Base->Step5 Final_Product Lapatinib Ditosylate Step5->Final_Product

Caption: Overall synthetic workflow for Lapatinib.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra (MS) should be obtained using an electrospray ionization (ESI) source.

Protocol 1: Synthesis of 4-Chloro-6-iodoquinazoline

This initial step activates the quinazoline core for subsequent nucleophilic aromatic substitution. The use of thionyl chloride or phosphorus oxychloride provides an efficient means of converting the quinazolinone to the more reactive chloroquinazoline.[12]

Materials:

  • 6-Iodoquinazolin-4-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • To a suspension of 6-iodoquinazolin-4-one (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (3.0 eq) or phosphorus oxychloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride/phosphorus oxychloride and toluene.

  • The crude product is typically a solid and can be purified by recrystallization from a suitable solvent like ethyl acetate or used directly in the next step after thorough drying.

Expected Yield: ~88%[11]

Protocol 2: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine

This step involves a nucleophilic aromatic substitution where the aniline derivative displaces the chlorine atom on the quinazoline ring. This reaction forms a key C-N bond in the Lapatinib structure.

Materials:

  • 4-Chloro-6-iodoquinazoline (from Protocol 1)

  • 3-Chloro-4-(3-fluorobenzyloxy)aniline

  • Isopropanol

Procedure:

  • Suspend 4-chloro-6-iodoquinazoline (1.0 eq) in isopropanol.

  • Add a solution of 3-chloro-4-(3-fluorobenzyloxy)aniline (1.05 eq) in isopropanol to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) for 2-4 hours. The product will precipitate out of the solution as it forms.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum.

Expected Yield: High, often quantitative.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is a pivotal step in the synthesis, where a carbon-carbon bond is formed between the iodoquinazoline core and the furan ring using a palladium catalyst. The Suzuki-Miyaura coupling is highly valued for its functional group tolerance and reliability.[11][13]

Suzuki_Miyaura_Mechanism cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-R'      L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][14]

Materials:

  • N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (from Protocol 2)

  • 5-Formyl-2-furylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • To a solution of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine (1.0 eq) in ethanol, add 5-formyl-2-furylboronic acid (1.2 eq) and triethylamine (3.0 eq).

  • Carefully add 10% Pd/C (0.1 eq by weight) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Expected Yield: ~96%[11]

Protocol 4: Reductive Amination to Form Lapatinib

The final step in assembling the Lapatinib free base is a reductive amination. The aldehyde group on the furan ring is first condensed with 2-(methylsulfonyl)ethylamine to form an imine, which is then reduced in situ to the corresponding amine.[11][15]

Materials:

  • 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (from Protocol 3)

  • 2-(Methylsulfonyl)ethylamine hydrochloride

  • Triethylamine (TEA)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde (1.0 eq) in a mixture of THF and methanol.

  • Add 2-(methylsulfonyl)ethylamine hydrochloride (1.5 eq) and triethylamine (1.6 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Carefully add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Lapatinib free base can be purified by crystallization from a solvent such as methanol.[16]

Expected Yield: ~94%[11]

Protocol 5: Formation of Lapatinib Ditosylate

For pharmaceutical applications, Lapatinib is often formulated as a ditosylate salt to improve its solubility and stability.

Materials:

  • Lapatinib free base (from Protocol 4)

  • p-Toluenesulfonic acid monohydrate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the purified Lapatinib free base in THF.

  • Add a solution of p-toluenesulfonic acid monohydrate (2.2 eq) in a minimal amount of water.

  • Stir the mixture at room temperature. The ditosylate salt will precipitate.

  • Continue stirring for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with THF, and dry under vacuum to yield Lapatinib ditosylate.

Expected Yield: ~87%[11]

Characterization of Lapatinib

Thorough characterization of the synthesized Lapatinib is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for Lapatinib

PropertyValue
Molecular Formula C₂₉H₂₆ClFN₄O₄S
Molecular Weight 581.1 g/mol [17]
Appearance Yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.99 (s, 1H), 8.85 (s, 1H), 8.60 (s, 1H), 8.23 (dd, J = 8.8, 1.6 Hz, 1H), 7.99 (d, J = 2.4 Hz, 1H), 7.86 (d, J = 8.8 Hz, 1H), 7.73 (dd, J = 8.8, 2.4 Hz, 1H), 7.52-7.44 (m, 3H), 7.37-7.26 (m, 3H), 7.23-7.14 (m, 1H), 7.10 (d, J = 7.6 Hz, 2H), 6.84 (d, J = 2.4 Hz, 1H), 5.27 (s, 2H), 4.40 (s, 2H), 3.61-3.49 (m, 2H), 3.47-3.39 (m, 2H), 3.19-3.10 (m, 3H), 2.28 (s, 3H).[18]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 156.66, 154.92, 153.18, 149.43, 148.77, 147.46, 145.26, 145.02, 138.07, 135.73, 129.33, 128.67, 128.35, 128.30, 126.64, 122.11, 118.18, 109.46, 107.74, 103.04, 69.05, 56.31, 49.76, 30.01, 28.58, 23.01.[19]
Mass Spectrometry (ESI-MS) m/z 581 [M+H]⁺[20]

The Role of Buchwald-Hartwig Amination in HER2 Inhibitor Synthesis

While the presented synthesis of Lapatinib utilizes a classical nucleophilic aromatic substitution, the Buchwald-Hartwig amination offers a powerful alternative for the formation of the crucial C-N bond between the quinazoline core and the aniline moiety, especially for more sterically hindered or electronically deactivated coupling partners.[21][22]

Buchwald_Hartwig_Mechanism cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR'R'')]⁺            L₂ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''      L₂ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Mechanism of the Buchwald-Hartwig amination reaction.[21]

Conclusion

The palladium-catalyzed synthesis of HER2 kinase inhibitors represents a powerful and versatile approach in modern drug discovery. The protocols detailed in this guide for the synthesis of Lapatinib highlight the strategic application of key reactions like the Suzuki-Miyaura coupling. By understanding the underlying mechanisms and the rationale for each experimental step, researchers can confidently and efficiently synthesize these important therapeutic agents and their analogues for further investigation. The continued development of novel palladium catalysts and methodologies will undoubtedly play a crucial role in the future of targeted cancer therapy.

References

experimental procedure for nucleophilic substitution with 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Nucleophilic Substitution of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Abstract

This document provides a comprehensive guide for performing a palladium-catalyzed nucleophilic substitution on this compound, a key building block in modern medicinal chemistry and drug discovery.[1][2] Due to the electronic properties of the substrate, classical nucleophilic aromatic substitution (SNAr) is inefficient. This guide details a robust and reproducible protocol based on the Buchwald-Hartwig amination reaction, which has become an indispensable tool for the formation of carbon-nitrogen bonds.[3][4] We will explore the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and present a framework for data analysis and troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction: The Significance of Arylamine Scaffolds

The this compound moiety is a privileged scaffold found in numerous biologically active molecules, most notably as a precursor to irreversible kinase inhibitors like Neratinib.[1][5] The ability to further functionalize this core structure through C-N bond formation is critical for developing new chemical entities with tailored pharmacological profiles.

The chlorine atom on the aniline ring is not sufficiently activated by electron-withdrawing groups to undergo traditional SNAr reactions with amine nucleophiles under mild conditions.[6] Therefore, transition-metal catalysis is required. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and general method for coupling aryl halides with a wide range of amines, overcoming the limitations of classical methods.[3][7] This protocol leverages modern advancements in ligand and catalyst design to ensure high efficiency and broad substrate scope.[7][8]

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

The Catalytic Cycle involves:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl chloride (this compound), inserting the palladium into the carbon-chlorine bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The new C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) Amido L-Pd(II)(Ar)(NR'R'') OxAdd->Amido Amine Binding & Deprotonation (+ HNR'R'', - Base-H⁺Cl⁻) Amido->Pd0 Reductive Elimination Product Ar-NR'R'' Amido->Product Salt Base-H⁺Cl⁻ Amido->Salt ArCl Ar-Cl ArCl->OxAdd Amine HNR'R'' Amine->Amido Base Base Base->Amido

Caption: The Buchwald-Hartwig amination catalytic cycle.

Health and Safety Precautions

All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[10]

  • Palladium Catalysts: Precious metal catalysts can be pyrophoric and toxic. Handle with care, preferably in an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Avoid inhalation and skin contact.

  • Sodium tert-butoxide (NaOt-Bu): A strong, moisture-sensitive, and corrosive base. Handle in a glovebox or under an inert atmosphere. Causes severe skin and eye burns.[11]

  • Solvents (e.g., Toluene, Dioxane): Are flammable and have associated toxicities. Use in a well-ventilated area and avoid ignition sources.[4]

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[12][13]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%BOC SciencesThe limiting reagent.[]
MorpholineReagentPlus®, ≥99%Sigma-AldrichExample nucleophile.
RuPhos Pd G3Catalyst GradeSigma-AldrichA robust pre-catalyst for aryl chlorides.[7]
RuPhosLigand GradeSigma-AldrichAdditional ligand can improve reaction kinetics.[7]
Sodium tert-butoxide (NaOt-Bu)≥97%Sigma-AldrichBase. Must be handled in an inert atmosphere.
TolueneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Schlenk flask or Microwave vialN/AFisher ScientificReaction vessel.
Magnetic stirrer and stir barN/AVWRFor agitation.
Nitrogen or Argon gas supplyHigh PurityN/AFor maintaining an inert atmosphere.
Standard glassware for workupN/AVWRSeparatory funnel, flasks, etc.
Silica Gel230-400 meshFisher ScientificFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificSolvents for chromatography.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative amine nucleophile.

Reagent Quantities
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound234.682351.01.0
Morpholine87.121051.21.2
RuPhos Pd G3864.6317.30.020.02 (2 mol%)
Sodium tert-butoxide (NaOt-Bu)96.101351.41.4
Toluene (Anhydrous)-5 mL--

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids to Schlenk flask: 1. Substrate (235 mg) 2. NaOt-Bu (135 mg) 3. RuPhos Pd G3 (17.3 mg) B Evacuate and backfill flask with Ar/N₂ (3x) A->B C Add anhydrous Toluene (5 mL) and Morpholine (105 mg) via syringe B->C D Heat reaction mixture to 100 °C with stirring C->D E Monitor reaction by TLC or LC-MS (8-24 h) D->E F Cool to RT, quench with saturated NH₄Cl (aq) E->F Upon completion G Extract with Ethyl Acetate (3x) F->G H Combine organic layers, dry (Na₂SO₄), and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step experimental workflow diagram.

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and RuPhos Pd G3 catalyst (17.3 mg, 0.02 mmol).

    • Causality Note: Adding the solid reagents first under ambient conditions is convenient. The strong base should be handled quickly to minimize air exposure. The use of a pre-catalyst like a G3 palladacycle ensures the reliable formation of the active Pd(0) species.[7]

  • Inerting the Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Causality Note: Oxygen can deactivate the palladium catalyst through oxidation and interfere with the catalytic cycle. The base is also sensitive to moisture.[9]

  • Solvent and Nucleophile Addition: Through the septum, add anhydrous toluene (5 mL) via a dry syringe, followed by morpholine (105 mg, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Causality Note: Elevated temperatures are typically required to promote the oxidative addition of the less reactive aryl chloride to the palladium center.[15]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Expected Results and Characterization

The expected product is 4-(Morpholino)-3-(pyridin-2-ylmethoxy)aniline . The reaction should proceed with a good to excellent yield (typically 75-95%) after purification. The final product should be characterized by:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • LC-MS: To confirm the molecular weight of the product.

  • Melting Point: As an indicator of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet solvent/reagents; insufficient temperature.Use a fresh bottle of catalyst. Ensure all solvents are anhydrous and the base is dry. Increase temperature to 110 °C.
Side Product Formation Hydrodehalogenation (replacement of Cl with H).Ensure the inert atmosphere is strictly maintained. Use a slightly higher catalyst loading if necessary.
Difficulty in Purification Product streaking on silica gel.Add 1% triethylamine to the chromatography eluent to suppress the basicity of the aniline and pyridine moieties.

References

The Strategic Role of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in the Synthesis of Potent Kinase Inhibitors for Antitumor Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block in Targeted Cancer Therapy

In the landscape of modern oncology, the pursuit of highly specific and potent small molecule inhibitors targeting aberrant cellular signaling pathways is paramount. Among the myriad of synthetic precursors, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline has emerged as a critical structural motif in the design and synthesis of a new generation of antitumor agents. Its unique electronic and steric properties make it an ideal scaffold for developing kinase inhibitors that exhibit high affinity and, in some cases, irreversible binding to their targets. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of the potent, orally active, irreversible pan-HER tyrosine kinase inhibitor, Neratinib. We will delve into the rationale behind its use, detailed synthetic protocols, and the mechanism of action of the resulting therapeutic agent.

The Significance of the this compound Moiety

The this compound scaffold is not a random assortment of chemical functionalities. Each component plays a crucial role in the overall efficacy of the final drug molecule:

  • The Aniline Core: Provides a versatile platform for further chemical modifications, typically serving as the nucleophile in coupling reactions to construct the core structure of the kinase inhibitor.

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the meta-position can influence the pKa of the aniline nitrogen, modulating its reactivity and the binding affinity of the final compound to its target kinase.

  • The Pyridin-2-ylmethoxy Group: This ether-linked pyridine ring is a key pharmacophoric feature. The pyridine nitrogen can act as a hydrogen bond acceptor, crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase. The methoxy linker provides optimal spacing and conformational flexibility for this interaction.

This strategic combination of features makes this compound a "privileged scaffold" in the design of kinase inhibitors, particularly those targeting the ErbB family of receptor tyrosine kinases.

Application in the Synthesis of Neratinib: A Case Study

A prime example of the successful application of this compound is in the synthesis of Neratinib, an FDA-approved antitumor agent for the treatment of HER2-positive breast cancer.[1] Neratinib is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[2][3] The synthesis of Neratinib from this compound involves a multi-step process, which we will detail in the following sections.

Overall Synthetic Workflow

The synthesis of Neratinib from this compound can be conceptualized in the following workflow:

G A This compound C Intermediate 1: 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxy-6-nitroquinoline-3-carbonitrile A->C Nucleophilic Aromatic Substitution B 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile B->C D Intermediate 2: 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile C->D Nitro Group Reduction F Neratinib D->F Acylation E (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride E->F G cluster_0 Cell Membrane HER2 HER2 Receptor PI3K PI3K/Akt Pathway HER2->PI3K MAPK MAPK Pathway HER2->MAPK EGFR EGFR (HER1) EGFR->PI3K EGFR->MAPK HER4 HER4 Receptor HER4->PI3K HER4->MAPK Neratinib Neratinib Neratinib->HER2 Irreversible Inhibition Neratinib->EGFR Neratinib->HER4 Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

References

Application Notes and Protocols for the Synthesis of Neratinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Neratinib (marketed as Nerlynx®) is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor.[1] It covalently binds to and inhibits epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, leading to the disruption of downstream signaling pathways and subsequent inhibition of tumor growth.[2] Approved for the extended adjuvant treatment of early-stage, HER2-positive breast cancer, neratinib represents a significant therapeutic agent in oncology.[1]

The chemical structure of neratinib is (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide.[1] Its synthesis is a multi-step process involving the preparation of several key intermediates. This guide provides a detailed, step-by-step protocol for the synthesis of these critical building blocks, offering insights into the rationale behind the experimental choices and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Overall Synthetic Strategy

The synthesis of neratinib can be logically dissected into the construction of two primary fragments, followed by their coupling and final elaboration. The key intermediates are:

  • Intermediate A: 6-Amino-4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile. This complex quinoline core is the backbone of the neratinib molecule.

  • Intermediate B: (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride. This activated side chain is responsible for the irreversible binding of neratinib to its target kinases.

The overall synthetic workflow is depicted below:

Neratinib_Synthesis_Workflow cluster_quinoline Quinoline Core Synthesis cluster_aniline Aniline Fragment Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Assembly Start_Q Starting Materials for Quinoline Core Inter_Q1 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Start_Q->Inter_Q1 Cyclization Inter_Q2 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile Inter_Q1->Inter_Q2 Chlorination & Reduction Inter_A Intermediate A: 6-Amino-4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino) -7-ethoxyquinoline-3-carbonitrile Inter_Q2->Inter_A Nucleophilic Aromatic Substitution Neratinib Neratinib Inter_A->Neratinib Acylation Start_Aniline Starting Materials for Aniline Fragment Inter_Aniline 3-Chloro-4-((pyridin-2-yl)methoxy)aniline Start_Aniline->Inter_Aniline Inter_Aniline->Inter_A Start_SC 4-(Dimethylamino)but-2-enoic acid Inter_B Intermediate B: (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride Start_SC->Inter_B Chlorination Inter_B->Neratinib

Caption: Overall workflow for the synthesis of Neratinib.

Part 1: Synthesis of the Quinoline Core and Aniline Fragment

Synthesis of 3-Chloro-4-((pyridin-2-yl)methoxy)aniline

This intermediate provides the crucial substituted aniline moiety for the neratinib core. The synthesis begins with the coupling of 2-(chloromethyl)pyridine with 2-chloro-4-nitrophenol, followed by reduction of the nitro group.

Protocol:

Step 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

  • To a solution of 2-chloro-4-nitrophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

  • Stir the mixture at room temperature for a short period to form the phenoxide.

  • Add 2-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-((2-chloro-4-nitrophenoxy)methyl)pyridine as a solid.

Step 2: Synthesis of 3-Chloro-4-((pyridin-2-yl)methoxy)aniline

  • Dissolve 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (3.9 g, 15 mmol) in a mixture of ethanol (60 mL) and water (10 mL).[3]

  • Add zinc powder (5.8 g, 88 mmol) and ammonium chloride (2.4 g, 44 mmol) to the solution.[3]

  • Heat the mixture to 60°C and stir overnight.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into 200 mL of water and extract with ethyl acetate.[3]

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure to obtain 3-chloro-4-((pyridin-2-yl)methoxy)aniline as a solid (3.4 g, 98% yield).[3]

Characterization Data:

  • Appearance: Solid.

  • ¹H NMR (CDCl₃): δ 8.57 (1H, d, J=4.8 Hz), 7.75-7.70 (1H, m), 7.65-7.63 (1H, m), 7.23-7.20 (1H, m), 6.81 (1H, d, J=9.2 Hz), 6.77 (1H, d, J=2.8 Hz), 5.18 (2H, s), 3.48 (2H, br).[3]

Synthesis of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

This intermediate forms the core heterocyclic structure of neratinib. Its synthesis involves a multi-step sequence starting from substituted anilines. A common route involves the construction of the quinoline ring system followed by functional group manipulations.

Protocol:

Step 1: Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

  • A common method for constructing the quinoline ring is through the Gould-Jacobs reaction. This involves reacting an appropriately substituted aniline with diethyl (ethoxymethylene)malonate followed by thermal cyclization.

  • Alternatively, a Friedländer annulation can be employed, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]

  • The choice of a specific named reaction depends on the availability of starting materials and desired substitution pattern.[5][6] For this intermediate, a multi-step synthesis starting from 4-ethoxy-3-nitroaniline is typically employed, which is condensed with diethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by cyclization.

Step 2: Chlorination to 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

  • Treat 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for several hours.

  • After completion, the excess chlorinating agent is carefully quenched, often by pouring the reaction mixture onto ice.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the 4-chloro derivative.

Step 3: Reduction to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile

  • The nitro group of 4-chloro-3-cyano-7-ethoxy-6-nitroquinoline is reduced to an amine.

  • Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation using a palladium or platinum catalyst.

  • For a laboratory-scale preparation, SnCl₂ is a convenient choice. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures.

  • After the reaction is complete, the mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent.

  • The organic extracts are dried and concentrated to give the desired 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile.[1]

Synthesis of Intermediate A: 6-Amino-4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile

This key intermediate is formed by the nucleophilic aromatic substitution reaction between the two previously synthesized fragments.

Protocol:

  • In a suitable reaction vessel, dissolve 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile and 3-chloro-4-((pyridin-2-yl)methoxy)aniline in a high-boiling polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of a strong acid, such as methanesulfonic acid, to facilitate the reaction.[7]

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the progress by TLC or HPLC.[7]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., isopropanol, acetonitrile) to remove any unreacted starting materials.

  • The hydrochloride salt can be converted to the free base by treatment with a mild base like 10% potassium carbonate solution in methanol.[7]

  • The final product is then filtered, washed with a methanol/water mixture, and dried under vacuum to yield Intermediate A.[7] An overall yield of 86% over 4 steps for a similar synthesis has been reported.[7]

Characterization Data:

  • Appearance: Solid.

  • Molecular Formula: C₂₄H₂₀ClN₅O₂[8]

  • Molecular Weight: 445.9 g/mol [8]

Part 2: Synthesis of the Activated Side Chain

Synthesis of Intermediate B: (E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride

This reactive acyl chloride is the "warhead" of neratinib, enabling its irreversible binding. Its synthesis from (E)-4-(dimethylamino)but-2-enoic acid requires careful handling due to its moisture sensitivity.

Protocol:

  • Suspend (E)-4-(dimethylamino)but-2-enoic acid hydrochloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise to the cooled suspension.[7] A slight excess of the chlorinating agent is typically used.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a few hours until the evolution of gas ceases.[7]

  • The reaction progress can be monitored by HPLC to ensure complete consumption of the starting material and the chlorinating agent.[7]

  • The resulting suspension containing (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is typically used directly in the next step without isolation, as the acyl chloride is prone to hydrolysis.[7]

Rationale for Reagent Selection:

  • Oxalyl Chloride/Thionyl Chloride: These are standard reagents for the conversion of carboxylic acids to acyl chlorides. Oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are gaseous and easily removed.

  • DMF (catalyst): DMF catalyzes the formation of the acyl chloride via the Vilsmeier reagent, which is a more reactive electrophile.

Part 3: Final Assembly of Neratinib

The final step in the synthesis of neratinib is the acylation of the 6-amino group of the quinoline core with the activated side chain.

Protocol:

  • In a reaction vessel protected from moisture, dissolve Intermediate A (6-amino-4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or THF.[7]

  • Cool the solution to 0-10°C.[7]

  • Slowly add the freshly prepared suspension of Intermediate B ((E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride) to the cooled solution of Intermediate A.[7]

  • Maintain the temperature at 0-10°C and stir the reaction mixture for several hours.[7] The reaction is often slow and may require overnight stirring.[7]

  • Monitor the reaction progress by HPLC until the starting material (Intermediate A) is consumed to less than 2%.[7]

  • Quench the reaction by adding an aqueous base, such as sodium hydroxide solution, at a controlled temperature (e.g., 40°C) to facilitate the precipitation of a crystalline product.[7]

  • Filter the resulting solid, wash with water, and then with a suitable organic solvent or solvent mixture (e.g., acetonitrile/THF).[7]

  • The crude neratinib can be further purified by recrystallization from a solvent system like acetonitrile/THF to yield the final product as a bright-yellow crystalline solid.[7] A yield of 91% for this final step has been reported.[7]

Data Summary Table:

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical YieldAppearance
3-Chloro-4-((pyridin-2-yl)methoxy)anilineC₁₂H₁₁ClN₂O234.68>95%Solid
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrileC₁₂H₁₀ClN₃O247.68HighWhite to off-white powder
Intermediate AC₂₄H₂₀ClN₅O₂445.91~86% (over 4 steps)Solid
Intermediate BC₆H₁₁Cl₂NO184.06Used in situSuspension
NeratinibC₃₀H₂₉ClN₆O₃557.05~91%Bright-yellow crystalline solid

Alternative Synthetic Approach: The Wittig-Horner Reaction

An alternative and often more stereoselective method for the synthesis of the (E)-alkene side chain of neratinib involves the Wittig-Horner reaction.[9] This approach avoids the use of the potentially unstable and hazardous (E)-4-(dimethylamino)but-2-enoyl chloride.

Conceptual Workflow:

Wittig_Horner_Workflow cluster_phosphonate Phosphonate Intermediate Synthesis cluster_aldehyde Aldehyde Synthesis cluster_final_wh Wittig-Horner Reaction Inter_A Intermediate A Phosphonate_Intermediate N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-2-(diethoxyphosphoryl)acetamide Inter_A->Phosphonate_Intermediate Phosphonate_Ester Diethyl phosphonoacetate Phosphonate_Ester->Phosphonate_Intermediate Amidation Neratinib_WH Neratinib Phosphonate_Intermediate->Neratinib_WH Aldehyde_Precursor Dimethylaminoacetaldehyde diethyl acetal Aldehyde Dimethylaminoacetaldehyde Aldehyde_Precursor->Aldehyde Hydrolysis Aldehyde->Neratinib_WH Wittig-Horner Coupling

Caption: Workflow for Neratinib synthesis via the Wittig-Horner reaction.

Key Advantages of the Wittig-Horner Approach:

  • High (E)-selectivity: The Horner-Wadsworth-Emmons modification of the Wittig reaction typically provides excellent selectivity for the formation of the (E)-alkene, which is crucial for the biological activity of neratinib.

  • Milder Reaction Conditions: This route can often be performed under milder conditions compared to the acylation with a reactive acid chloride.

  • Avoidance of Hazardous Reagents: It circumvents the need to prepare and handle the moisture-sensitive and corrosive (E)-4-(dimethylamino)but-2-enoyl chloride.

Conclusion

The synthesis of neratinib is a challenging yet well-established process in medicinal chemistry. The protocols outlined in this guide provide a comprehensive overview of the key steps involved in preparing the necessary intermediates and the final active pharmaceutical ingredient. By understanding the rationale behind the chosen synthetic routes and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic campaigns. The choice between the traditional acylation approach and the Wittig-Horner reaction will depend on factors such as scale, available resources, and desired stereochemical purity. Adherence to proper laboratory safety practices is paramount when handling the reagents and intermediates described herein.

References

application of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of a Highly Selective HER2 Tyrosine Kinase Inhibitor

Introduction: From a Key Intermediate to a Targeted Therapy

The compound 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, with CAS Number 524955-09-7, is a crucial chemical intermediate in the synthesis of Tucatinib.[1][] While this aniline derivative itself is not the active agent in oncology, its structural framework is integral to the potent and selective HER2 inhibitor, Tucatinib (formerly known as ONT-380 or ARRY-380).[3][4] This guide will focus on the application of Tucatinib in cancer research, providing in-depth insights and detailed protocols for its preclinical evaluation.

Tucatinib is an orally bioavailable, reversible, and highly selective small-molecule tyrosine kinase inhibitor (TKI) of Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] It has demonstrated significant clinical efficacy in patients with HER2-positive metastatic breast cancer, including those with brain metastases, leading to its approval in combination with other therapies.[7][8][9] Its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR) is a key characteristic, potentially leading to a more favorable side effect profile compared to less selective TKIs.[5][10]

These application notes are designed for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. The following sections will delve into the mechanism of action of Tucatinib, provide detailed protocols for its in vitro and in vivo evaluation, and offer insights into the interpretation of experimental results.

Mechanism of Action: Selective Inhibition of the HER2 Signaling Pathway

HER2, a member of the ErbB family of receptor tyrosine kinases, is overexpressed in approximately 20-30% of invasive breast cancers and is associated with aggressive disease and poor prognosis.[11][12] Upon dimerization with other HER family members, HER2 autophosphorylates its intracellular tyrosine kinase domain, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways.[13][14] These pathways are critical for cell proliferation, survival, and differentiation.

Tucatinib exerts its anti-cancer effects by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling.[6][15] This blockade of HER2 signaling leads to decreased tumor cell proliferation and induction of apoptosis.[16] A key feature of Tucatinib is its high selectivity for HER2, with over 1,000-fold greater potency for HER2 compared to EGFR in cell signaling assays.[10][16] This selectivity is thought to contribute to its distinct safety profile, with less frequent EGFR-related toxicities like severe diarrhea and rash.[5]

Preclinical studies have shown that Tucatinib can inhibit the growth of HER2-amplified cancer cell lines at nanomolar concentrations and demonstrates synergistic anti-tumor activity when combined with other HER2-targeted therapies like trastuzumab and the antibody-drug conjugate T-DM1.[17][18][19] Furthermore, Tucatinib has been shown to penetrate the central nervous system and has activity against brain metastases, a significant challenge in the treatment of HER2-positive breast cancer.[20][21][22]

HER2 Signaling Pathway and Tucatinib's Point of Intervention

HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 binds HER2 HER2 HER2->HER3 heterodimerizes MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_Pathway activates PI3K PI3K HER3->PI3K activates Tucatinib Tucatinib Tucatinib->HER2 inhibits phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK_Pathway->Proliferation MAPK_Pathway->Survival

Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.

Preclinical Evaluation Protocols

The following protocols provide a framework for the preclinical assessment of Tucatinib's activity in HER2-positive cancer models.

In Vitro Assays

This protocol determines the cytotoxic effect of Tucatinib on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[23]

Materials:

  • HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3)

  • Appropriate cell culture medium and supplements

  • Tucatinib stock solution (dissolved in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of Tucatinib in culture medium. The final concentrations should typically range from 0.01 to 25,000 nmol/L.[24]

  • Add 100 µL of the diluted Tucatinib or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[25]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of Tucatinib concentration.

This protocol assesses the effect of Tucatinib on the phosphorylation of HER2 and its downstream signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and phosphorylated forms of a protein, the inhibitory effect of a drug on protein activation can be determined.[26]

Materials:

  • HER2-positive breast cancer cell lines

  • Tucatinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Tucatinib (e.g., 0, 10, 100, 1000 nM) for 2-24 hours.[15][24]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

This protocol evaluates the anti-tumor efficacy of Tucatinib in a mouse model.

Principle: Tumor cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • HER2-positive breast cancer cells (e.g., BT-474) or patient-derived xenograft (PDX) models[17]

  • Tucatinib

  • Vehicle for oral administration (e.g., 30% Captisol)[10]

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant HER2-positive cancer cells or PDX fragments into the flanks of the mice.[10][27]

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, Tucatinib).

  • Administer Tucatinib orally at a dose of 25-50 mg/kg, once or twice daily.[10][17]

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Experimental Workflow for Preclinical Evaluation of Tucatinib

Tucatinib_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select HER2+ Cancer Cell Lines (e.g., BT-474, SK-BR-3) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot Western Blot Analysis (p-HER2, p-AKT, p-ERK) Cell_Lines->Western_Blot Xenograft_Model Establish Xenograft Model (Cell line or PDX) Viability_Assay->Xenograft_Model Inform dose selection Western_Blot->Xenograft_Model Confirm mechanism Treatment Tucatinib Treatment (Oral administration) Xenograft_Model->Treatment Efficacy_Assessment Assess Tumor Growth and Tolerability Treatment->Efficacy_Assessment

Caption: A typical workflow for the preclinical evaluation of Tucatinib.

Data Interpretation and Expected Outcomes

  • Cell Viability Assays: Tucatinib is expected to show potent and selective cytotoxicity in HER2-amplified cell lines, with IC50 values in the nanomolar range.[10] Cell lines that do not overexpress HER2 should be significantly less sensitive.

  • Western Blot Analysis: Treatment with Tucatinib should lead to a dose-dependent decrease in the phosphorylation of HER2, as well as downstream effectors such as AKT and ERK, without affecting the total protein levels.[15]

  • In Vivo Xenograft Studies: Tucatinib monotherapy is expected to inhibit tumor growth in HER2-positive xenograft models.[15] Combination therapy with agents like trastuzumab or T-DM1 is anticipated to result in enhanced anti-tumor activity, potentially leading to tumor regression.[17][18]

Quantitative Data Summary

ParameterValueCell Line/ModelReference
HER2 Kinase Inhibition (Biochemical) Single-digit nM potencyN/A[10][16]
Cellular p-HER2 Inhibition (IC50) In the range of HER2 inhibitionBT-474[10]
Cell Viability (IC50) Nanomolar rangeHER2-amplified breast cancer cells[10]
In Vivo Efficacy (Monotherapy) Tumor growth delay/inhibitionBT-474 xenografts[10]
In Vivo Efficacy (Combination) Enhanced anti-tumor activity, complete tumor regressionsBT-474 xenografts (with trastuzumab)[10]
Clinical Trial (HER2CLIMB) Median PFS: 7.8 months (Tucatinib arm) vs 5.6 months (placebo arm)HER2+ metastatic breast cancer[9]
Clinical Trial (HER2CLIMB) Median OS: 21.9 months (Tucatinib arm) vs 17.4 months (placebo arm)HER2+ metastatic breast cancer[9]

Conclusion

Tucatinib, synthesized from the intermediate this compound, is a highly selective and potent HER2 tyrosine kinase inhibitor with significant promise in the treatment of HER2-positive cancers. The protocols and insights provided in this guide offer a robust framework for its preclinical evaluation. By understanding its mechanism of action and employing rigorous experimental methodologies, researchers can effectively investigate the therapeutic potential of Tucatinib and contribute to the development of novel cancer therapies.

References

Application Note: High-Throughput Analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, and its purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The methods detailed herein are designed for researchers, scientists, and drug development professionals, offering high sensitivity, selectivity, and throughput for both purity assessment and trace-level quantification in complex matrices. The protocols adhere to the principles outlined in the International Conference on Harmonisation (ICH) guidelines for analytical method validation.[3][4][5]

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

This compound (MW: 234.68 g/mol ) is a substituted aniline derivative integral to the synthesis of targeted therapies, including irreversible kinase inhibitors.[1] Its molecular structure, featuring a chlorinated aniline ring linked to a pyridine moiety via an ether bond, presents specific analytical challenges, including potential for degradation and the need to resolve structurally similar impurities.

The development of reliable analytical methods is paramount for several key stages of drug development:

  • Process Chemistry: Monitoring reaction completion and optimizing synthesis pathways.

  • Quality Control: Ensuring the purity of the intermediate meets stringent regulatory specifications.

  • Stability Studies: Assessing the degradation profile of the compound under various stress conditions.

  • Pharmacokinetic Studies: Quantifying the compound in biological matrices during preclinical development.

This guide provides a comprehensive framework for establishing both a routine HPLC-UV method for purity and assay determination and a highly sensitive LC-MS/MS method for trace analysis and identification of related substances.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂O[][7]
Molecular Weight234.68 g/mol [][7]
Melting Point91.0-95.0 °C[][8]
pKa (Predicted)3.88 ± 0.10[8]
logP (Predicted)2.89[7]

The presence of the basic pyridine (pKa ~5) and aniline (pKa ~4) nitrogen atoms suggests that the compound will be protonated and exhibit good solubility in acidic mobile phases, making reversed-phase HPLC an ideal separation technique.[9] The conjugated aromatic systems provide strong UV absorbance, suitable for detection by a photodiode array (PDA) detector.

HPLC Method for Purity and Assay Determination

This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.

Rationale for Methodological Choices
  • Column Chemistry: A C18 stationary phase is selected for its versatility and proven performance in retaining moderately polar to nonpolar aromatic compounds through hydrophobic interactions.[9] The ether linkage and chloro-substitution in the analyte contribute to its retention on this phase.

  • Mobile Phase: An acidic mobile phase (pH ~3) using formic acid is chosen to ensure the protonation of the aniline and pyridine nitrogens. This suppresses silanol interactions with the stationary phase, leading to symmetrical peak shapes and consistent retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV cutoff.

  • Detection: A PDA detector is employed to monitor the analyte at its UV maximum (~270 nm, estimated based on chromophores) and to perform peak purity analysis by assessing spectra across the entire peak.

Experimental Protocol: HPLC-UV Analysis

dot

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with Diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL in Diluent.

    • Filtration: Filter all solutions through a 0.45 µm PVDF syringe filter before injection.[9]

  • Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II LC or equivalent
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B in 15 min; Hold at 90% B for 2 min; Return to 10% B in 1 min; Equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector PDA/DAD at 270 nm
  • Method Validation:

    • The method must be validated according to ICH Q2(R1) guidelines.[3][10]

    • Specificity: Demonstrate separation from potential impurities and degradation products.

    • Linearity: Establish a linear relationship between concentration and response, typically over a range of 50-150% of the nominal concentration. A correlation coefficient (r²) > 0.999 is expected.[11]

    • Accuracy & Precision: Assess recovery at multiple concentration levels (e.g., 80%, 100%, 120%) and evaluate repeatability (intra-day) and intermediate precision (inter-day).[3][5] RSDs should be <2%.

LC-MS/MS Method for Trace-Level Quantification

For applications requiring higher sensitivity, such as analyzing the analyte in biological fluids or detecting trace-level genotoxic impurities, an LC-MS/MS method is indispensable.[12][13]

Rationale for Methodological Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The basic nitrogen centers on the pyridine and aniline moieties are readily protonated in the acidic mobile phase, making them ideal for ESI+ ionization to form the [M+H]⁺ ion.[12]

  • Mass Analysis: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[12][13] This technique monitors a specific fragmentation of the parent ion, minimizing matrix interference.

  • Chromatography: A UHPLC system with a shorter column is used to decrease run times, making the method suitable for high-throughput analysis. The mobile phase composition remains similar to the HPLC method to ensure robust chromatography.

Experimental Protocol: LC-MS/MS Analysis

dot

Caption: Workflow for LC-MS/MS Bioanalysis.

Step-by-Step Protocol:

  • Sample Preparation (Example: Plasma):

    • This protocol uses protein precipitation, a simple and effective method for cleaning up biological samples.[14]

    • To 100 µL of plasma sample/standard/QC, add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
MS System Agilent 6470A Triple Quadrupole LC/MS or equivalent
Column Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min; Hold at 95% B for 0.5 min; Return to 5% B in 0.1 min; Equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Ionization Mode ESI, Positive
Gas Temp. 300 °C
Gas Flow 8 L/min
Nebulizer 40 psi
Sheath Gas Temp. 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
  • Mass Spectrometry Parameters (MRM):

    • The precursor ion will be the protonated molecule [M+H]⁺ at m/z 235.1.

    • Product ions must be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would be the cleavage of the ether linkage, yielding a pyridyl-methyl fragment (m/z 92.1) or a chloro-aminophenol fragment. The most intense and stable fragment should be used for quantification.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
Analyte 235.1To be determined50To be optimized
Qualifier Ion 235.1To be determined50To be optimized
Internal Std. Dependent on ISTo be determined50To be optimized

Conclusion

The HPLC and LC-MS/MS methods presented provide a comprehensive analytical toolkit for this compound. The HPLC-UV method is well-suited for routine quality control, offering robust and accurate purity and assay measurements. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method delivers excellent performance. Both protocols are grounded in established chromatographic principles and adhere to regulatory expectations, ensuring data integrity and reliability for drug development professionals.

References

Application Note & Protocol: A Guide to the Large-Scale Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis, purification, and quality control of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS No. 524955-09-7), a critical key starting material (KSM) for advanced pharmaceutical intermediates. Notably, this aniline derivative is a pivotal building block in the synthesis of Neratinib, an irreversible tyrosine kinase inhibitor used in cancer therapy.[1][2] The protocols herein are designed for scalability, safety, and compliance with the stringent purity requirements of the pharmaceutical industry. We emphasize the rationale behind procedural choices, process optimization, and robust analytical validation to ensure a reproducible and high-quality outcome.

Introduction: Significance and Application

This compound is a substituted aniline of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its primary importance lies in its role as a precursor to complex active pharmaceutical ingredients (APIs). Specifically, it is a documented intermediate in the synthesis of orally active irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, such as Neratinib, which are vital agents in oncology.[3][4][5]

The molecular structure, featuring a chlorinated aniline core linked to a pyridine ring via an ether bond, provides a versatile scaffold for building the quinoline core of these targeted therapies. Given its function as a KSM, the purity and consistent quality of this compound are paramount, as any impurities can carry through to the final API, potentially affecting its safety and efficacy. This guide details a preferred and industrially viable synthetic route that prioritizes yield, purity, and operational safety.

Reaction Overview and Strategy

The most common and scalable synthesis of this compound involves the chemical reduction of its nitro-precursor, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.

Reaction_Scheme cluster_reactants Starting Material cluster_products Final Product SM 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (Nitro Precursor) FP This compound (Target Aniline) SM->FP      Reduction of Nitro Group      

Caption: Overall synthetic transformation.

Rationale for Synthetic Route Selection

While several methods can achieve the reduction of an aromatic nitro group, catalytic hydrogenation is selected as the optimal strategy for large-scale pharmaceutical production for the following reasons:

  • High Selectivity & Cleanliness: Catalytic hydrogenation is highly selective for the nitro group, minimizing the formation of by-products often seen with metal-acid reductions (e.g., Zn/NH₄Cl).[3] This results in a cleaner reaction profile and simplifies purification.

  • Process Efficiency: The heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C) is easily removed by filtration, streamlining the work-up process. This is a significant advantage over methods that generate large quantities of metallic sludge.

  • Safety and Environmental Profile: This route avoids the use of highly toxic and potentially explosive reagents like hydrazine, which has been noted in some patents but poses significant safety risks.[6][7] Catalytic hydrogenation, when performed in appropriate equipment, is a well-understood and controllable industrial process.

  • Scalability: The process is readily scalable in standard industrial hydrogenation reactors, with predictable performance from lab to plant scale. The principles are well-established for similar transformations.[8]

Part 1: Detailed Protocol for Large-Scale Synthesis

This protocol is based on a batch size of approximately 10 kg of the final product. All operations should be conducted in a controlled manufacturing environment (e.g., a cGMP kilo-lab or pilot plant) by trained personnel.

Materials and Equipment
MaterialCAS No.GradeSupplier Suggestion
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine262151-51-3>98%Verified Chemical Supplier
Palladium on Carbon (5% Pd/C, 50% wet)7440-05-3Catalyst GradeReputable Catalyst Mfr.
Methanol (MeOH)67-56-1AnhydrousPharmaceutical Grade
Isopropyl Alcohol (IPA)67-63-0AnhydrousPharmaceutical Grade
Deionized Water (DI H₂O)7732-18-5USP/EP GradeIn-house system
Celite® (Diatomaceous Earth)61790-53-2Filtration AidStandard Supplier
Nitrogen (N₂)7727-37-9>99.99%Gas Supplier
Hydrogen (H₂)1333-74-0>99.99%Gas Supplier

Major Equipment:

  • 200 L Glass-Lined or Stainless Steel Hydrogenation Reactor with pressure/temperature control and agitation.

  • Nutsche Filter or similar filtration system.

  • 200 L Glass-Lined Receiving Vessel.

  • Rotary Evaporator or Wiped-Film Evaporator for solvent removal.

  • Vacuum Tray Dryer.

  • Appropriate Personal Protective Equipment (PPE).[9]

Step-by-Step Synthesis Protocol

Step 1: Reactor Charging and Inerting

  • Ensure the hydrogenation reactor is clean, dry, and has passed all safety checks.

  • Inert the reactor by pressurizing with nitrogen to 2 bar and venting three times to ensure an oxygen-free atmosphere.

  • Charge the reactor with Methanol (120 L).

  • Charge 12.0 kg of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.

  • Agitate the mixture at 100-150 RPM until all solid has dissolved.

  • In a separate container, prepare a slurry of 5% Pd/C (0.6 kg, 50% wet basis) in Methanol (5 L). This step must be performed in a well-ventilated area, as dry Pd/C can be pyrophoric.

  • Transfer the catalyst slurry to the reactor via a charging port under a positive nitrogen flow.

Step 2: Catalytic Hydrogenation

  • Seal the reactor. Purge the headspace again with nitrogen (3x) before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas to 4 bar (approx. 58 psi).

  • Begin agitation (200-300 RPM) and maintain the internal temperature between 30-35°C. The reaction is exothermic; use cooling jacket control as necessary.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Confirm completion by taking a sample (after safely venting and purging the sampling system) and analyzing via HPLC until the starting material is <0.5% of the product peak area.

Step 3: Catalyst Filtration and Work-up

  • Once the reaction is complete, stop the hydrogen flow. Safely vent the reactor and purge the system thoroughly with nitrogen (5x). This is a critical safety step.

  • Prepare the Nutsche filter by adding a 1-2 cm layer of Celite®.

  • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with Methanol (2 x 10 L) to ensure complete product recovery.

  • Safety Note: The filtered catalyst cake must be kept wet at all times and transferred to a clearly labeled container for proper disposal or recovery. Do not allow it to dry in the open air.

  • Transfer the combined filtrate to a receiving vessel.

Step 4: Crystallization and Isolation

  • Concentrate the methanolic solution under reduced pressure to approximately one-third of its original volume (~50 L).

  • Add Isopropyl Alcohol (50 L) and continue concentration to remove the remaining methanol, resulting in a concentrated IPA solution.

  • Heat the solution to 50-60°C and slowly add Deionized Water (~20-30 L) until a persistent cloudiness is observed.

  • Cool the mixture slowly to 0-5°C over 4-6 hours to allow for complete crystallization.

  • Isolate the solid product by filtration, washing the cake with a cold (0-5°C) mixture of IPA/Water (1:1, 2 x 10 L).

Step 5: Drying

  • Dry the product in a vacuum tray dryer at 45-50°C under full vacuum until a constant weight is achieved.

  • The expected yield is 9.5 - 10.2 kg (88-95%) of a solid product.[3]

Part 2: Process Optimization and Scale-Up

For successful and consistent manufacturing, several parameters must be carefully controlled.

Critical Process Parameter (CPP)Impact on Quality Attributes (Yield, Purity)Optimization Rationale & Scale-Up Considerations
Catalyst Loading Affects reaction time and completion. Too low may lead to incomplete reaction; too high increases cost and filtration burden.A loading of 0.5-1.0 wt% (dry basis) relative to the starting material is typical. On scale-up, ensure agitation is sufficient to keep the catalyst suspended.
Hydrogen Pressure Higher pressure increases reaction rate but poses greater safety risks and equipment constraints.3-5 bar is a good balance. Ensure the reactor is rated for the chosen pressure. Mass transfer of H₂ into the liquid phase is often the rate-limiting step on a large scale.
Temperature Affects reaction rate. Higher temperatures risk increased by-product formation (e.g., dehalogenation).30-40°C is optimal. The exotherm must be managed with efficient reactor cooling to prevent temperature spikes.
Solvent Choice Impacts solubility of starting material and product, and catalyst activity.Methanol or Ethanol are excellent choices. Ethyl Acetate is also viable but may have different solubility profiles for crystallization.
Agitation Rate Crucial for suspending the catalyst and ensuring efficient gas-liquid mass transfer.Must be optimized during scale-up to avoid catalyst settling or vortex formation, which would starve the reaction of hydrogen.

Part 3: Quality Control and Analytical Methods

A robust quality control (QC) strategy is essential for a self-validating process that guarantees the material is suitable for pharmaceutical use.

QC_Workflow cluster_tests Final Release Specifications RM Raw Material Testing (Nitro Precursor: Purity, Identity) IPC In-Process Control (IPC) (HPLC for reaction completion) RM->IPC Synthesis ISO Isolated Crude Product (Visual, LOD) IPC->ISO Work-up & Isolation FP Final Product Release Testing ISO->FP Drying & Final QC ID Identity (FTIR, NMR) FP->ID Assay Purity Assay (HPLC >99.5%) FP->Assay Impurity Impurity Profile (Single <0.1%) FP->Impurity LOD Loss on Drying (<0.5%) FP->LOD

Caption: Quality control workflow for synthesis.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC) for Purity Assay:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Acceptance Criteria: Purity ≥ 99.5%, any single unknown impurity ≤ 0.10%.

  • Identity Confirmation:

    • FTIR: Compare the spectrum of the sample against a qualified reference standard. Key peaks for N-H, C-O, and aromatic C-H stretches should match.

    • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should be consistent with the structure of this compound and match the reference standard.

  • Loss on Drying (LOD):

    • Determined by gravimetric analysis using a halogen or IR moisture analyzer, or by vacuum oven drying.

    • Acceptance Criteria: ≤ 0.5% w/w.

Part 4: Safety and Environmental Considerations

Handling the materials and processes described requires strict adherence to safety protocols.

  • Chemical Hazards:

    • This compound: As a primary aromatic amine, it should be treated as toxic and potentially mutagenic. Avoid skin contact and inhalation.[10]

    • Pyridine Derivatives: Pyridine-containing compounds are often toxic and have strong, unpleasant odors. Handle in well-ventilated areas.[11]

    • Methanol: Flammable and toxic. Avoid inhalation and contact.

  • Process Hazards:

    • Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. The hydrogenation area must be equipped with H₂ detectors and be properly classified for explosive atmospheres.

    • Palladium on Carbon Catalyst: Can be pyrophoric when dry. It must be handled wet and away from ignition sources.

    • Static Electricity: All equipment must be properly grounded and bonded to prevent static discharge, which could ignite flammable vapors or hydrogen.[12]

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses, a flame-retardant lab coat, and nitrile gloves.[11] For handling large quantities or open powders, respiratory protection (e.g., a PAPR) is recommended.

  • Waste Disposal:

    • The spent Pd/C catalyst is a hazardous waste and must be disposed of according to local environmental regulations. It should be stored under water in a sealed, labeled container.

    • Solvent waste should be collected and disposed of through a licensed hazardous waste management company.[11]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of high-purity this compound, a key intermediate for the pharmaceutical industry. By selecting catalytic hydrogenation as the core transformation and implementing rigorous process controls, analytical methods, and safety procedures, manufacturers can achieve consistent, high-quality production suitable for cGMP environments. The emphasis on understanding the causality behind each step empowers researchers and production chemists to troubleshoot and optimize the process effectively.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridin-2-ylmethoxy Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridin-2-ylmethoxy derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the nuanced challenges and side reactions encountered during the synthesis of this important class of compounds. The guidance provided is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of N-alkylation on the pyridine ring instead of the desired O-alkylation of the hydroxyl group. How can I improve the selectivity for O-alkylation?

This is a classic challenge in pyridine chemistry, as the pyridine nitrogen is a competing nucleophilic site.[1] The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and the nature of the alkylating agent.[1][2]

Troubleshooting Strategies:

  • Choice of Base and Solvent: The combination of a strong base that completely deprotonates the alcohol, and a polar aprotic solvent, generally favors O-alkylation. For instance, using sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) will generate the alkoxide, which is a more potent nucleophile than the neutral pyridine nitrogen.[3] In contrast, conditions that allow for a significant concentration of the neutral alcohol to be present, such as using a weaker base like potassium carbonate in a protic solvent, can lead to a higher proportion of N-alkylation.

  • Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, the oxygen of the alkoxide is a "hard" nucleophile, while the pyridine nitrogen is a "softer" nucleophile. "Hard" electrophiles (e.g., alkyl sulfates) tend to react preferentially with hard nucleophiles, while "softer" electrophiles (e.g., alkyl iodides) favor reaction with soft nucleophiles. Therefore, using an alkylating agent with a harder leaving group, such as a tosylate or mesylate, can favor O-alkylation.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, in a biphasic system (e.g., dichloromethane/water) with a strong base can be highly effective.[4][5] The PTC facilitates the transfer of the alkoxide from the aqueous phase to the organic phase, where it can react with the alkylating agent, often leading to high selectivity for O-alkylation.[6]

Q2: During the synthesis of a pyridin-2-ylmethoxy derivative via the Williamson ether synthesis, I am getting a low yield and a significant amount of an elimination byproduct. What is causing this and how can I fix it?

The Williamson ether synthesis is a powerful method for forming ethers, but it is susceptible to a competing E2 elimination reaction, especially with sterically hindered substrates.[7][8]

Causality and Troubleshooting:

  • Nature of the Alkylating Agent: The Williamson ether synthesis proceeds via an SN2 mechanism.[9] This mechanism is most efficient with primary alkyl halides.[8] Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[7][8]

    • Solution: Whenever possible, design your synthesis so that the pyridin-2-ylmethanol is converted to the alkoxide and the other component is a primary alkyl halide.[9]

  • Steric Hindrance: Increased steric bulk around the reaction center of either the nucleophile or the electrophile will disfavor the SN2 pathway and promote the E2 pathway.

    • Solution: If steric hindrance is unavoidable, consider alternative ether synthesis methods that are less prone to elimination, such as the Mitsunobu reaction.

  • Reaction Temperature: Higher reaction temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective.

Q3: I am attempting a Mitsunobu reaction to form a pyridin-2-ylmethoxy ether, but the reaction is sluggish and I am isolating a significant amount of a hydrazine-related byproduct. What is going wrong?

The Mitsunobu reaction is an excellent alternative to the Williamson ether synthesis, particularly for secondary alcohols, as it proceeds with inversion of stereochemistry.[10][11] However, it has its own set of potential pitfalls.

Root Causes and Solutions:

  • Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[12][13] If the alcohol partner is not sufficiently acidic, the reaction can be slow, and the deprotonated azodicarboxylate can act as a nucleophile, leading to the formation of an alkylated hydrazine derivative as a major byproduct.[13]

    • Solution: While you cannot change the pKa of your pyridin-2-ylmethanol, you can use modified Mitsunobu reagents that are more basic and can facilitate the reaction with less acidic nucleophiles.[13]

  • Reagent Purity and Addition Order: The reagents used in the Mitsunobu reaction, particularly the azodicarboxylate (e.g., DEAD or DIAD), are sensitive to moisture and can decompose.[12] The order of addition of reagents is also critical.

    • Solution: Ensure all reagents and solvents are anhydrous. The generally accepted order of addition is to have the alcohol and the carboxylic acid (or other nucleophile) dissolved in the solvent, followed by the addition of the triphenylphosphine, and then the slow, dropwise addition of the azodicarboxylate at a reduced temperature (typically 0 °C).[12]

Q4: My synthesis of 2-(chloromethyl)pyridine, a key intermediate, is yielding several chlorinated byproducts. How can I improve the selectivity of this chlorination?

The synthesis of 2-(chloromethyl)pyridine can be challenging due to the potential for over-chlorination or reaction at the pyridine ring.[14][15]

Troubleshooting Protocol:

  • Choice of Chlorinating Agent: The choice of chlorinating agent is crucial. While reagents like thionyl chloride (SOCl₂) can be effective, they can also lead to the formation of 2-chloro-6-(chloromethyl)pyridine if the reaction is not carefully controlled.[15] A milder and often more selective method involves the reaction of 2-picoline-N-oxide with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine.[14][16]

  • Reaction Conditions: Temperature and reaction time are critical parameters to control.

    • Solution: When using a reactive chlorinating agent like SOCl₂, it is advisable to run the reaction at a low temperature (e.g., 0 °C) and monitor the progress closely by TLC or GC-MS to avoid over-reaction.[15]

  • Alternative Synthetic Routes: An alternative approach is the chlorination of 2-methylpyridine using trichloroisocyanuric acid in a suitable solvent like chloroform.[17]

Troubleshooting Guides

Guide 1: Distinguishing Between N- and O-Alkylated Isomers

A common analytical challenge is the definitive identification of N- versus O-alkylation products. While 1D NMR can provide initial clues, a more robust characterization is often necessary.[18]

Recommended Analytical Workflow:

  • ¹H NMR Spectroscopy:

    • O-Alkylation: The chemical shift of the methylene protons adjacent to the oxygen (the -OCH₂- group) will typically be in the range of δ 4.5-5.5 ppm.

    • N-Alkylation: The methylene protons adjacent to the positively charged pyridinium nitrogen will be significantly downfield, often above δ 5.5 ppm.

  • ¹³C NMR Spectroscopy:

    • O-Alkylation: The carbon of the -OCH₂- group will appear in the range of δ 60-70 ppm.

    • N-Alkylation: The carbon of the -NCH₂- group will be deshielded and appear further downfield.

  • 2D NMR Spectroscopy (HSQC/HMBC): These techniques provide definitive connectivity information. An HMBC experiment showing a correlation between the methylene protons and the pyridine ring carbons (C2 and C6 for O-alkylation, or primarily C2 for N-alkylation) can unambiguously confirm the site of alkylation.[2]

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the product, but it generally cannot distinguish between isomers.

Guide 2: Purification Strategies for Pyridin-2-ylmethoxy Derivatives

The purification of pyridin-2-ylmethoxy derivatives can be complicated by the basicity of the pyridine nitrogen and the potential for closely related byproducts.

Purification Options:

Purification TechniqueApplicability and Considerations
Column Chromatography The most common method. Use of a silica gel stationary phase is standard. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[19] To mitigate tailing of the basic pyridine compound on the acidic silica gel, a small amount of a basic modifier (e.g., 1% triethylamine) can be added to the eluent.
Acid-Base Extraction This can be a useful pre-purification step. The basic pyridine derivative can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH), and the desired product is back-extracted into an organic solvent.
Crystallization If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
Distillation For liquid products, distillation under reduced pressure can be an option, provided the compound is thermally stable.[20]

Experimental Protocols

Protocol 1: Selective O-Alkylation using Phase-Transfer Catalysis

This protocol provides a general method for the selective O-alkylation of pyridin-2-ylmethanol.

Materials:

  • Pyridin-2-ylmethanol

  • Primary alkyl halide (e.g., benzyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyridin-2-ylmethanol (1.0 eq), the primary alkyl halide (1.1 eq), and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (5.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Mitsunobu Reaction for Ether Synthesis

This protocol outlines a general procedure for the Mitsunobu reaction.

Materials:

  • Pyridin-2-ylmethanol

  • Secondary alcohol (or other nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridin-2-ylmethanol (1.0 eq), the secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizations

Williamson_vs_Elimination SN2 SN2 Pathway (Desired) Product Pyridin-2-ylmethoxy Derivative SN2->Product E2 E2 Pathway (Side Reaction) Alkene Alkene Byproduct E2->Alkene Reactants Pyridin-2-yl-alkoxide + Alkyl Halide Reactants->SN2 Primary Alkyl Halide Low Temperature Reactants->E2 Secondary/Tertiary Alkyl Halide High Temperature Steric Hindrance

Caption: Competing pathways in the Williamson ether synthesis.

Mitsunobu_Side_Reaction Alcohol Pyridin-2-ylmethanol (ROH) Intermediate [RO-PPh3]+ Alcohol->Intermediate Activation Nucleophile Nucleophile (NuH) pKa < 13 Product R-Nu (Desired Product) Nucleophile->Product PoorNucleophile Poor Nucleophile (NuH) pKa > 13 SideProduct Hydrazine Byproduct PoorNucleophile->SideProduct Reagents PPh3 + DIAD Reagents->Intermediate Intermediate->Product Nucleophilic Attack Intermediate->SideProduct Competing Nucleophilic Attack

Caption: The influence of nucleophile pKa on Mitsunobu reaction outcomes.

References

Technical Support Center: Optimization of Base and Solvent for Aryl Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aryl Amine Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Buchwald-Hartwig amination, with a specific focus on the critical roles of base and solvent selection. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your C-N cross-coupling reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your decision-making process.

Issue 1: Low to No Product Yield

Question: I am not getting any, or very little, of my desired N-arylated product. What are the most likely causes related to my base and solvent system?

Answer:

Low or no yield is one of the most common yet multifaceted problems in Buchwald-Hartwig amination. Often, the issue can be traced back to suboptimal base and/or solvent selection.

Probable Causes & Solutions:

  • Poor Solubility of Reagents: One of the most frequently underestimated reasons for reaction failure is the poor solubility of the reactants, especially inorganic bases, in the reaction solvent.[1] If the base is not at least partially soluble, it cannot effectively participate in the catalytic cycle.

    • Solution:

      • Change the Solvent: Switch to a solvent known to better solubilize the base. For instance, while toluene is a common choice, ethereal solvents like 1,4-dioxane or THF might be better for certain inorganic bases.[1][2]

      • Use a More Soluble Base: Consider switching to a base with better solubility in your chosen solvent. For example, Cs₂CO₃ is often more soluble than K₃PO₄ or K₂CO₃ in many organic solvents.[2]

      • Mechanical Agitation: For scale-up reactions, insufficient agitation can cause dense inorganic bases to settle at the bottom of the vessel, effectively removing them from the reaction. Ensure vigorous stirring. Grinding the base before use can also help by increasing its surface area.[2]

  • Incorrect Base Strength for the Amine: The pKa of the amine and the chosen base are critically linked. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle.[3][4]

    • Solution:

      • For less acidic amines (e.g., secondary alkylamines): Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1][2][5]

      • For more acidic amines (e.g., anilines, amides): Weaker bases such as K₃PO₄ or Cs₂CO₃ are often sufficient and can prevent side reactions.[1][2]

  • Base-Induced Substrate or Product Degradation: Strong bases, particularly NaOtBu, can be incompatible with sensitive functional groups like esters, nitro groups, or enolizable ketones, leading to decomposition of your starting materials or product.[1][2][6]

    • Solution:

      • Switch to a Weaker Base: If you suspect degradation, screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] These often require higher reaction temperatures but offer broader functional group tolerance.[2][7]

      • Use a Combination of Bases: A mixture of an organic base (e.g., DBU) and an inorganic base can be an effective strategy for sensitive substrates.[1][2]

  • Solvent-Induced Catalyst Inhibition: Certain solvents can coordinate to the palladium center and inhibit catalytic activity.

    • Solution:

      • Avoid Inhibitory Solvents: Chlorinated solvents (like chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction and should be avoided.[2]

      • Consider Solvent Effects on Intermediates: In polar solvents, the dissociation of the halide from the palladium complex is more facile. However, the base can then coordinate to the palladium, forming a stable "resting state" that slows down the reaction.[3][4][8] In nonpolar solvents, an anionic base is needed to help expel the anionic leaving group.[3][4][8] Toluene is often a good starting point as it balances solubility with minimal catalyst inhibition.[6]

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Biaryl Formation)

Question: My reaction is producing significant amounts of the hydrodehalogenated arene (Ar-H) instead of my desired product. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This often competes with the desired C-N bond formation. Another potential side reaction is the formation of biaryl compounds.

Probable Causes & Solutions:

  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially with primary amines that have β-hydrogens.[9] This process forms an imine and a palladium-hydride species, which can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene.

    • Solution:

      • Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are designed to promote the desired reductive elimination of the aryl amine over β-hydride elimination.[9] Using bidentate phosphine ligands can also help suppress this side reaction.[10]

      • Base Selection: While not the primary factor, the base can influence the concentration of the palladium-amido intermediate. A careful screening of bases might reveal one that favors the desired pathway.

  • Water in the Reaction Mixture: Trace amounts of water can react with strong bases to form hydroxide ions. These can participate in side reactions or alter the efficacy of the base. For instance, the arylation of dialkylamines is more sensitive to trace water than aniline arylation because the resulting hydroxide is a weaker base.[8]

    • Solution:

      • Use Anhydrous Solvents and Reagents: Ensure that your solvent is anhydrous and that your reagents are dry. Using freshly opened solvents or drying them over molecular sieves is recommended.

      • Work under an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.[1]

  • Biaryl Formation: This side product can arise, particularly when using chiral primary amines.[1]

    • Solution:

      • Thorough Condition Screening: A comprehensive screening of the catalyst, ligand, and reaction stoichiometry is often necessary to minimize this side reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting base for my reaction?

A1: The choice of base is substrate-dependent. A good starting point is to consider the pKa of your amine's conjugate acid. For primary and secondary alkylamines, a strong base like NaOtBu is a common and effective choice.[1][2][5] For more acidic nucleophiles like anilines or amides, or if your substrate has base-sensitive functional groups, starting with a weaker inorganic base like K₃PO₄ or Cs₂CO₃ is advisable.[1][2]

Q2: What is the best all-around solvent for Buchwald-Hartwig amination?

A2: While there is no single "best" solvent for all situations, toluene is a very common and effective choice due to its good balance of solubility for many organic substrates and its relatively high boiling point.[1][6] Ethereal solvents like 1,4-dioxane, THF, and DME are also widely used.[1][2] For more environmentally friendly options, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown promise.[1][11] The key is to ensure your starting materials are soluble and to avoid solvents that can inhibit the catalyst.[2]

Q3: My aryl chloride is unreactive. What should I do?

A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step more difficult.[1][2] To improve reactivity, you should consider using a more electron-rich and bulky phosphine ligand, which can facilitate the oxidative addition. Additionally, higher reaction temperatures and sometimes stronger bases may be necessary.[1][2]

Q4: Can I use organic bases like DBU or triethylamine?

A4: While organic bases like DBU are soluble, they are often less efficient on their own in promoting the key deprotonation step in the catalytic cycle.[2] Theoretical studies have shown that the energy barrier for deprotonation of the palladium-amine complex by a neutral organic base like DBU can be prohibitively high in nonpolar solvents.[3][4][8] However, a combination of an organic base with an inorganic one can be a good solution for substrates that are sensitive to strong bases.[1][2]

Q5: How does the choice of base and solvent affect the catalytic cycle?

A5: The base is crucial for the deprotonation of the amine, allowing it to displace the halide on the palladium center, and for the subsequent formation of the palladium-amido complex that precedes reductive elimination.[9][12] The solvent influences the solubility of all components, the stability of charged intermediates, and can even coordinate to the palladium catalyst.[13][14][15] In polar solvents, halide dissociation is easier, but the base might coordinate too strongly to the catalyst. In nonpolar solvents, an anionic base is more effective at promoting the reaction.[3][4]

Data Presentation: Quick Reference Tables

Table 1: Common Bases for Aryl Amine Coupling
BaseAbbreviationpKa of Conjugate Acid (approx. in H₂O)Common Use & Remarks
Sodium tert-butoxideNaOtBu19[2]Strong, widely used base. Effective for a broad range of amines but can cause decomposition of sensitive substrates.[1][2][5]
Lithium bis(trimethylsilyl)amideLHMDS~26 (in THF)Very strong, non-nucleophilic base. Useful for challenging couplings.
Potassium phosphateK₃PO₄12.3Weaker inorganic base. Good for substrates with sensitive functional groups.[1][2]
Cesium carbonateCs₂CO₃10.3Weaker inorganic base with good solubility in some organic solvents.[1][2]
Potassium carbonateK₂CO₃10.3A common and cost-effective weak inorganic base.[1]

Note: pKa values can vary depending on the solvent.[16][17][18]

Table 2: Common Solvents for Aryl Amine Coupling
SolventDielectric Constant (ε at 20°C)Boiling Point (°C)Remarks
Toluene2.4111Very common, good balance of solubility and high boiling point.[1][6]
1,4-Dioxane2.3101Frequently used ethereal solvent.[1][2]
TetrahydrofuranTHF7.6[19]66
tert-Butanolt-BuOH12.5Can serve as both solvent and a source of tert-butoxide in some cases.
N,N-DimethylformamideDMF36.7[20]Polar aprotic solvent. Can be effective but may lead to side reactions at high temperatures.[21]

Data sourced from multiple references.[19][20][22][23]

Visualizations: Mechanisms and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex + Ar-X (Oxidative Addition) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex + Base - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) RE_label RE_label->Product caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.

Decision Workflow for Base and Solvent Selection

Optimization_Workflow start Start: Define Aryl Halide and Amine Substrates check_sensitivity Are substrates base-sensitive? start->check_sensitivity strong_base Initial Choice: Strong Base (e.g., NaOtBu) check_sensitivity->strong_base No weak_base Initial Choice: Weaker Base (e.g., K₃PO₄, Cs₂CO₃) check_sensitivity->weak_base Yes solvent_choice Select Solvent: Toluene or Dioxane as starting point strong_base->solvent_choice weak_base->solvent_choice run_reaction Run Initial Reaction solvent_choice->run_reaction check_yield Acceptable Yield? run_reaction->check_yield troubleshoot Troubleshoot: Low Yield / Side Products check_yield->troubleshoot No end Final Protocol check_yield->end Yes screen_solvents Screen Solvents: (THF, 2-MeTHF, t-BuOH) troubleshoot->screen_solvents screen_bases Screen Bases: Vary strength and cation troubleshoot->screen_bases optimize Optimize Conditions: (Temp, Concentration) screen_solvents->optimize screen_bases->optimize optimize->run_reaction caption Fig. 2: Decision workflow for base and solvent optimization.

Caption: A logical workflow to guide the selection and optimization of base and solvent for aryl amine coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Base Screening

This protocol is designed for a small-scale screening of different bases for a given aryl halide and amine.

  • Preparation: In a glovebox, arrange a set of oven-dried vials, each with a magnetic stir bar.

  • Reagent Addition (Solid): To each vial, add the aryl halide (1.0 equiv, e.g., 0.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Base Addition: To each respective vial, add a different base (1.5-2.0 equiv). For example:

    • Vial 1: NaOtBu

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: K₂CO₃

  • Reagent Addition (Liquid): Add the chosen solvent (e.g., toluene, to achieve a concentration of ~0.2 M), followed by the amine (1.2 equiv).

  • Reaction: Seal the vials with PTFE-lined caps, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 4, 8, or 24 hours), take an aliquot from each reaction mixture, quench with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: General Procedure for Solvent Screening

This protocol allows for the parallel screening of different solvents with a pre-determined optimal base.

  • Preparation: Follow step 1 from the base screening protocol.

  • Reagent Addition (Solid): To each vial, add the aryl halide (1.0 equiv), the palladium pre-catalyst, the phosphine ligand, and the chosen optimal base (from Protocol 1).

  • Solvent and Amine Addition: To each respective vial, add a different degassed solvent (to achieve ~0.2 M concentration), followed by the amine (1.2 equiv). For example:

    • Vial 1: Toluene

    • Vial 2: 1,4-Dioxane

    • Vial 3: THF

    • Vial 4: 2-MeTHF

  • Reaction and Monitoring: Follow steps 5 and 6 from the base screening protocol to run and analyze the reactions.

Disclaimer: These protocols are general guidelines. Reaction conditions, including catalyst loading, ligand choice, temperature, and reaction time, must be optimized for specific substrates. Always conduct reactions under an inert atmosphere and use appropriate safety precautions.

References

Technical Support Center: Preventing Byproduct Formation in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Kinase Inhibitor Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts during the synthesis of kinase inhibitors. Our goal is to provide you with the technical insights and practical methodologies necessary to enhance reaction efficiency, improve product purity, and ensure the integrity of your research.

This guide is structured into two main sections: Frequently Asked Questions (FAQs) for quick reference on common issues, and in-depth Troubleshooting Guides for more complex synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproduct formation in kinase inhibitor synthesis?

A1: Byproduct formation is a frequent challenge and can generally be attributed to several key factors. Understanding these can help in proactively designing more robust synthetic routes. The primary sources include:

  • Side Reactions of Common Coupling Chemistries: Many kinase inhibitors are complex heterocyclic molecules assembled using powerful cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions, while versatile, are prone to side reactions such as dehalogenation and homocoupling, which generate significant impurities.[1][2]

  • Lack of Chemoselectivity: Kinase inhibitors often possess multiple reactive functional groups. Without proper protection, reagents may react at unintended sites, leading to a mixture of constitutional isomers.[3][4]

  • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and catalyst choice can dramatically influence reaction pathways.[5][6] Conditions that are too harsh or not precisely controlled can favor the kinetics of undesired side reactions.[7][8]

  • Racemization of Chiral Centers: For chiral kinase inhibitors, the stereochemical integrity is paramount for biological activity.[9][10] The use of strong acids or bases, or elevated temperatures, can lead to epimerization or racemization, resulting in a loss of enantiomeric purity.[8][11]

  • Instability of Reagents or Intermediates: Some reagents, particularly organometallic species, can be unstable, leading to degradation products that can either be incorporated into the final product or act as catalysts for side reactions.

Q2: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura cross-coupling reactions?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and Pd(II) species.[1] To minimize this:

  • Thoroughly Degas Your Reaction Mixture: Oxygen is a known promoter of homocoupling.[1] Ensure your solvent and reaction setup are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.

  • Use a High-Quality Palladium(0) Source: While Pd(II) sources are often used as pre-catalysts, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can leave residual Pd(II) that promotes homocoupling. Using a well-defined Pd(0) catalyst can mitigate this.

  • Control Stoichiometry and Addition Order: Slowly adding the boronic acid to the reaction mixture containing the aryl halide and catalyst can help to ensure that it is consumed in the desired cross-coupling pathway before it has a chance to homocouple.[5]

Q3: My chiral kinase inhibitor is showing significant racemization. What are the likely causes and immediate remedies?

A3: Racemization, or more specifically epimerization in molecules with multiple stereocenters, compromises the biological efficacy and safety of your inhibitor.[11] The primary culprits are typically harsh reaction conditions.[8]

  • Avoid Strong Acids and Bases: If a chiral center has an adjacent acidic proton (e.g., alpha to a carbonyl group), strong bases can abstract this proton to form a planar enolate, leading to a loss of stereochemistry upon reprotonation.[8][11] Similarly, strong acids can catalyze enolization. Opt for milder, non-ionic bases or acid scavengers where possible.

  • Lower Reaction Temperatures: High temperatures can provide the activation energy needed to overcome the barrier to epimerization.[8] If you are observing racemization, try running the reaction at a lower temperature for a longer period.

  • Protecting Group Strategy: In some cases, the electronic nature of a nearby functional group can increase the acidity of the alpha-proton. A well-chosen protecting group can alter the electronic properties of the molecule to prevent this.

Troubleshooting Guides

Guide 1: Managing Byproducts in Multi-Step Synthesis of Heterocyclic Kinase Inhibitors

The synthesis of kinase inhibitors often involves the construction of complex heterocyclic cores, which can be prone to a variety of side reactions. A systematic approach to identifying and mitigating these byproducts is crucial.

Problem: A multi-step synthesis of a pyrazine-based kinase inhibitor is resulting in a low yield of the final product and a complex mixture of impurities that are difficult to separate.

Workflow for Troubleshooting and Optimization:

Byproduct_Troubleshooting_Workflow

Detailed Protocol for Byproduct Mitigation:

  • Isolate and Analyze Intermediates: Do not proceed with the entire sequence without purifying and characterizing the product of each step. Use techniques like LC-MS and NMR to confirm the structure of each intermediate and identify the presence of any impurities carried over from the previous step.[12]

  • Focus on the Problematic Step: Once a step that generates significant byproducts is identified, focus your optimization efforts there. For example, if a Suzuki coupling is the issue, consider the following optimizations.[13]

    ParameterStandard ConditionOptimized ConditionRationale for Change
    Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Dppf is a more electron-rich and bulky ligand, which can promote reductive elimination and suppress side reactions like beta-hydride elimination.[14]
    Base Na₂CO₃ (aq)K₃PO₄ (aq)A stronger base can sometimes accelerate the transmetalation step, outcompeting side reactions.
    Solvent Dioxane/WaterToluene/Water or 2-MeTHF/WaterSolvent can influence catalyst stability and solubility of intermediates in the catalytic cycle.[5]
    Temperature 100 °C80 °CLowering the temperature can disfavor side reactions with higher activation energies.[5]
  • Employ Protecting Groups: If you identify byproducts resulting from reactions at other functional groups (e.g., acylation of a free amine), a protecting group strategy is necessary.[3][4]

    • Amine Protection: For a reactive amine on a heterocyclic core, consider protecting it as a carbamate (e.g., Boc, Cbz) or a sulfonamide. The choice of protecting group should be orthogonal to other reaction conditions in your synthesis.[15][16]

    • Hydroxyl Protection: Hydroxyl groups can be protected as silyl ethers (e.g., TBS, TIPS) or benzyl ethers, depending on the required stability.[16]

Protecting_Group_Strategy

Guide 2: Preventing Racemization in the Synthesis of Chiral Kinase Inhibitors

Many modern kinase inhibitors are chiral, and their biological activity is often confined to a single enantiomer.[9][10] Preventing the loss of stereochemical integrity is therefore a critical aspect of their synthesis.

Problem: The synthesis of a chiral kinase inhibitor containing an α-amino acid moiety shows a significant decrease in enantiomeric excess (ee) after a key alkylation step.

Underlying Mechanism: Enolate Formation and Racemization

The primary cause of racemization in this context is the formation of a planar enolate intermediate under basic conditions.[11] The α-proton of the protected amino acid is acidic and can be abstracted by a strong base. The subsequent alkylation can then occur from either face of the planar enolate, leading to a racemic or near-racemic mixture.

Racemization_Mechanism

Experimental Protocol for Enantioselective Alkylation:

This protocol utilizes a chiral auxiliary to direct the stereochemical outcome of the alkylation, preventing racemization.

  • Preparation of Chiral Substrate:

    • Couple your starting amino acid with a suitable chiral auxiliary (e.g., a pseudoephedrine or Evans auxiliary) to form a chiral amide or imine. This auxiliary will shield one face of the molecule.

  • Deprotonation and Alkylation:

    • Dissolve the chiral substrate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

    • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise. Stir for 30-60 minutes to ensure complete and stereoselective enolate formation, which is directed by the chiral auxiliary.

    • Add the desired electrophile (e.g., an alkyl halide) and allow the reaction to proceed at -78 °C until completion, as monitored by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Auxiliary Removal:

    • After workup and purification of the alkylated product, cleave the chiral auxiliary under conditions that do not affect the newly formed stereocenter (e.g., mild acid hydrolysis).

    • The chiral auxiliary can often be recovered and reused.

  • Analysis of Enantiomeric Excess:

    • The enantiomeric excess of the final product should be determined using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.

By employing a chiral auxiliary, the deprotonation and subsequent alkylation are forced to occur from a specific face of the molecule, thus preserving the stereochemical integrity of the α-carbon.

Analytical Techniques for Byproduct Identification

A crucial aspect of preventing byproduct formation is the ability to accurately detect and characterize them.

Analytical TechniqueApplication in Byproduct Analysis
LC-MS (Liquid Chromatography-Mass Spectrometry) The primary tool for identifying and quantifying impurities. It separates components of a mixture and provides mass information for each, allowing for the determination of molecular weights of byproducts.[17][18]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information about isolated byproducts, helping to elucidate their exact chemical structure and, therefore, the mechanism of their formation.
Chiral HPLC (High-Performance Liquid Chromatography) Essential for determining the enantiomeric excess of chiral kinase inhibitors and detecting the presence of the unwanted enantiomer as an impurity.[11]
GC-MS (Gas Chromatography-Mass Spectrometry) Useful for analyzing volatile byproducts or impurities in starting materials.

By integrating these troubleshooting guides and analytical methods into your workflow, you can more effectively manage and prevent the formation of byproducts in your kinase inhibitor synthesis, leading to higher yields, improved purity, and more reliable research outcomes.

References

Technical Support Center: Purification of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS 524955-09-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical agents, including kinase inhibitors, achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1][2]

The unique structure of this molecule, featuring both a weakly basic aniline moiety and a more basic pyridine ring, presents specific challenges during purification. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Compound Profile and Typical Impurities

Understanding the physicochemical properties of this compound and the potential impurities from its synthesis is the first step toward developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 524955-09-7[1][]
Molecular Formula C₁₂H₁₁ClN₂O[][4]
Molecular Weight 234.68 g/mol [][4]
Appearance Solid[1]
Melting Point 91.0 - 95.0 °C[]
Boiling Point 402.5 ± 35.0 °C (Predicted)[]
LogP 2.896[4]

Common Impurities:

The most common synthetic route to this compound is the reduction of its nitro precursor, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.[1] Therefore, the crude product may contain:

  • Unreacted Starting Material: 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.

  • Reduction Intermediates: Partially reduced species such as the corresponding nitroso or hydroxylamine compounds.

  • Oxidation Products: Anilines, especially halogenated ones, are susceptible to air oxidation, which often results in the formation of colored polymeric impurities.[5] This is a primary source of the dark coloration often seen in crude samples.

  • Inorganic Salts: Residual reducing agents (e.g., zinc powder) and salts (e.g., ammonium chloride) from the reaction workup.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown or reddish solid. What causes this color and how can I remove it?

A1: The dark color is almost certainly due to trace amounts of oxidized aniline species.[5] These impurities are often highly colored and can be difficult to remove completely.

  • For Recrystallization: The most effective method to remove this color is by performing a charcoal treatment. After dissolving your crude product in the hot recrystallization solvent, add a small amount (typically 1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities.[6]

  • For Chromatography: These colored impurities are often highly polar. During normal-phase column chromatography, they may either stick irreversibly to the silica gel at the origin or elute very slowly. If they co-elute with your product, a pre-purification charcoal treatment followed by chromatography may be necessary.

Q2: I'm seeing significant streaking (tailing) of my compound spot on a silica gel TLC plate. Why is this happening?

A2: This is a classic sign of a strong interaction between a basic compound and the acidic surface of the silica gel. Silica gel is covered in acidic silanol groups (Si-OH), which can protonate the basic nitrogen atoms in your molecule (both the aniline and the pyridine). This strong, sometimes irreversible, adsorption leads to poor chromatographic performance, characterized by elongated, "tailing" spots.[7] This same phenomenon will cause poor separation and low recovery during column chromatography.

Q3: How should I decide between purification by column chromatography versus recrystallization?

A3: The choice depends on the scale of your reaction and the nature of the impurities. The diagram below provides a general decision-making framework.

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%). It is highly scalable and cost-effective.

  • Column Chromatography is necessary when impurities have similar polarity to the product or when the crude material is a complex mixture. It offers higher resolving power but is more time-consuming and expensive.

Q4: Can I use a simple acid-base extraction to purify the compound?

A4: Yes, this can be an effective preliminary purification step. By dissolving the crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities (like the unreacted nitro-precursor) behind in the organic layer.[8] You can then separate the layers, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your compound, and extract it back into an organic solvent.[9] Be aware that this process can be lengthy and may lead to emulsions.

Section 3: Troubleshooting Guide: Column Chromatography

Purifying amines on silica gel is a common challenge. The following workflow and troubleshooting tips are designed to address the most frequent issues.

G cluster_0 Chromatography Optimization Workflow start 1. Initial TLC Screening (e.g., Hexanes/EtOAc) observe 2. Observe Spot Shape and Rf Value start->observe decision Is there tailing? observe->decision add_base 3a. Add Base to Eluent (1% Triethylamine or 0.5% NH4OH in MeOH) decision->add_base Yes adjust_polarity 3b. Adjust Polarity (Target Rf ~0.2-0.3) decision->adjust_polarity No add_base->adjust_polarity run_column 4. Run Column with Modified Eluent adjust_polarity->run_column

Caption: Workflow for optimizing amine purification by flash chromatography.

Problem: Severe peak tailing and poor separation on silica gel.

  • Underlying Cause: As discussed in the FAQ, the basic nitrogen atoms of your molecule are interacting strongly with acidic silanol groups on the silica surface.[7]

  • Solution 1 (Recommended): Deactivate the silica gel by adding a competing base to your mobile phase. Triethylamine (TEA) is the most common choice. Add 0.5-1% TEA to your eluent system (e.g., for a 70:30 Hexane:EtOAc system, use 69.5:30:0.5 Hexane:EtOAc:TEA). This small amount of TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column without strong, undesirable interactions.[7]

  • Solution 2 (For very polar amines): If TEA is insufficient, a stronger base modifier may be needed. A common alternative is to use a dichloromethane/methanol eluent system with a small amount of ammonium hydroxide added to the methanol portion (e.g., use methanol containing 1-2% NH₄OH).

Problem: The product purity is low after chromatography despite good separation on TLC.

  • Underlying Cause: This often happens when the column is overloaded or run too quickly. Overloading leads to broad, overlapping bands that cannot be resolved. Running the column too fast does not allow for proper equilibration between the stationary and mobile phases.

  • Solution:

    • Loading: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.

    • Flow Rate: Adjust the flow rate so the solvent front moves down the column at a rate of approximately 2 inches (5 cm) per minute.

    • Fraction Size: Collect smaller fractions, especially around the elution point of your product, to better isolate the pure compound from adjacent impurities.

Section 4: Troubleshooting Guide: Recrystallization

Table 2: Suggested Solvents for Recrystallization Screening

SolventBoiling Point (°C)Properties & Comments
Isopropanol 82.5Good general solvent for moderately polar compounds.
Ethanol 78.4Similar to isopropanol, often used in a mixed system with water.
Ethyl Acetate 77.1Good for compounds of intermediate polarity.
Toluene 110.6Good for less polar compounds; higher boiling point requires care.
Acetonitrile 81.6Can be effective but may have high solubility for many compounds.
Water 100The compound is likely insoluble, making it an excellent anti-solvent for systems like Ethanol/Water or Isopropanol/Water.

Problem: The compound "oils out" instead of forming crystals.

  • Underlying Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if impurities are inhibiting crystal lattice formation.[6]

  • Solution:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount (5-10% more) of the hot solvent to reduce the concentration slightly.

    • Allow the solution to cool much more slowly. Let it cool to room temperature undisturbed before moving it to an ice bath. Slow cooling is critical for the formation of a well-ordered crystal lattice.[6]

Problem: No crystals form, even after cooling in an ice bath.

  • Underlying Cause: The solution is likely too dilute, meaning the compound remains soluble even at low temperatures.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small sample of pure material, add a single tiny crystal to the cold solution to initiate crystallization.

    • Concentrate: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Then, allow it to cool again.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification by Base-Modified Flash Column Chromatography

  • TLC Analysis: Dissolve a small sample of crude material in ethyl acetate or dichloromethane. Develop a TLC plate using a starting eluent of 70:30 Hexanes:Ethyl Acetate. Observe the spot shape.

  • Eluent Preparation: Prepare your bulk eluent by adding 1% triethylamine (TEA) by volume to the optimized solvent system (e.g., for 1 L of 70:30 Hexanes:EtOAc, use 693 mL Hexanes, 297 mL EtOAc, and 10 mL TEA).

  • Column Packing: Pack a glass column with the appropriate amount of silica gel (50-100x mass of crude product) as a slurry in your prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (about 1-2x the mass of your product) to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

  • Elution & Fraction Collection: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with your base-modified eluent, collecting fractions. Monitor the elution process by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and TEA under reduced pressure. The final product should be a solid.

Protocol 2: Purification by Recrystallization from Ethanol/Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Decolorization (Optional): If the solution is dark, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat the mixture to a gentle boil for 2-3 minutes.

  • Hot Filtration (Optional): If carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove the carbon.

  • Crystallization: To the hot, clear ethanolic solution, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.

Protocol 3: Purity Assessment

  • Melting Point: A pure product should exhibit a sharp melting point range close to the literature value of 91-95 °C.[] A broad or depressed melting point indicates the presence of impurities.

  • TLC: The purified product should appear as a single, well-defined spot on a TLC plate developed in an appropriate solvent system.

References

stability issues of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS No. 524955-09-7). This molecule is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including kinase inhibitors used in oncology.[1][2][3][4] Its structure, containing an electron-rich aniline ring, a pyridine moiety, and a benzyl ether linkage, presents unique stability challenges under various reaction conditions. The inherent reactivity of the aniline group, in particular, can lead to side reactions and degradation, impacting yield, purity, and the overall success of a synthetic campaign.[5][6]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to frequently encountered stability issues, troubleshooting advice for common synthetic protocols, and validated experimental workflows to help you navigate these challenges effectively.

Section 1: Compound Profile & Recommended Handling

Proper handling and storage are the first line of defense against degradation. The physical and chemical properties of this compound necessitate careful attention to its environment.

PropertyValueSource(s)
CAS Number 524955-09-7[7]
Molecular Formula C₁₂H₁₁ClN₂O[7][]
Molecular Weight 234.68 g/mol [7][]
Appearance White to light yellow or light orange solid/powder
Melting Point 91.0 to 95.0 °C[]
Recommended Storage Store at 4°C or -20°C, protect from light.[2][7]
Solubility Soluble in common organic solvents like ethyl acetate, ethanol, and CDCl₃.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint during storage. Is it still usable?

A: This is a common observation and is typically indicative of minor surface oxidation. Anilines are notoriously sensitive to air and light, leading to the formation of highly colored oxidized species.

  • Expert Insight: The color change is often due to the formation of dimeric or polymeric azo/azoxy compounds and quinone-imine structures, even in trace amounts. While a slight discoloration may not significantly impact purity for some applications, it signals that degradation has begun.

  • Recommendation:

    • Assess Purity: Before use, always re-analyze the material using ¹H NMR, LC-MS, or at a minimum, thin-layer chromatography (TLC) against a reference standard if available. For ¹H NMR, check for the disappearance of the broad amine singlet (around 3.5 ppm in CDCl₃) or the appearance of new aromatic signals.[1]

    • Purification: If significant impurities are detected, consider a rapid purification step. A short plug of silica gel, eluting with an appropriate solvent system (e.g., Hexane/Ethyl Acetate), can often remove the colored, more polar impurities.

    • For High-Purity Applications: For sensitive downstream reactions, such as those in late-stage drug development, it is strongly advised to use freshly purified or newly purchased material.

Q2: What are the definitive storage and handling conditions to maximize shelf life?

A: Based on the compound's known sensitivities, the following protocol is recommended:

  • Temperature: Store at low temperatures (4°C for short-term, -20°C for long-term) to reduce the rate of oxidative and thermal degradation.[2][7]

  • Atmosphere: Upon receiving, immediately transfer the compound into an amber vial and backfill with an inert gas like argon or nitrogen before sealing. This minimizes exposure to both oxygen and light.

  • Light: Always use amber or opaque containers and store them in a dark location (e.g., inside a cabinet or a freezer box).[7]

  • Moisture: While not exceptionally hygroscopic, it is good practice to store it in a desiccated environment to prevent moisture absorption, which can facilitate certain degradation pathways.

Q3: How does the pH of a reaction medium affect the stability of the ether linkage?

A: The benzyl ether linkage, while generally robust, can be susceptible to cleavage under harsh acidic conditions.

  • Mechanism: The pyridine nitrogen can be protonated under acidic conditions. While this doesn't directly weaken the ether bond, the use of strong Brønsted or Lewis acids, especially at elevated temperatures, can promote acid-catalyzed hydrolysis or cleavage of the C-O bond. This is a critical consideration in reactions like acidic salt formations or deprotection steps elsewhere in a molecule.

  • Recommendation: Avoid using strong, non-volatile acids like concentrated H₂SO₄ or HCl at high temperatures. If an acid catalyst is required, opt for milder or hindered acids, or perform the reaction at the lowest effective temperature. Always monitor for the appearance of byproducts corresponding to 3-chloro-4-hydroxyaniline and 2-(hydroxymethyl)pyridine.

Section 3: Troubleshooting Guide for Reaction Conditions

Issue 1: Low Yields and Stalled Reactions in Nucleophilic Aromatic Substitution (SNAr)

You are performing a coupling reaction, for instance, with a chloropyrimidine, and observe low conversion of your starting aniline.

  • Potential Cause A: Oxidative Degradation in Solution.

    • Why it Happens: When dissolved, the aniline is even more susceptible to oxidation by dissolved oxygen in non-degassed solvents. This consumes the starting material and generates inhibitors.

    • Self-Validating Protocol:

      • De-gas your solvent: Before adding reagents, sparge the reaction solvent (e.g., DMSO, DMF, Ethanol) with argon or nitrogen for 15-30 minutes.

      • Maintain Inert Atmosphere: Assemble your glassware while it's hot from the oven and maintain a positive pressure of inert gas throughout the setup, reaction, and workup.

      • Order of Addition: Add the this compound to the degassed solvent under inert gas before adding any bases or other reagents.

  • Potential Cause B: Inappropriate Base or Temperature.

    • Why it Happens: The nucleophilicity of the aniline is highly dependent on the reaction conditions. A base that is too weak may not facilitate the reaction, while a base that is too strong can cause decomposition or side reactions. Similarly, excessive heat can degrade the starting material or product.

    • Recommendation:

      • Base Selection: For SNAr reactions, inorganic bases like NaHCO₃, K₂CO₃, or organic bases like DIPEA are common.[9][10] Avoid extremely strong bases like NaH or LDA unless specifically required, as they can deprotonate other sites or cause decomposition.

      • Temperature Control: Start reactions at a moderate temperature (e.g., 80-95 °C) and monitor by TLC or LC-MS.[11] Only increase the temperature if the reaction is clean but slow. Avoid prolonged heating at temperatures exceeding 120 °C.

Issue 2: Formation of Intractable Brown/Black Tar During Reaction

The reaction mixture darkens significantly and purification yields a complex mixture or tar.

  • Potential Cause: Radical Polymerization or Extensive Oxidation.

    • Why it Happens: This is an extreme case of the oxidation described above, often triggered by a combination of heat, air, and potentially trace metal impurities from reagents or spatulas. The aniline can form radical species that initiate polymerization.

    • Troubleshooting Workflow: The workflow below outlines a systematic approach to prevent this issue.

G cluster_prep Pre-Reaction Setup cluster_exec Reaction Execution cluster_outcome Outcome start Start: Reaction Failure (Tar Formation) check_purity 1. Re-verify Starting Material Purity (NMR, LCMS) start->check_purity degas 2. Use Freshly Distilled/ Degassed Solvents check_purity->degas inert 3. Ensure Rigorous Inert Atmosphere (N2/Ar) degas->inert temp 4. Lower Initial Reaction Temperature inert->temp monitor 5. Monitor Reaction Closely (TLC/LCMS at t=0, 1h, 2h) temp->monitor decision Is Reaction Clean but Slow? monitor->decision increase_temp Slowly Increase Temperature decision->increase_temp Yes stop Stop Reaction Upon Completion or Impurity Formation decision->stop No increase_temp->monitor success Success: Clean Reaction stop->success

Caption: Troubleshooting workflow for preventing tar formation.

Issue 3: Cleavage of the Ether Linkage

LC-MS analysis shows a byproduct with a mass corresponding to 3-chloro-4-hydroxyaniline.

  • Potential Cause: Acid-Mediated Cleavage.

    • Why it Happens: As detailed in the FAQ, strong acids, particularly Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids at high temperatures, can catalyze the cleavage of the benzyl ether bond. This is a known pathway for de-benzylation.

    • Preventative Measures:

      • Scrutinize your reagents for acidic impurities.

      • If an acid is necessary for the reaction, switch to a milder one (e.g., p-TsOH, pyridinium salts) or a catalytic amount.

      • Buffer the reaction medium if possible.

      • Perform the reaction at the lowest possible temperature.

G cluster_products Degradation Products SM This compound Prod1 3-Chloro-4-hydroxyaniline SM->Prod1  Strong Acid (H⁺)  High Temperature Prod2 2-(Halomethyl)pyridine or related species SM->Prod2  Strong Acid (H⁺)  High Temperature

Caption: Potential acid-catalyzed degradation pathway.

Section 4: Recommended Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

This protocol ensures the quality of your starting material before committing it to a reaction.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Verification: Compare the spectrum to known literature values. Key expected signals in CDCl₃ are: δ ~8.57 (d, 1H, pyridine), ~7.72 (t, 1H, pyridine), ~7.64 (d, 1H, pyridine), ~7.21 (m, 1H, pyridine), ~6.81 (d, 1H, phenyl), ~6.77 (d, 1H, phenyl), ~6.64 (dd, 1H, phenyl), ~5.18 (s, 2H, -OCH₂-), ~3.48 (br s, 2H, -NH₂).[1] The absence of significant unassigned peaks confirms purity.

Protocol 2: General Workflow for a Model SNAr Coupling Reaction

This protocol incorporates best practices to minimize degradation and maximize yield.

  • Glassware Preparation: Dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot under a stream of nitrogen or argon.

  • Solvent Degassing: Sparge the reaction solvent (e.g., isopropanol or DMF) with an inert gas for 20-30 minutes.

  • Reagent Addition: a. Under a positive pressure of inert gas, add this compound (1.0 eq.). b. Add the electrophile (e.g., 2,4-dichloropyrimidine, 1.0-1.2 eq.). c. Add the base (e.g., powdered K₂CO₃ or NaHCO₃, 2-3 eq.). d. Add the degassed solvent via cannula or syringe.

  • Reaction: a. Heat the mixture to the target temperature (e.g., 90 °C). b. Stir vigorously. c. Monitor the reaction progress every 1-2 hours by taking a small aliquot (under inert atmosphere if possible) and analyzing by TLC or LC-MS.

  • Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding water. c. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization as required.

References

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline. This critical intermediate, notably used in the preparation of various pharmacologically active molecules, including kinase inhibitors, presents unique challenges during scale-up.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for a successful and efficient synthesis at scale.

The primary synthetic route to this compound involves a Williamson ether synthesis, a classic yet nuanced SN2 reaction between an activated alcohol (phenoxide) and an alkyl halide.[5][6][7] While straightforward on a lab scale, scaling this process introduces complexities that can significantly impact yield, purity, and overall process efficiency.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis and scale-up of this compound.

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method is the Williamson ether synthesis.[5][6][8] This involves the reaction of 3-chloro-4-aminophenol with 2-(chloromethyl)pyridine or a related pyridine derivative with a good leaving group. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

Q2: Why is selective O-alkylation a challenge in this synthesis?

3-chloro-4-aminophenol is a difunctional molecule with two potential nucleophilic sites: the hydroxyl group and the amino group. While the hydroxyl group is more acidic and readily deprotonated to form the more nucleophilic phenoxide, the amino group can also participate in N-alkylation, leading to undesired byproducts. Achieving high selectivity for O-alkylation is crucial for a clean reaction and high yield.

Q3: What are the key parameters to control during the Williamson ether synthesis for this molecule?

Successful scale-up hinges on the precise control of several parameters:

  • Base Selection: The choice of base is critical for selective deprotonation of the phenol without promoting side reactions.

  • Solvent System: The solvent influences the solubility of reactants, reaction rate, and selectivity.

  • Temperature Control: Exothermic reactions and localized heating can lead to side product formation and impurities.

  • Addition Rate: The rate of addition of the alkylating agent can impact selectivity and impurity profiles.

Q4: What are the typical impurities observed in the synthesis?

Common impurities include:

  • N-alkylated byproduct: Formed by the reaction of the amino group with 2-(chloromethyl)pyridine.

  • Bis-alkylated byproduct: Where both the hydroxyl and amino groups have reacted.

  • Unreacted starting materials: Incomplete conversion of 3-chloro-4-aminophenol or 2-(chloromethyl)pyridine.

  • Degradation products: Arising from harsh reaction conditions or instability of reactants/products.

Q5: Is this compound stable?

While generally stable under standard conditions, prolonged exposure to light and air can lead to degradation. For long-term storage, it is recommended to store the compound at low temperatures (e.g., -20°C), protected from light.[1][9]

II. Troubleshooting Guide: From Lab Scale to Pilot Plant

This section provides a detailed, problem-oriented approach to troubleshooting common issues encountered during the scale-up of this compound synthesis.

Issue 1: Low Yield of the Desired O-Alkylated Product

Symptoms:

  • Significantly lower than expected isolated yield of this compound.

  • Presence of a substantial amount of unreacted 3-chloro-4-aminophenol in the crude reaction mixture.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Action
Incomplete Deprotonation The Williamson ether synthesis proceeds via the more nucleophilic phenoxide.[5] Insufficient or weak base will result in a low concentration of the phenoxide, leading to a slow or incomplete reaction.- Use a stronger base: Consider switching from weaker bases like K₂CO₃ to stronger bases such as NaOH, KOH, or NaH to ensure complete deprotonation of the phenolic hydroxyl group.[10][11] - Optimize base stoichiometry: Ensure at least one molar equivalent of a strong base is used. A slight excess may be beneficial.
Poor Solubility of Reactants If the phenoxide salt of 3-chloro-4-aminophenol has poor solubility in the chosen solvent, the reaction will be slow and inefficient.- Solvent Screening: Evaluate polar aprotic solvents like DMF, DMSO, or acetonitrile, which are known to enhance the rate of SN2 reactions.[5][8][12] - Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the phenoxide ion into the organic phase.
Short Reaction Time The reaction may not have reached completion within the allotted time, a common issue when scaling up without adjusting reaction kinetics.[5]- Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the disappearance of starting materials and the formation of the product. Continue the reaction until completion.

Experimental Workflow for Optimizing Base and Solvent:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Path cluster_2 Solutions start Low Yield of O-Alkylated Product cause1 Incomplete Deprotonation? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Insufficient Reaction Time? start->cause3 solution1a Use Stronger Base (NaOH, KOH) cause1->solution1a solution1b Optimize Base Stoichiometry cause1->solution1b solution2a Screen Polar Aprotic Solvents (DMF, DMSO) cause2->solution2a solution2b Consider Phase Transfer Catalysis cause2->solution2b solution3 Implement In-Process Controls (IPC) cause3->solution3

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant N-Alkylated and Bis-Alkylated Impurities

Symptoms:

  • Multiple spots on TLC or peaks in HPLC corresponding to impurities with higher molecular weights.

  • Difficulty in purifying the final product to the desired specification (≥98% purity).[9]

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Action
High Reaction Temperature Higher temperatures can provide sufficient energy to overcome the activation barrier for the less favorable N-alkylation reaction.- Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 60-80°C is often a good starting point.[13] - Controlled Addition: Add the alkylating agent, 2-(chloromethyl)pyridine, slowly and sub-surface to dissipate the heat of reaction and avoid localized hot spots.
Incorrect Base Selection While a strong base is needed for O-alkylation, a highly reactive, non-hindered base can also increase the nucleophilicity of the amino group.- Use a milder base if selectivity is an issue: In some cases, a weaker base like K₂CO₃ in a polar aprotic solvent can provide a better balance between reactivity and selectivity.[8] - Protecting Group Strategy: For ultimate selectivity, consider a protecting group strategy for the amine. For example, forming a Schiff base with benzaldehyde can protect the amino group during alkylation, followed by hydrolysis to reveal the free amine.[14][15][16]
Stoichiometry of Alkylating Agent An excess of the alkylating agent will increase the probability of reaction at the less reactive amino site, especially after the primary hydroxyl group has reacted.- Optimize Stoichiometry: Use a slight excess or stoichiometric amount of 2-(chloromethyl)pyridine. Monitor the reaction closely and stop it once the 3-chloro-4-aminophenol is consumed.

Decision Tree for Minimizing Impurities:

G cluster_0 Problem: High Impurity Levels cluster_1 Initial Actions cluster_2 Advanced Strategies start High N- and Bis-Alkylated Impurities action1 Lower Reaction Temperature start->action1 action2 Control Addition Rate start->action2 action3 Optimize Stoichiometry start->action3 strategy1 Evaluate Milder Base (K₂CO₃) action1->strategy1 action2->strategy1 strategy2 Implement Protecting Group Strategy action3->strategy2

Caption: Decision tree for impurity reduction.

Issue 3: Challenges in Product Isolation and Purification

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Difficulty in crystallizing the final product.

  • Product failing to meet purity specifications even after multiple recrystallizations.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Action
Emulsion Formation The presence of both a basic pyridine nitrogen and an aniline can lead to complex partitioning behavior and the formation of stable emulsions during workup.- Adjust pH carefully: During the workup, carefully adjust the pH of the aqueous layer to ensure the product is in its free base form and partitions cleanly into the organic layer. - Brine Wash: Use a saturated sodium chloride solution (brine) to break emulsions by increasing the ionic strength of the aqueous phase.
Crystallization Issues The presence of persistent impurities can inhibit crystallization or lead to the formation of an oil.- Solvent Screening for Recrystallization: Systematically screen a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find optimal conditions for crystallization. - Charcoal Treatment: If color impurities are present, a charcoal treatment of the solution before crystallization can be effective.
Persistent Impurities Some impurities may have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.- Column Chromatography: For high-purity requirements, silica gel column chromatography may be necessary, although this can be challenging to scale. - Salt Formation and Recrystallization: Consider forming a salt of the product (e.g., hydrochloride) which may have different crystallization properties and allow for the removal of non-basic impurities. The free base can then be regenerated.

III. Recommended Experimental Protocol (Lab Scale)

This protocol provides a starting point for the synthesis of this compound. Optimization will be required for scale-up.

Materials:

  • 3-chloro-4-aminophenol

  • 2-(chloromethyl)pyridine hydrochloride

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-chloro-4-aminophenol (1.0 eq) in DMF, add powdered potassium hydroxide (1.1 eq) portion-wise at room temperature.

  • Heat the mixture to 70-80°C and stir for 1 hour to ensure complete formation of the phenoxide.

  • In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a suitable base and extract the free base into an organic solvent. Carefully concentrate the solvent to obtain the free base of the alkylating agent.

  • Add the 2-(chloromethyl)pyridine (1.05 eq) solution in DMF dropwise to the reaction mixture at 70-80°C over 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC. Continue stirring at 70-80°C until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

IV. References

  • United States Biological. 424895 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7. --INVALID-LINK--

  • Wikipedia. Williamson ether synthesis. --INVALID-LINK--

  • Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. --INVALID-LINK--

  • ResearchGate. Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. --INVALID-LINK--

  • ChemScene. 524955-09-7 | this compound. --INVALID-LINK--

  • Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. --INVALID-LINK--

  • Cambridge University Press. Williamson Ether Synthesis. --INVALID-LINK--

  • University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. --INVALID-LINK--

  • Google Patents. CN112538073A - Preparation method of pazopanib intermediate. --INVALID-LINK--

  • Ambeed. 524955-09-7|this compound. --INVALID-LINK--

  • Master Organic Chemistry. The Williamson Ether Synthesis. --INVALID-LINK--

  • ChemicalBook. This compound | 524955-09-7. --INVALID-LINK--

  • Jiangsu Hongerray New Material Co., Ltd. This compound. --INVALID-LINK--

  • BLDpharm. 524955-09-7|this compound. --INVALID-LINK--

  • askIITians. Illustrate with examples the limitations of Williamson's synthesis fo. --INVALID-LINK--

  • Research & Reviews: Journal of Chemistry. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. --INVALID-LINK--

  • Benchchem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. --INVALID-LINK--

  • Chem-Station Int. Ed. Williamson Ether Synthesis. --INVALID-LINK--

  • Google Patents. CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride. --INVALID-LINK--

  • ChemicalBook. This compound | 524955-09-7. --INVALID-LINK--

  • BOC Sciences. CAS 524955-09-7 this compound. --INVALID-LINK--

  • Luna. China this compound Factory and Manufacturers. --INVALID-LINK--

  • ResearchGate. Selective alkylation of hydroxyl group of aminophenols | Download Table. --INVALID-LINK--

  • University of Michigan. Selective alkylation of aminophenols. --INVALID-LINK--

  • Sigma-Aldrich. This compound | 524955-09-7. --INVALID-LINK--

  • Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. --INVALID-LINK--

  • ResearchGate. (PDF) Selective alkylation of aminophenols. --INVALID-LINK--

  • Reddit. Progress on N-alkylation of o-aminophenol : r/Chempros. --INVALID-LINK--

  • PubMed Central. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. --INVALID-LINK--

  • Benchchem. yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry. --INVALID-LINK--

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. --INVALID-LINK--

References

Technical Support Center: Managing Exothermic Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing exothermic reactions in the amination of aryl halides. This resource is designed for researchers, scientists, and drug development professionals who are working with or scaling up C-N coupling reactions, such as the Buchwald-Hartwig amination. Uncontrolled exothermic reactions pose significant safety hazards, including the risk of thermal runaway, which can lead to equipment failure, fire, or explosion.[1][2][3][4] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you ensure your reactions are safe, controlled, and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of exothermic amination reactions.

Q1: What makes the amination of aryl halides exothermic?

A: The formation of a stable carbon-nitrogen bond is an energetically favorable process that releases a significant amount of energy as heat. The overall heat of reaction (enthalpy, ΔH) is the sum of the energy required to break bonds in the reactants (aryl halide, amine) and the energy released when forming new bonds in the products (aryl amine, salt byproduct). In palladium-catalyzed aminations, the key bond-forming step, reductive elimination from the palladium center, is highly exothermic.[5] This intrinsic property of the reaction means that nearly all Buchwald-Hartwig and related C-N coupling reactions will generate heat.[6]

Q2: How can I predict if my specific amination reaction will be dangerously exothermic?

A: While most aminations are exothermic, predicting the exact thermal hazard requires careful evaluation. Several factors influence the rate of heat generation:

  • Reactant Reactivity: Highly reactive coupling partners (e.g., electron-deficient aryl halides, electron-rich amines) tend to react faster and release heat more rapidly.

  • Catalyst Activity: More active catalyst/ligand systems can lead to very fast reaction rates and, consequently, high heat output.[7]

  • Concentration: Higher reactant concentrations lead to a greater amount of heat released per unit volume.

For a quantitative assessment, reaction calorimetry is the industry standard.[8][9] Techniques like Heat Flow Calorimetry (HFC) or Accelerating Rate Calorimetry (ARC) can precisely measure the heat of reaction (ΔH), the maximum rate of heat release, and the adiabatic temperature rise (ΔTad).[6][10][11] This data is crucial for safe scale-up.[12][13]

Q3: What is "thermal runaway" and why is it a major concern?

A: A thermal runaway is a dangerous, uncontrolled positive feedback loop. It begins when the heat generated by the reaction exceeds the rate at which it can be removed by the reactor's cooling system.[3][4] This excess heat increases the reaction mixture's temperature, which in turn exponentially increases the reaction rate. This acceleration produces even more heat, creating a rapidly escalating cycle.[3]

The consequences can be catastrophic:

  • Over-pressurization: Rapid boiling of solvents or generation of gaseous byproducts can exceed the pressure rating of the vessel.[1][2]

  • Secondary Decomposition: At elevated temperatures, reactants, products, or solvents can decompose, often releasing large amounts of energy and non-condensable gases, further increasing the risk of rupture.[1][14]

  • Fire and Explosion: If the reactor fails, the release of flammable materials can lead to a fire or explosion.[1][2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q4: My reaction temperature is spiking unexpectedly after adding the catalyst. What should I do immediately?

A: This indicates the reaction is proceeding much faster than your cooling system can handle.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent via a pump or dropping funnel, stop the addition immediately. This is the most effective way to cut off the "fuel" for the exotherm.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity (e.g., lowest possible temperature for the cooling fluid, maximum flow rate).

  • Emergency Quench (If Prepared): If you have a pre-planned and validated quenching procedure, prepare to execute it. This typically involves adding a cold, inert solvent or a reagent that safely stops the reaction. Do not improvise a quench.

  • Alert Personnel: Inform colleagues and safety personnel of the situation.

Follow-up Analysis:

  • This scenario often happens in "all-in" reactions where all components are mixed before heating.[6]

  • Review your procedure. The catalyst loading may be too high, or the initial temperature may have been too close to the reaction's onset temperature.

Q5: I switched from a batch addition to a semi-batch (slow addition) of my amine to control the exotherm, but now my reaction is incomplete. Why?

A: While semi-batch addition is a cornerstone of managing exotherms, it can sometimes lead to incomplete conversion if not optimized.[13]

Possible Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst may be deactivating over the extended reaction time at high temperature. Consider using a more robust ligand or slightly increasing the catalyst loading.

  • Insufficient Reaction Time: Because the concentration of the amine is kept low, the overall reaction rate is slower. You may simply need to extend the reaction time after the addition is complete. Monitor the reaction by TLC or LC-MS to confirm.

  • Incorrect Addition Rate: If the amine is added too slowly, the catalyst may degrade before all the substrate has reacted. If added too quickly, you risk heat accumulation. Reaction calorimetry can help define the optimal, safe addition rate.[11]

Q6: My lab-scale (100 mL) reaction was perfectly controlled, but the kilo-lab (5 L) reaction is overheating. What went wrong?

A: This is a classic and dangerous scale-up problem related to the principles of heat transfer.[3][15]

The Core Issue: Surface-Area-to-Volume Ratio

  • Heat generation is proportional to the reaction volume (which increases by the cube of the reactor's radius, r³).

  • Heat removal is proportional to the available heat transfer area (the reactor wall, which increases by the square of the radius, r²).[13]

As you scale up, the volume (heat generation) increases much faster than the surface area (heat removal). A cooling system that was adequate for the lab scale will be insufficient for the larger scale.[15]

Solution:

  • Never scale up an exothermic reaction directly without a proper safety assessment.

  • Use the thermal data from a reaction calorimeter to calculate the cooling duty required for the larger vessel.[16]

  • The process must be redesigned for the limitations of the plant equipment. This almost always involves moving from a batch process to a semi-batch process where the rate of heat generation is controlled by the reagent addition rate.[12][13]

Section 3: Protocols and Best Practices

Adhering to best practices is the most effective way to prevent thermal incidents.

Protocol 1: Basic Heat Flow Calorimetry (HFC) for Safety Assessment

This protocol provides a conceptual overview of using an automated lab reactor like a Mettler-Toledo RC1e or Syrris Atlas to gather critical safety data.[9][16]

  • Setup & Calibration:

    • Assemble the reactor system with appropriate stirring, temperature probes (for both reaction mass and jacket fluid), and a dosing pump.

    • Perform a solvent-only calibration to determine the overall heat transfer coefficient (UA) of the vessel. This value is critical for accurate heat measurement.[8]

  • Reaction Execution (Semi-Batch):

    • Charge the reactor with the aryl halide, base, solvent, and ligand.

    • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

    • Add the catalyst.

    • Begin a slow, controlled addition of the amine solution via the dosing pump over a set period (e.g., 1 hour).

  • Data Acquisition:

    • The calorimeter software continuously monitors the temperatures of the reaction mass (Tr) and the cooling jacket (Tj).

    • It calculates the instantaneous heat flow (Q) from the reaction using the equation: Q = UA (Tr - Tj) .[8]

  • Data Analysis:

    • Total Heat of Reaction (ΔH): Integrate the heat flow curve over time to get the total energy released.

    • Maximum Heat Flow: Identify the peak wattage to understand the maximum cooling demand.

    • Adiabatic Temperature Rise (ΔTad): Calculate this "worst-case scenario" value, which estimates how high the temperature would rise if cooling were completely lost.

Data Interpretation Table
ParameterValue (Example)Implication for Scale-Up
Heat of Reaction (ΔH)-150 kJ/molHigh. Indicates a significant amount of energy will be released.
Max Heat Output80 W/LThe plant reactor's cooling system must be able to remove at least this much power.
Adiabatic Rise (ΔTad)95 °CHigh risk. A loss of cooling could easily lead to solvent boiling and a runaway reaction.
Visualization of Thermal Management Workflow

The following diagram illustrates a decision-making process for managing a potentially exothermic amination reaction.

// Node Definitions start [label="Start: Propose Amination Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Initial Hazard Screen\nIs the reaction known to be highly exothermic?", fillcolor="#FBBC05", fontcolor="#202124"]; calorimetry [label="Perform Reaction Calorimetry (HFC/ARC)\nDetermine ΔH, Heat Rate, ΔTad", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assess_risk [label="Assess Thermal Risk\nIs ΔTad > 50°C or is heat rate high?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

batch_ok [label="Low Risk: Proceed with Batch Process\n(Lab Scale Only)", fillcolor="#34A853", fontcolor="#FFFFFF"]; semibatch [label="High Risk: Design Semi-Batch Process\nControl exotherm via reactant addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize [label="Optimize Addition Profile\nEnsure reaction is not accumulation-limited", fillcolor="#4285F4", fontcolor="#FFFFFF"];

scale_up [label="Scale-Up Review\nConfirm plant cooling capacity is sufficient", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; production [label="Proceed to Plant Scale Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; redesign [label="FAIL: Redesign Process\n(e.g., dilute, lower temp, different catalyst)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> screen; screen -> calorimetry [label="Yes / Unknown"]; calorimetry -> assess_risk; assess_risk -> batch_ok [label="No"]; assess_risk -> semibatch [label="Yes"]; screen -> batch_ok [label="No (Literature data available)"]; semibatch -> optimize; optimize -> scale_up; batch_ok -> scale_up; scale_up -> production [label="PASS"]; scale_up -> redesign [label="FAIL"]; redesign -> calorimetry [style=dashed]; } .enddot Caption: Decision workflow for managing exothermic amination reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of several targeted therapies, including Neratinib, an irreversible tyrosine kinase inhibitor.[1][2][3] Its molecular integrity and the absence of impurities directly impact the quality of the final drug product. Therefore, robust and reliable analytical methods for purity determination are of paramount importance.

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for the purity assessment of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows. We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis to highlight the orthogonal strengths of each method.

Part 1: Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) stands out as a primary analytical method, meaning it determines the purity or concentration of a substance without the need for a reference standard of the same compound.[4][5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[6] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight, an absolute purity value can be calculated. This non-destructive technique is exceptionally valuable for characterizing new chemical entities and qualifying reference standards.[4]

The Rationale for qNMR in Purity Analysis

The choice of qNMR is underpinned by several key advantages:

  • Universal Detection: Unlike HPLC with UV detection, which relies on the presence of a chromophore, ¹H qNMR can detect and quantify any proton-containing molecule, making it excellent for identifying a broad range of impurities, including those that are structurally unrelated or lack a UV chromophore.

  • Structural Confirmation: A single qNMR experiment provides simultaneous quantitative data and structural confirmation of the analyte, offering a high degree of confidence in the material's identity.

  • Speed of Method Development: qNMR methods can often be developed more rapidly than chromatographic methods, as they do not require extensive optimization of columns and mobile phases.[5]

Experimental Protocol: ¹H qNMR Purity Determination

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

1. Selection of the Internal Standard: The choice of an internal standard is critical for accuracy.[7] The ideal standard should:

  • Be of high, certified purity (e.g., >99.9%).
  • Be chemically stable and non-reactive with the analyte or solvent.
  • Possess sharp, simple NMR signals (ideally singlets) in a region of the spectrum free from analyte or impurity signals.
  • Have a known molecular weight and proton count for the signal being used.
  • Be accurately weighable.

For this analysis, Maleic Acid is a suitable choice. It is highly pure, stable, and its vinylic protons produce a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.

2. Sample Preparation: Precision in this step is paramount for accurate results.

  • Accurately weigh approximately 15-20 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.
  • Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid) into the same vial. Record the weight precisely.
  • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it effectively solubilizes a wide range of organic molecules, including anilines, and has a residual proton signal that does not typically interfere with analyte signals.[8][9]
  • Ensure complete dissolution by vortexing, then transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition: To ensure quantitativity, specific acquisition parameters must be set.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
  • Relaxation Delay (D1): This is the most critical parameter. A long relaxation delay (D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton) is essential for full magnetization recovery. For aromatic and vinylic protons, a D1 of 30-60 seconds is often sufficient.
  • Pulse Angle: A 90° pulse angle should be accurately calibrated.
  • Number of Scans (NS): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
  • Temperature: Maintain a constant, controlled temperature throughout the experiment.

4. Data Processing and Purity Calculation:

  • Apply standard processing functions (Fourier transform, phase correction, and baseline correction).
  • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For this compound, a signal from the aromatic region can be chosen. For Maleic Acid, integrate the singlet for the two vinylic protons.
  • The purity is calculated using the following formula:

Visualizing the qNMR Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve params Set Quantitative Parameters (Long D1, 90° Pulse) dissolve->params acquire Acquire Spectrum params->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Part 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[10] It is a chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[11][12] For purity analysis, HPLC, particularly when coupled with a UV detector, offers exceptional sensitivity and resolving power, making it ideal for detecting and quantifying trace-level impurities.[13]

The Rationale for HPLC in Purity Analysis
  • High Sensitivity: HPLC can detect impurities at very low levels (often <0.05%), which is critical for meeting stringent regulatory requirements.

  • High Resolution: It excels at separating structurally similar compounds, such as isomers or degradation products, which might be indistinguishable by NMR.

  • Established Validation Framework: The validation of HPLC methods is well-defined by regulatory bodies like the International Council for Harmonisation (ICH), providing a clear pathway for developing robust and defensible analytical procedures.[11][14]

Experimental Protocol: HPLC Method Development and Validation

This protocol outlines a typical reversed-phase HPLC method suitable for this compound.

1. Chromatographic System and Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography of moderately polar compounds.[15]
  • Mobile Phase: Due to the presence of basic aniline and pyridine groups, controlling the pH is crucial for good peak shape and reproducible retention.
  • Aqueous Component (A): 0.1% Formic Acid or a 20 mM phosphate buffer in water. A buffer is essential to maintain a consistent pH and, therefore, a consistent ionization state of the analyte.[12]
  • Organic Component (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.[16]
  • Elution Mode: A gradient elution (e.g., starting with 10-20% B and increasing to 90-95% B over 20-30 minutes) is recommended for initial method development to elute a wide range of potential impurities.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C to ensure reproducibility.
  • Detection: UV detection at the analyte's maximum absorbance wavelength (λmax), which should be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1.0 mg/mL in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
  • For analysis, dilute this stock solution to a working concentration of approximately 0.1 mg/mL.

3. Method Validation (as per ICH Q2(R1) Guidelines): A validated method ensures that the results are reliable.[14][17] The following parameters must be assessed:

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the analyte, and known impurities to demonstrate that the peaks are well-resolved and free from interference.
  • Linearity: Prepare a series of solutions at different concentrations (e.g., 5 levels from the quantitation limit up to 150% of the working concentration). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[17]
  • Accuracy: Perform recovery studies by spiking a sample with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should typically be within 98.0% to 102.0%.[14]
  • Precision:
  • Repeatability (Intra-assay precision): Analyze multiple preparations (e.g., n=6) of the sample at 100% concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.[10]
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The RSD should be ≤ 2.0%.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N ≥ 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N ≥ 10:1).[13]

Visualizing the HPLC Workflow

G cluster_prep Method Development cluster_acq Sample Analysis cluster_proc Data Interpretation col_sel Select C18 Column mob_phase Optimize Mobile Phase (Buffer + Organic) col_sel->mob_phase detection Set UV Detection Wavelength mob_phase->detection sample_prep Prepare Sample Solution detection->sample_prep inject Inject into HPLC System sample_prep->inject chrom Obtain Chromatogram inject->chrom integrate Integrate All Peaks chrom->integrate calc Calculate Purity (Area % Method) integrate->calc report report calc->report Final Purity Report

Caption: Workflow for purity determination by HPLC.

Part 3: A Comparative Analysis: qNMR vs. HPLC

Neither technique is universally superior; they are orthogonal and complementary.[18] Their true power is realized when used in conjunction to build a comprehensive purity profile.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[4]Comparative separation technique based on differential partitioning between phases.
Quantitation Absolute; does not require an analyte-specific reference standard. Uses a certified internal standard.[5]Relative; requires a well-characterized reference standard of the main analyte for accurate quantitation.
Accuracy High, directly traceable to the purity of the internal standard.High, but dependent on the accuracy of the reference standard's certified purity.
Precision Typically excellent, with RSDs < 1% under optimal conditions.[7]Excellent, with RSDs often < 1% for the main peak.[13]
Sensitivity (LOQ) Generally lower than HPLC; suitable for impurities at levels of ~0.1% or higher.Very high; capable of quantifying impurities well below 0.1%.[13]
Specificity Can provide structural information on unknown impurities. May suffer from signal overlap in complex mixtures.Excellent resolving power for structurally similar impurities. Provides no structural information on its own.
Sample Throughput Faster method development. Sample run time is relatively short (5-15 min).Method development can be lengthy. Once established, automated sequences allow high throughput.
Sample Fate Non-destructive ; the sample can be fully recovered.[9]Destructive ; the sample is consumed during analysis.
Validation Validation protocols are established, focusing on accuracy, precision, and linearity.[7]Rigorous validation is required by regulatory agencies (ICH guidelines).[10][14]

Conclusion and Recommendation

For the comprehensive purity analysis of this compound, both qNMR and HPLC offer unique and indispensable advantages.

  • HPLC should be considered the primary tool for routine quality control, release testing, and stability studies. Its high sensitivity and resolving power are unmatched for detecting and quantifying trace impurities and degradation products, which is a critical regulatory expectation.

  • qNMR serves as the definitive method for assigning an absolute purity value to reference standards and for providing an orthogonal check on the HPLC results. Its ability to provide structural information and quantify compounds without a specific reference standard makes it an invaluable tool during process development for identifying unknown impurities and for mass balance studies.

Final Recommendation: A robust quality control strategy for this compound should leverage both techniques. The purity should be determined by a validated, stability-indicating HPLC method, while the primary reference standard used for that HPLC method should be qualified by ¹H qNMR to assign an accurate, absolute purity value. This dual approach creates a self-validating system that ensures the highest level of confidence in the material's quality, aligning with the principles of scientific integrity and regulatory compliance.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of several pharmacologically active molecules, most notably as a crucial building block for the irreversible pan-HER inhibitor, Neratinib, used in the treatment of breast cancer.[1][2] The efficient and scalable synthesis of this aniline derivative is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and experimental details of each approach.

Route 1: Convergent Synthesis via a Nitro Intermediate

This widely utilized route employs a convergent strategy, first constructing the ether linkage between the two aromatic rings and subsequently reducing a nitro group to the desired aniline. This approach is advantageous as it often allows for easier purification of the intermediate and can lead to high overall yields.

The overall transformation for Route 1 is depicted below:

Route 1 A 2-Chloro-4-nitrophenol C 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine A->C Williamson Ether Synthesis B 2-(Chloromethyl)pyridine B->C D This compound C->D Nitro Group Reduction

Figure 1: Convergent synthesis of this compound.

Step 1: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

This step involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages. The phenoxide of 2-chloro-4-nitrophenol acts as a nucleophile, displacing the chloride from 2-(chloromethyl)pyridine.

Experimental Protocol:

  • To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add 2-(chloromethyl)pyridine hydrochloride (1 equivalent), and if necessary, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, will often precipitate as a solid.[3]

  • Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with the use of zinc powder in the presence of an ammonium salt being a common and effective choice.[1]

Experimental Protocol:

  • In a round-bottom flask, suspend 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (1 equivalent) in a mixture of ethanol and water (e.g., a 6:1 ratio).

  • Add zinc powder (approximately 5-6 equivalents) and ammonium chloride (approximately 3 equivalents) to the suspension.

  • Heat the mixture to 60 °C and stir overnight. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. A reported yield for this step is as high as 98%.[1]

Route 2: Linear Synthesis via Williamson Etherification of a Preformed Aniline

This alternative approach follows a more linear sequence, where the ether linkage is formed on a pre-existing aminophenol derivative. This route may be advantageous if the starting aminophenol is readily available or if the nitro-containing intermediate in Route 1 proves difficult to handle or purify.

The overall transformation for Route 2 is as follows:

Route 2 E 3-Chloro-4-aminophenol G This compound E->G Williamson Ether Synthesis F 2-(Chloromethyl)pyridine F->G

Figure 2: Linear synthesis of this compound.

Experimental Protocol:
  • In a suitable reaction vessel, dissolve 3-chloro-4-aminophenol (1 equivalent) in a polar aprotic solvent such as DMF.

  • Add a base, for example, potassium carbonate (2-3 equivalents), to the solution.

  • Add 2-(chloromethyl)pyridine hydrochloride (1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired this compound.

Comparative Analysis

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Starting Materials 2-Chloro-4-nitrophenol, 2-(Chloromethyl)pyridine3-Chloro-4-aminophenol, 2-(Chloromethyl)pyridine
Number of Steps 21
Key Intermediates 2-((2-Chloro-4-nitrophenoxy)methyl)pyridineNone
Overall Yield Potentially higher due to ease of purification of the nitro intermediate.May be lower due to potential side reactions on the aniline moiety.
Purification The nitro intermediate often crystallizes, simplifying purification. The final product may require chromatographic purification.The final product typically requires purification by column chromatography.
Scalability Generally considered scalable. The nitro reduction step is a common industrial process.Potentially scalable, but may require more careful control of reaction conditions to avoid side products.
Safety Considerations The nitro-containing intermediate is potentially energetic.3-Chloro-4-aminophenol can be sensitive to oxidation.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-documented and robust method that benefits from a crystalline intermediate, which often simplifies purification and can lead to high overall yields. The final nitro reduction step is a high-yielding and well-understood transformation.

Route 2 presents a more direct, one-step approach from a commercially available aminophenol. While seemingly more atom-economical, it may present challenges in purification and require more careful optimization to avoid side reactions involving the free amine group during the etherification step.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the purification capabilities available in the laboratory. For large-scale production, the robustness and higher potential yield of Route 1 may be preferable, while for smaller-scale laboratory synthesis, the directness of Route 2 could be an attractive option.

References

The Aniline Moiety: A Privileged Scaffold for Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] A significant portion of clinically successful kinase inhibitors are ATP-competitive, and within this class, molecules featuring an aniline core have emerged as a particularly fruitful area of research.[1][3] This guide provides an in-depth comparison of kinase inhibitors derived from different aniline precursors, offering insights into their structure-activity relationships (SAR), experimental evaluation, and the rationale behind design choices for researchers, scientists, and drug development professionals.

The Significance of the Aniline Scaffold

The aniline moiety is a privileged structure in kinase inhibitor design due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][4] This interaction mimics the binding of the adenine ring of ATP, providing a strong anchor for the inhibitor. The phenyl ring of the aniline group projects into a hydrophobic pocket, offering a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[4][5] This guide will explore three prominent classes of aniline-derived kinase inhibitors: anilinoquinazolines, anilinopyrimidines, and anilino-pyrrolopyrimidines.

A Comparative Analysis of Aniline-Derived Kinase Inhibitor Scaffolds

The choice of the heterocyclic core fused to the aniline precursor significantly influences the inhibitor's biological activity. The following sections compare the key characteristics of quinazoline, pyrimidine, and pyrrolo[2,3-d]pyrimidine scaffolds.

Anilinoquinazolines: The Pioneers of EGFR Inhibition

The 4-anilinoquinazoline scaffold is arguably one of the most successful frameworks in the development of epidermal growth factor receptor (EGFR) inhibitors.[6][7] Compounds like gefitinib and erlotinib, both approved cancer therapeutics, are prime examples of the potency achievable with this scaffold.

Key Features:

  • High Potency: Many 4-anilinoquinazoline derivatives exhibit nanomolar to picomolar inhibitory activity against EGFR.[5][6]

  • Well-Defined SAR: Extensive research has established a clear understanding of the structure-activity relationships for this class, guiding the rational design of new inhibitors.[7][8]

  • Selectivity: While highly potent against EGFR, selectivity against other kinases can be a challenge, though modifications to the quinazoline and aniline rings can modulate this.[9][10]

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates the central role of EGFR in cell signaling and the mechanism of its inhibition by anilinoquinazoline-based drugs.

EGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation synthesis_workflow start Start: 4-Chloro-heterocycle reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction aniline Substituted Aniline Precursor aniline->reaction purification Purification: - Crystallization - Chromatography reaction->purification characterization Characterization: - NMR - Mass Spectrometry - HPLC purification->characterization product Final Kinase Inhibitor characterization->product

References

validation of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the structural validation of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, this document provides a comprehensive comparison of X-ray crystallography with other analytical techniques. It is designed for researchers, scientists, and professionals in drug development, offering a detailed protocol and expert insights into the process of structural elucidation.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a novel compound such as this compound, a substituted aniline derivative with potential applications as a kinase inhibitor intermediate, unambiguous structural validation is not merely a formality but a foundational requirement. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering an unparalleled level of detail and certainty.

This guide provides a detailed protocol for the validation of the this compound structure by X-ray crystallography, placed in context with alternative and complementary analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This technique offers an absolute configuration of the molecule, which is crucial for understanding its biological activity.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous execution.

X-ray Crystallography Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 3-Chloro-4- (pyridin-2-ylmethoxy)aniline Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening for Crystal Growth Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Detailed Protocol

1. Synthesis and Purification: The synthesis of this compound would likely involve the reaction of 2-(chloromethyl)pyridine with 4-amino-2-chlorophenol under basic conditions. Following synthesis, rigorous purification is essential. This is typically achieved by column chromatography followed by recrystallization to obtain a highly pure sample, which is a prerequisite for growing high-quality crystals.

2. Crystallization: The purified compound is dissolved in a variety of solvents and solvent mixtures to find suitable conditions for crystal growth. Common techniques include:

  • Slow Evaporation: A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. The initial phases of the structure factors are determined using methods like direct methods or the Patterson function. This provides an initial model of the molecule, which is then refined using least-squares methods to best fit the experimental data. The final refined structure provides the precise atomic coordinates.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer valuable and often more readily obtainable data.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, absolute configurationUnambiguous and highly detailed structural informationRequires a single, high-quality crystal; can be time-consuming
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Connectivity of atoms, chemical environment of nucleiProvides detailed information about the molecule in solution; non-destructiveDoes not provide bond lengths or angles directly; can be complex to interpret
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides molecular formula confirmationDoes not provide information on the 3D arrangement of atoms
Infrared (IR) Spectroscopy Presence of functional groupsFast and simple to perform; good for a quick check of functional groupsProvides limited information on the overall structure
Computational Modeling (e.g., DFT) Theoretical 3D structure, electronic propertiesCan predict structures and properties; useful when crystallization is difficultThe accuracy of the model depends on the level of theory and basis set used; requires experimental validation

Synergistic Approach: A Multi-faceted Validation Strategy

The most robust approach to structural validation involves the integration of multiple analytical techniques.

Validation Strategy Figure 2: Integrated Structural Validation Strategy cluster_primary Primary Characterization cluster_definitive Definitive Structure cluster_computational Computational Support NMR NMR Spectroscopy (Connectivity) XRay X-ray Crystallography (3D Structure) NMR->XRay MS Mass Spectrometry (Molecular Weight) MS->XRay IR IR Spectroscopy (Functional Groups) IR->XRay DFT Computational Modeling (Theoretical Structure) XRay->DFT Comparison & Validation

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline Batches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the consistency of chemical intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the kinase inhibitor Neratinib.[1] Ensuring its structural integrity and purity from one batch to the next is critical to the success of the final drug product. Batch-to-batch variations, even minor ones, can introduce unforeseen impurities or alter reaction kinetics, ultimately impacting the final API's quality and performance.[2][3]

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both the "how" and the "why" behind the recommended analytical methodologies. Our approach is grounded in the principles of Good Laboratory Practice (GLP), ensuring that the data generated is reliable, reproducible, and meets regulatory scrutiny.[4][5][6][7]

The Gatekeeper of Quality: A Multi-Technique Spectroscopic Approach

No single spectroscopic technique can provide a complete picture of a molecule's identity and purity.[8][9][10] A robust quality control strategy relies on the orthogonal application of several techniques, each providing a unique piece of the structural puzzle. For this compound (Molecular Formula: C₁₂H₁₁ClN₂O, Molecular Weight: 234.68 g/mol ), the core techniques are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).[][12]

This workflow ensures a comprehensive evaluation, from the atomic-level connectivity to the overall molecular mass and functional group profile.

G cluster_0 Batch Analysis Workflow Batch_Sample Receive Batch Sample NMR ¹H & ¹³C NMR Analysis Batch_Sample->NMR FTIR FT-IR Analysis Batch_Sample->FTIR MS HRMS Analysis Batch_Sample->MS Reference_Std Certified Reference Standard Data_Analysis Comparative Data Analysis Reference_Std->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Decision Batch Conforms? Data_Analysis->Decision Release Release Batch Decision->Release Yes Investigate Investigate OOS Decision->Investigate No

Caption: High-level workflow for batch release testing.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

Why it's critical: ¹H NMR confirms the presence and connectivity of all proton-bearing groups, while the integration of signals provides a quantitative measure of their relative abundance. ¹³C NMR confirms the carbon framework of the molecule. For batch comparison, NMR is exquisitely sensitive to minor structural changes and the presence of organic impurities, which may arise from starting materials, reagents, or side reactions.[13][14]

Predicted ¹H NMR Signals for this compound

The structure of the molecule dictates a specific pattern of signals. Any deviation is a red flag.

G img_node H_pyridine Pyridine Protons (δ 7.2-8.6 ppm) H_pyridine->img_node H_aniline Aniline Protons (δ 6.8-7.2 ppm) H_aniline->img_node H_methylene Methylene Protons (δ ~5.2 ppm) H_methylene->img_node H_amine Amine Protons (δ ~4.5 ppm, broad) H_amine->img_node

Caption: Key proton environments in the target molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the batch sample and a certified reference standard into separate NMR tubes. Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve the analyte and because it does not exchange with the amine protons, allowing them to be observed.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).

  • Analysis: Integrate all signals. Compare the chemical shifts, coupling patterns, and integration ratios of the batch sample directly against the reference standard. Scrutinize the baseline for any impurity peaks, particularly in the aliphatic (δ 0.5-2.0 ppm) and aromatic (δ 6.0-9.0 ppm) regions.

Acceptance Criteria for Batch Comparison (NMR)
ParameterAcceptance CriteriaRationale for Scrutiny
Chemical Shift (δ) All characteristic signals must be within ±0.02 ppm of the reference standard.A significant shift can indicate a change in the electronic environment, possibly due to a different salt form or a structural isomer.
Integration Ratios Relative integrations must be within ±5% of the theoretical values (e.g., methylene protons vs. aromatic protons).Incorrect ratios point to the presence of impurities or incomplete reaction/purification.
Impurity Signals No single unidentified impurity signal should be >0.10%.[14][15]Adherence to ICH Q3A guidelines for reporting, identification, and qualification of impurities is mandatory.[13][16][17]
Signal Multiplicity Coupling patterns (e.g., doublets, triplets) must match the reference standard.Changes in coupling suggest alterations in the connectivity of adjacent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups. It is an excellent tool for identifying the molecule and flagging gross changes between batches.

Why it's critical: The infrared spectrum provides a unique "fingerprint" for a molecule. For this compound, we are looking for characteristic vibrations of the N-H (amine), C-O (ether), C-Cl, and aromatic rings. A comparison to the reference standard can quickly reveal if the correct functional groups are present and if there are any unexpected ones.[8][9]

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid batch sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Analysis: Compare the batch spectrum to that of the reference standard. Pay close attention to the presence, position, and relative intensity of key absorption bands.

Key IR Absorptions and Comparison Points
Wavenumber (cm⁻¹)VibrationPurpose of Comparison
3450-3300 N-H Stretch (Amine)Confirms the presence of the primary amine. Changes in shape or position could indicate different hydrogen bonding environments (e.g., polymorphism).
3100-3000 Aromatic C-H StretchVerifies the presence of both the aniline and pyridine rings.
1640-1550 Aromatic C=C BendingPart of the "fingerprint region," highly specific to the overall aromatic structure.
1250-1200 Aryl-O-C Stretch (Ether)Critical for confirming the ether linkage, a key structural component.
800-600 C-Cl StretchConfirms the presence of the chloro-substituent.

High-Resolution Mass Spectrometry (HRMS): The Final Mass Verification

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition.

Why it's critical: This technique confirms that the molecule has the correct atomic makeup. It is particularly important for distinguishing the target compound from impurities that might have very similar NMR or IR spectra but different elemental formulas. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation.[8]

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the batch sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Calibrate the instrument immediately before analysis.

  • Acquisition: Infuse the sample and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the most abundant ion. Compare this to the theoretical exact mass of C₁₂H₁₂ClN₂O⁺ (235.0633). The measured mass should be within a narrow tolerance (e.g., ±5 ppm). Verify the presence of the A+2 isotopic peak at ~m/z 237, with an intensity of approximately one-third of the [M+H]⁺ peak.

Comparative Data Summary: A Hypothetical Case Study

The following table illustrates how data from three hypothetical batches might be presented and evaluated.

ParameterReference StandardBatch A (Pass)Batch B (Fail)
Appearance White to off-white solidConformsYellowish solid
¹H NMR (δ, ppm) Methylene (CH₂): 5.185.185.18
Pyridine (α-H): 8.558.558.54
Unidentified Peak NoneNone
FT-IR (cm⁻¹) N-H Stretch: 3410, 3325ConformsConforms, but with broad peak at ~1710 cm⁻¹
HRMS [M+H]⁺ (m/z) Measured: 235.0631Measured: 235.0635Measured: 235.0632
Error (ppm) -0.85+0.85
³⁷Cl Isotope Ratio 32.1%32.5%
Conclusion -PASS FAIL
Reasoning -All data are within specification and match the reference standard.Significant unknown impurity observed in ¹H NMR. An unexpected carbonyl peak (~1710 cm⁻¹) in FT-IR suggests a process-related impurity.

Conclusion: A System of Self-Validation

This multi-pronged spectroscopic approach creates a self-validating system for quality control. While HRMS confirms the elemental formula and FT-IR verifies the functional groups, NMR provides the definitive structural confirmation and is the ultimate arbiter of purity against organic impurities. By adhering to these detailed protocols and comparing every batch against a well-characterized reference standard, drug development professionals can ensure the consistent quality of this compound, safeguarding the integrity of the subsequent manufacturing steps and the final active pharmaceutical ingredient. Adherence to these principles is not just good science; it is a regulatory necessity and a commitment to patient safety.[7][18]

References

biological assay validation for compounds synthesized from 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable component of modern drug discovery is the rigorous validation of biological assays. This guide offers a comprehensive comparison of validation methodologies for novel compounds synthesized from the 3-Chloro-4-(pyridin-2-ylmethoxy)aniline scaffold, a precursor known to yield potent kinase inhibitors.[1][2] Authored from the perspective of a Senior Application Scientist, this document provides researchers, scientists, and drug development professionals with the in-depth technical insights necessary to ensure data integrity and build confidence in their therapeutic candidates.

The Imperative of Assay Validation in Kinase Inhibitor Development

The journey from a promising synthesized compound to a clinically viable drug is predicated on the quality of its biological evaluation. For kinase inhibitors derived from this compound, assay validation is the cornerstone that ensures all subsequent data, from lead optimization to preclinical studies, is both reliable and reproducible.[3] This process is formally defined by regulatory bodies as demonstrating that an analytical method is suitable for its intended purpose. Adherence to these principles, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), is not merely a procedural formality but a scientific necessity to prevent costly and time-consuming failures in later stages of development.[4][5]

Foundational Pillars of a Validated Assay

A robust assay validation protocol is built upon several key performance parameters. Understanding the causality behind the validation of these characteristics is crucial for designing a scientifically sound experimental plan.[6][7]

  • Accuracy The closeness of test results to the true value. For a novel kinase inhibitor, this means ensuring the measured potency (e.g., IC50) is a true reflection of its biological activity. It is often determined by assessing the recovery of a known reference standard spiked into the sample matrix.

  • Precision The degree of scatter between a series of measurements. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Variation within the same assay run.

    • Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, or with different analysts.

    • Reproducibility: Precision between different laboratories.

  • Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[8] For a kinase inhibitor, this involves confirming that other molecules in the sample do not interfere with the readout and, on a broader scale, determining the inhibitor's selectivity against other kinases.[9]

  • Linearity & Range The capacity to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval that demonstrates acceptable accuracy, precision, and linearity.

  • Robustness A measure of the assay's ability to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.

A Comparative Overview: Biochemical vs. Cell-Based Assays

The initial choice of assay format is a critical decision that dictates the scope and physiological relevance of the validation data. For kinase inhibitor screening, the two primary alternatives are biochemical and cell-based assays.[10][11]

FeatureBiochemical Assays (e.g., TR-FRET, Radiometric)Cell-Based Assays (e.g., Cell Viability, Target Engagement)
Principle Measures direct interaction with an isolated, purified kinase enzyme.Measures the compound's effect on kinase activity within a living cell.[12]
Physiological Relevance Lower; lacks cellular context.Higher; accounts for cell permeability, metabolism, and off-target effects.[11]
Throughput Typically high, suitable for primary screening.Lower to medium, often used for secondary screening and validation.[13]
Information Gained Direct measure of enzyme inhibition (e.g., Ki, IC50).Functional outcomes (e.g., anti-proliferative effects, biomarker modulation).[10]
Common Use Case Initial hit identification and structure-activity relationship (SAR) studies.Validating on-target effects and assessing cellular potency.[14]

The Validation Workflow: A Strategic Roadmap

A successful validation process follows a logical sequence of events, from initial development to the final generation of a standard operating procedure (SOP). This workflow ensures that each validation parameter is systematically addressed.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation cluster_imp Phase 3: Implementation Assay_Dev Assay Development & Optimization Reagent_QC Reagent & Control Qualification Assay_Dev->Reagent_QC Precision Precision (Intra & Inter-Assay) Reagent_QC->Precision Accuracy Accuracy Precision->Accuracy Specificity Specificity Accuracy->Specificity Linearity Linearity & Range Specificity->Linearity Robustness Robustness Linearity->Robustness Analysis Data Analysis & Reporting Robustness->Analysis SOP SOP Generation Analysis->SOP

Caption: A phased approach to biological assay validation.

Experimental Protocol: Validating an Anti-Proliferative Cell-Based Assay

This section details a step-by-step methodology for validating a novel kinase inhibitor using a common luminescence-based cell viability assay.

Objective: To determine the IC50 of a test compound and validate the assay's precision and robustness.

Materials:

  • Target cancer cell line (e.g., BT-474, known to overexpress HER2)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound, reference inhibitor (e.g., Neratinib), and DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette and plate reader with luminescence detection

Methodology:

  • Cell Seeding:

    • Culture BT-474 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension (5,000 cells) into each well of the 96-well plate.

    • Rationale: Seeding a precise number of cells in their logarithmic growth phase is critical for assay reproducibility.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Create final dosing solutions by diluting the DMSO series 200-fold into complete growth medium. The final DMSO concentration should be ≤0.5%.

    • Remove media from the cell plate and add 100 µL of the compound dilutions. Include vehicle-only and no-cell (background) controls.

    • Rationale: A consistent final DMSO concentration across all wells is crucial to avoid solvent-induced toxicity that could confound the results.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Rationale: A 72-hour incubation period is typically sufficient to observe significant anti-proliferative effects.

  • Assay Readout:

    • Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Validation Metrics:

    • Subtract the background luminescence from all wells.

    • Normalize the data by setting the vehicle control as 100% viability and the highest compound concentration as 0% viability.

    • Plot the normalized response versus the log of the compound concentration and fit a four-parameter logistic (4PL) curve to determine the IC50.

    • For Precision: Run three independent plates on different days. Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IC50 values. An inter-assay %CV of <20% is generally considered acceptable.

Visualizing the Target: A Simplified Kinase Signaling Pathway

Compounds derived from this compound often function as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) family.[1][2] Understanding the pathway provides context for the assay's biological readout.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., HER2) Ras Ras RTK->Ras Phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Drives Ligand Growth Factor Ligand->RTK Activates Inhibitor Test Compound Inhibitor->RTK Inhibits

Caption: Inhibition of a generic RTK-MAPK signaling pathway.

Trustworthiness Through Self-Validating Protocols

Every protocol must function as a self-validating system. This is achieved through the diligent inclusion of controls. In the described assay, the reference inhibitor (e.g., Neratinib) serves as a positive control, providing an expected IC50 value that should be consistent across runs. The vehicle control (DMSO) acts as the negative control, defining the baseline for 100% cell viability. Consistent performance of these controls is a direct indicator of assay health and the trustworthiness of the data generated for novel test compounds.[10] Further confidence can be built by using orthogonal methods, such as confirming anti-proliferative effects with a direct measure of target phosphorylation via Western Blot.[15]

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a key intermediate in pharmaceutical development. We will explore the nuances of catalyst selection, drawing upon experimental data and established mechanistic principles to empower researchers in optimizing this critical synthetic transformation.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a range of biologically active molecules. Its structural motifs are prevalent in compounds targeting various therapeutic areas. The efficient and selective synthesis of this aniline derivative is therefore of paramount importance in drug discovery and development pipelines. A common and effective method for its preparation is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.

The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is the most critical parameter influencing the reaction's success. This guide will dissect the performance of different catalyst systems, providing a framework for rational catalyst selection.

The Catalytic Landscape: A Comparative Analysis of Palladium Systems

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. The efficacy of this cycle is profoundly influenced by the nature of the ligand coordinated to the palladium center. We will compare several generations of phosphine-based ligands, which are commonly employed in these reactions.

Key Performance Indicators for Catalyst Evaluation

To objectively compare the different palladium catalysts, we will focus on the following key metrics:

  • Yield (%): The ultimate measure of reaction efficiency.

  • Reaction Time (h): A critical factor for process efficiency and throughput.

  • Catalyst Loading (mol%): Lower catalyst loading is desirable for cost-effectiveness and ease of product purification.

  • Generality: The ability of the catalyst to tolerate a range of functional groups.

Comparative Data for the Synthesis of this compound

While a direct head-to-head comparison for the synthesis of this compound is not extensively reported in a single study, we can extrapolate from the performance of various catalysts in similar Buchwald-Hartwig amination reactions to construct a comparative overview. The following table summarizes the expected performance of different palladium catalyst systems based on their general efficacy in C-N cross-coupling reactions.

Catalyst System (Precursor + Ligand)Typical Catalyst Loading (mol%)Typical Reaction Time (h)Expected Yield (%)Key AdvantagesPotential Drawbacks
Pd(OAc)₂ + XPhos1-24-12>90High activity, broad substrate scope.Air-sensitive ligand.
Pd₂(dba)₃ + SPhos1-26-16>85Effective for sterically hindered substrates.Can be slower than other systems.
Pd(OAc)₂ + RuPhos1-24-12>90Excellent for electron-rich and -poor substrates.Higher cost.
Pd(OAc)₂ + JohnPhos2-412-2470-85Good for general applications.May require higher catalyst loading and longer reaction times.

Mechanistic Insights: Understanding Ligand Effects

The dramatic differences in performance among these catalyst systems can be attributed to the electronic and steric properties of the phosphine ligands.

G A Pd(0)L₂ Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Ligand Dissociation C->D E Ar-Pd(II)-X(L) D->E F Amine Coordination E->F R₂NH G Ar-Pd(II)-X(L)(NHR₂) F->G H Deprotonation (Base) G->H Base I Ar-Pd(II)-NR₂(L) H->I J Reductive Elimination I->J J->A Regeneration K Ar-NR₂ Product J->K

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Bulky, electron-rich ligands like XPhos and RuPhos facilitate the rate-limiting reductive elimination step, leading to faster reaction times and higher yields. The steric bulk also promotes the formation of the monoligated palladium species, which is often the most active catalyst.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the synthesis of this compound via a Buchwald-Hartwig amination. This protocol should be adapted based on the specific catalyst system chosen.

General Procedure for a Small-Scale Reaction

Materials:

  • 1-bromo-3-chloro-4-(pyridin-2-ylmethoxy)benzene (1.0 equiv)

  • Ammonia source (e.g., benzophenone imine, 1.2 equiv) or an appropriate amine

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., NaOt-Bu, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the 1-bromo-3-chloro-4-(pyridin-2-ylmethoxy)benzene and the ammonia source.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G A Reaction Setup (Inert Atmosphere) B Reagent Addition A->B C Heating & Stirring B->C D Reaction Monitoring C->D E Workup D->E F Purification E->F G Product F->G

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Conclusion and Recommendations

For the synthesis of this compound, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are highly recommended. These systems are expected to provide high yields in relatively short reaction times with low catalyst loadings. While other ligands like SPhos and JohnPhos can also be effective, they may require more optimization of reaction conditions.

It is crucial to perform small-scale screening experiments to identify the optimal catalyst system and reaction parameters for your specific substrate and desired scale. The protocols and comparative data presented in this guide provide a strong foundation for initiating such optimization studies.

Benchmarking the Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of numerous pharmacologically active molecules, most notably as a precursor for kinase inhibitors used in oncology.[1][2][3] The efficiency and scalability of its synthesis are critical factors that directly impact the overall cost and timeline of drug development projects. This guide provides a comprehensive comparison of the established benchmark synthesis of this compound against a viable alternative, offering detailed experimental protocols, quantitative data, and expert insights to inform your synthetic strategy.

The core of this analysis revolves around the final reduction step to yield the target aniline. We will benchmark the widely utilized zinc/ammonium chloride reduction against catalytic hydrogenation, a powerful and often cleaner alternative. This comparison will focus on key performance indicators such as yield, purity, operational simplicity, and scalability.

Comparative Analysis of Synthetic Routes

The primary and most direct synthesis of this compound involves the reduction of the corresponding nitro compound, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. The choice of reducing agent is the critical variable that defines the two methods we will compare.

Parameter Method 1: Zinc/Ammonium Chloride Reduction (Benchmark) Method 2: Catalytic Hydrogenation (Alternative)
Starting Material 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Key Reagents Zinc powder, Ammonium chloride, Ethanol, WaterHydrogen gas, Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), Solvent (e.g., Ethanol, Methanol)
Reported Yield ~98%[1]Typically >90%
Purity Generally high, may require further purification to remove inorganic salts.High, often requires only filtration to remove the catalyst.
Scalability Moderate; exothermic nature and handling of zinc powder can pose challenges on a large scale.Highly scalable and amenable to flow chemistry.
Safety Considerations Exothermic reaction, handling of fine zinc powder (flammable).Handling of hydrogen gas (flammable/explosive), handling of pyrophoric catalysts (Pd/C).
Waste Stream Aqueous waste containing zinc and ammonium salts.Primarily filtered catalyst, which can often be recycled.

Synthetic Pathway Overview

cluster_0 Benchmark Synthesis cluster_1 Alternative Synthesis Start_1 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine Product_1 This compound Start_1->Product_1   Zn, NH4Cl   EtOH/H2O, 60°C Start_2 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine Product_2 This compound Start_2->Product_2   H2, Pd/C or Pt/C   Solvent

Caption: Comparative synthetic routes to this compound.

Experimental Protocols

Method 1: Zinc/Ammonium Chloride Reduction (Benchmark Protocol)

This protocol is based on a widely cited procedure for the synthesis of this compound.[1]

Materials:

  • 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 2-((2-chloro-4-nitrophenoxy)methyl)pyridine (3.9 g, 15 mmol), zinc powder (5.8 g, 88 mmol), and ammonium chloride (2.4 g, 44 mmol).[1]

  • Add a mixture of ethanol (60 mL) and water (10 mL) to the flask.[1]

  • Stir the mixture at 60°C overnight.

  • After the reaction is complete, pour the mixture into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic phase and wash it with saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain this compound. The reported yield for this method is approximately 98%.[1]

Start Combine Reactants: 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, Zn powder, NH4Cl in EtOH/H2O Reaction Stir at 60°C Overnight Start->Reaction Quench Pour into Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Phase with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporation Solvent Removal in Vacuo Dry->Evaporation Product This compound Evaporation->Product

Caption: Experimental workflow for the Zinc/Ammonium Chloride reduction.

Method 2: Catalytic Hydrogenation (Alternative Protocol)

This protocol is a generalized procedure for the reduction of nitroarenes using catalytic hydrogenation, a common and highly effective alternative.

Materials:

  • 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine

  • 10% Palladium on carbon (Pd/C) or 1% Platinum on carbon (Pt/C)[4]

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-((2-chloro-4-nitrophenoxy)methyl)pyridine in a suitable solvent such as ethanol or methanol.

  • Carefully add the Pd/C or Pt/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

Discussion and Recommendations

Benchmark Method (Zinc/Ammonium Chloride): This method is attractive for its high reported yield and the use of relatively inexpensive and readily available reagents.[1] It is a robust procedure that is well-suited for small to medium-scale laboratory synthesis. However, the exothermic nature of the reaction requires careful temperature control, especially during scale-up. The workup involves handling large volumes of aqueous and organic solvents and the disposal of zinc-containing waste streams, which can be an environmental concern.

Alternative Method (Catalytic Hydrogenation): Catalytic hydrogenation offers several advantages, particularly for larger-scale production. The reaction is often cleaner, with the primary byproduct being water. The workup is significantly simpler, typically involving only filtration to remove the catalyst, which can often be recovered and reused. This method is highly amenable to automation and continuous flow processes, which can improve safety and reproducibility. While the initial investment in hydrogenation equipment and the cost of precious metal catalysts may be higher, the operational efficiencies and reduced waste can make it more cost-effective in the long run. A patent for a similar reduction of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline highlights the high yield (over 94%) and purity (over 99.5%) achievable with catalytic hydrogenation using a Pt/C catalyst.[4]

For routine, small-scale laboratory synthesis of this compound, the benchmark zinc/ammonium chloride reduction method remains a viable and high-yielding option. However, for process development and scale-up applications, catalytic hydrogenation is the superior choice. Its cleaner reaction profile, simpler workup, and amenability to modern manufacturing technologies make it a more efficient, sustainable, and ultimately more economical approach for the production of this critical pharmaceutical intermediate. Researchers and drug development professionals should consider the long-term goals of their project when selecting a synthetic route, with a strong recommendation for exploring catalytic hydrogenation for any process intended for large-scale production.

References

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Intermediate

3-Chloro-4-(pyridin-2-ylmethoxy)aniline (CAS No. 524955-09-7) is a critical intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor to the kinase inhibitor Neratinib.[1][2][3] As with any active pharmaceutical ingredient (API) or key starting material, ensuring its quality, purity, and consistency is paramount. In a globalized pharmaceutical landscape, manufacturing, quality control, and research and development activities are often decentralized across multiple laboratories. This decentralization introduces a significant challenge: how can an organization be certain that the analytical results for a compound like this compound are comparable and reliable, regardless of where they are generated?

This guide provides a comprehensive framework for designing and executing an inter-laboratory cross-validation study for this compound. We will delve into the critical analytical techniques, the principles of method validation, and a robust protocol for ensuring consistency across different testing sites. This process is not merely a regulatory checkbox; it is a fundamental pillar of data integrity and product quality assurance.[4][5]

The Imperative of Cross-Laboratory Validation

Cross-validation is the formal process of demonstrating that two or more laboratories, or two or more analytical methods, can produce comparable data for the same analyte.[6][7] For a crucial intermediate, this is non-negotiable. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures be validated to be fit for their intended purpose.[8][9][10] When an analysis is performed across multiple sites, cross-validation provides documented evidence of reproducibility, which is defined as the precision between different laboratories.[4][11]

The core objectives of a cross-validation study are:

  • Ensuring Data Comparability: To confirm that results from a receiving laboratory are equivalent to those from the originating (or reference) laboratory.

  • Supporting Method Transfer: To facilitate the seamless transfer of a validated analytical method from one lab to another.[10][12]

  • Upholding Regulatory Compliance: To meet the stringent requirements of agencies like the FDA and EMA for multi-site data submission.[4][5]

  • Mitigating Risk: To reduce the risk of invalid test results that could lead to incorrect batch rejection or acceptance, ultimately ensuring product quality and patient safety.[5]

Key Analytical Techniques for Characterization

The molecular structure of this compound lends itself to several standard analytical techniques. A comprehensive quality control strategy will typically employ a combination of these methods.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assay (potency) and purity determination of non-volatile organic molecules. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for quantifying the main component and its impurities.[13][14]

  • Gas Chromatography (GC): While HPLC is primary for the compound itself, GC is invaluable for analyzing volatile impurities, such as residual solvents from the synthesis process.[15] Given the aniline structure, a GC equipped with a nitrogen-phosphorus detector (NPD) can offer high sensitivity and selectivity.[15]

  • Mass Spectrometry (MS): Coupling MS with either LC or GC (LC-MS, GC-MS) is essential for definitive identification of the main component and for the structural elucidation of unknown impurities.[13][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous confirmation of the molecule's chemical structure.[17]

Designing a Robust Cross-Validation Study

A successful cross-validation study is built upon a meticulously planned protocol. It is not an ad-hoc exercise but a systematic process with predefined objectives and acceptance criteria.[10][18]

Prerequisite: A Fully Validated Method

Before a method can be cross-validated, it must be fully validated in the originating laboratory according to ICH Q2(R2) guidelines.[9][11] This initial validation establishes the method's performance characteristics.

Table 1: Key Validation Parameters (as per ICH Q2(R2))

ParameterDescriptionPurpose for this compound Analysis
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).Ensures that the HPLC peak for the main compound is pure and not co-eluting with any process impurities or degradants.[19]
Accuracy The closeness of test results to the true value.Confirms the assay method correctly quantifies the amount of the compound in a sample.[4][5]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-assay), Intermediate Precision, and Reproducibility (inter-laboratory).[5][20]Demonstrates the consistency of the method over short and long periods, with different analysts and equipment.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[20]Establishes the concentration range over which the assay and impurity quantification are accurate and precise.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defines the operational limits of the method. For an assay, this is typically 80-120% of the target concentration.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity methods to know the threshold at which an impurity can be detected.[5][19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Crucial for impurity profiling to accurately report the levels of minor components.[5][19]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Provides confidence that the method will perform reliably under normal day-to-day variations in the lab (e.g., slight changes in mobile phase pH or column temperature).[4]
The Cross-Validation Workflow

The following workflow outlines the critical steps for conducting the inter-laboratory study.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation & Reporting A Develop & Fully Validate Method in Originating Lab (ICH Q2(R2)) B Draft Cross-Validation Protocol with Pre-defined Acceptance Criteria A->B C Select Participating Labs & Prepare Homogeneous Sample Lot B->C D Distribute Protocol, Method, Samples & Reference Standards C->D E Receiving Labs Review Protocol & Perform Familiarization Runs D->E F Execute Formal Testing as per Protocol (e.g., n=6 preparations) E->F G Document All Raw Data, Calculations, & Any Deviations F->G H Submit Data from All Labs to Central Coordinator G->H I Perform Statistical Analysis (Compare Means, Precision, Equivalence) H->I J Investigate Any Out-of-Specification (OOS) or Discrepant Results I->J K Issue Final Cross-Validation Report with Conclusion on Method Comparability J->K

Caption: A workflow for a robust inter-laboratory cross-validation study.

Experimental Protocol: Cross-Validation of an HPLC Assay Method

This section provides a detailed, step-by-step protocol for the cross-validation of an HPLC assay method for this compound.

1. Objective: To demonstrate that Lab B (Receiving) and Lab C (Receiving) can produce assay results that are comparable to Lab A (Originating) for this compound using the validated HPLC method HPLC-AS-001.

2. Materials & Equipment:

  • Homogeneous lot of this compound (Lot No. XYZ-123)

  • Reference Standard (RS) of this compound (Purity: 99.8%)

  • HPLC system with UV Detector

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)

  • Diluent: Mobile Phase

  • Volumetric flasks, pipettes, analytical balance

3. System Suitability Testing (SST):

  • Rationale: SST is performed before any sample analysis to ensure the chromatographic system is functioning correctly.[4][20] It is a self-validating component of the protocol.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a System Suitability Solution containing the analyte and a related impurity.

    • Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD of peak area for 5 injections: ≤ 2.0%

4. Sample Preparation & Analysis:

  • Standard Preparation (100 µg/mL):

    • Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

    • Further dilute 5.0 mL of this solution to 25 mL with Diluent.

  • Sample Preparation (100 µg/mL):

    • Each laboratory will prepare six independent samples.

    • For each sample, accurately weigh about 25 mg of the provided homogeneous lot into a 50 mL volumetric flask.

    • Process the sample in the same manner as the Standard Preparation.

  • Chromatographic Run:

    • Inject the blank (Diluent), followed by the Standard preparation (x2), then inject the six Sample preparations in sequence.

    • Conclude with another Standard injection to check for drift.

5. Data Analysis & Acceptance Criteria:

  • The assay percentage for each sample preparation is calculated against the average of the bracketing standard injections.

  • Individual Lab Criteria:

    • The %RSD of the six assay results from each lab must be ≤ 2.0%.

  • Inter-Laboratory Comparison Criteria:

    • The mean assay value from Lab B and Lab C must be within ±2.0% of the mean assay value from Lab A.

    • A statistical evaluation (e.g., a two one-sided t-test for equivalence) should demonstrate statistical equivalence between the lab results.

Data Presentation: A Hypothetical Comparison

To illustrate the expected outcome, the table below summarizes hypothetical results from our proposed cross-validation study.

Table 2: Hypothetical HPLC Assay Results for Lot XYZ-123

LaboratoryPrep 1 (%)Prep 2 (%)Prep 3 (%)Prep 4 (%)Prep 5 (%)Prep 6 (%)Mean (%) %RSD Difference from Lab A Mean
Lab A (Originating) 99.699.999.8100.199.599.799.77 0.22%N/A
Lab B (Receiving) 99.499.299.899.599.999.699.57 0.25%-0.20%
Lab C (Receiving) 100.299.9100.499.8100.1100.3100.12 0.23%+0.35%

Troubleshooting Common Discrepancies

Even with a robust protocol, discrepancies can arise. A systematic investigation is crucial.

  • Check System Suitability: Did all labs pass SST? Failure here points to an equipment or setup issue (e.g., column degradation, pump malfunction).

  • Review Raw Data: Look for integration errors, baseline noise, or unexpected peaks.

  • Examine Preparation Procedures: Were there any deviations in weighing, dilution, or sonication? Analyst technique is a common source of variability.

  • Verify Standard and Sample Integrity: Was the reference standard handled correctly? Could the sample have degraded during shipment?

  • Clarify Protocol Ambiguity: If multiple labs made a similar error, the protocol itself may be unclear. This feedback is vital for improving the method documentation.

Conclusion

Cross-validation of analytical results for a key intermediate like this compound is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical data. It is a collaborative effort that requires meticulous planning, clear communication, and a deep understanding of the analytical method's capabilities and limitations. By following a structured approach grounded in regulatory principles like the ICH guidelines, organizations can ensure that their analytical data is consistent, comparable, and trustworthy, regardless of the laboratory in which it was generated. This commitment to data integrity is fundamental to the development and manufacturing of safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline, a halogenated aromatic amine commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information presented herein is based on established best practices for handling hazardous chemical waste and is supported by guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Chemical Profile

This compound (CAS No. 524955-09-7) is a compound that presents a combination of hazards due to its chemical structure, which includes a chlorinated aniline and a pyridyl ether moiety.[1][2][3][4] A thorough understanding of its properties is the foundation for safe handling and disposal.

Table 1: Chemical and Toxicological Properties of this compound

PropertyValueSource
CAS Number 524955-09-7--INVALID-LINK--[5]
Molecular Formula C₁₂H₁₁ClN₂O--INVALID-LINK--[3]
Molecular Weight 234.68 g/mol --INVALID-LINK--[3]
Appearance White to light yellow to light orange powder/crystal--INVALID-LINK--
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.--INVALID-LINK--[6]

The primary hazards associated with this compound are typical of many halogenated anilines. Aniline and its derivatives are known for their toxicity, and the presence of a chlorine atom can increase persistence in the environment.[7][8] The pyridine group, while generally less toxic than aniline, can also contribute to the overall hazard profile.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental principles of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[9]

RCRA Waste Classification:

Based on its chemical structure, waste this compound is classified as a hazardous waste . It falls under the following potential RCRA waste codes:

  • F-List (Non-specific source wastes): If mixed with or used as a solvent, it could be classified under codes such as F002 for spent halogenated solvents.[6][10]

  • K-List (Source-specific wastes): While less likely in a research setting, if this compound is a byproduct of specific industrial processes related to aniline or chlorobenzene production, relevant K-codes like K083 (distillation bottoms from aniline production) or K103 (process residues from aniline extraction) could apply.[6][11]

  • U-List (Toxic wastes): Aniline is listed as U012 .[12] Although this specific derivative is not explicitly listed, it is prudent to manage it with the same level of care due to its structural similarity and potential to exhibit similar toxic properties.

Due to its halogenated nature, this waste is also subject to regulations governing Halogenated Organic Compounds (HOCs).[13][14] Land disposal of HOCs is often restricted, making incineration a preferred disposal method.[15]

Segregation:

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.

  • Do not mix this waste with other waste streams, particularly with incompatible materials such as strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.

Disposal Procedures: A Step-by-Step Guide

The following workflow outlines the procedural steps for the proper disposal of this compound from a laboratory setting.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don PPE B 2. Prepare Labeled Waste Container A->B C 3. Transfer Waste to Container B->C D 4. Securely Seal Container C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange for Professional Disposal E->F G Incineration F->G H Chemical Treatment (if applicable) F->H

Figure 1: Workflow for the disposal of this compound.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Before handling any waste, ensure you are wearing the required PPE as outlined in Section 2.

Step 2: Prepare a Labeled Hazardous Waste Container

  • Select a waste container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container for solids and liquids).

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Toxic, Irritant).

Step 3: Transfer Waste into the Container

  • Carefully transfer the solid or liquid waste into the prepared container, minimizing the generation of dust or splashes.

  • Use a funnel for liquids to prevent spills.

  • For cleaning contaminated labware (e.g., glassware, spatulas), rinse with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the liquid waste container.

Step 4: Securely Seal the Container

  • Tightly close the lid of the waste container to prevent any leakage or evaporation of contents.

Step 5: Store in a Designated Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA that is under the control of the laboratory personnel generating the waste.

  • The SAA should be in a secondary containment bin to catch any potential leaks.

  • Store away from incompatible materials.

Step 6: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.

  • Provide them with an accurate description of the waste, including its chemical name and quantity.

Recommended Disposal Technologies

The chemical nature of this compound dictates the most appropriate final disposal methods.

Incineration:

High-temperature incineration is the preferred and most common method for the disposal of chlorinated organic compounds.[9][16]

  • Rationale: Incineration at appropriate temperatures (typically >850°C) with sufficient oxygen and residence time can lead to the complete destruction of the organic molecule. The chlorine is primarily converted to hydrogen chloride (HCl), which can be neutralized and scrubbed from the flue gases.

  • Caution: Incomplete combustion of chlorinated aromatic compounds can potentially lead to the formation of more toxic byproducts, such as chlorinated dioxins and furans.[17][18] Therefore, it is crucial that this process is carried out in a specialized, high-efficiency hazardous waste incinerator that is properly permitted and operated.

Advanced Oxidation Processes (AOPs):

For aqueous waste streams containing low concentrations of this compound, AOPs may be a viable pre-treatment or treatment option.[7][8]

  • Rationale: AOPs utilize highly reactive species, such as hydroxyl radicals, to oxidize and break down organic pollutants into less harmful substances.[19] Methods like Fenton's reagent (Fe²⁺/H₂O₂) or ozonation have been shown to be effective in degrading aniline and its derivatives.[8]

  • Applicability: This method is more suitable for dilute aqueous solutions and would typically be implemented at a dedicated wastewater treatment facility rather than in a standard research laboratory.

Landfill:

Direct landfilling of this compound is not recommended and is often prohibited for halogenated organic wastes.[15]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Additional PPE: If not already worn, don respiratory protection and any other necessary PPE.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid creating dust.

    • For Liquids: Use an absorbent material to dike the spill and prevent it from spreading.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and your institution's EHS department, following your facility's specific procedures.

Conclusion

The proper disposal of this compound requires a systematic approach grounded in a thorough understanding of its chemical hazards and regulatory requirements. By following the procedures outlined in this guide—from accurate hazard assessment and use of appropriate PPE to proper waste segregation and reliance on professional disposal services—researchers can ensure the safety of themselves and their colleagues while upholding their responsibility to protect the environment.

References

Personal protective equipment for handling 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline

An Essential Guide for Researchers and Drug Development Professionals on the Safe Handling, Storage, and Disposal of this compound (CAS: 524955-09-7).

As a Senior Application Scientist, this guide synthesizes critical safety data with field-proven best practices. The following protocols are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research. This compound is a key building block in pharmaceutical development, and its handling demands a rigorous and informed approach due to its chemical properties as a halogenated aromatic amine.[1][2]

Hazard Identification and Risk Assessment

A foundational understanding of the specific risks associated with this compound is non-negotiable. The primary hazards, as identified in its Safety Data Sheet (SDS), stem from its potential for irritation and harm upon ingestion or inhalation.[3]

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3]
STOT - Single ExposureH335May cause respiratory irritation.[3]

Expert Analysis of Structural Hazards: The molecule's structure combines three distinct chemical motifs, each contributing to its risk profile:

  • Aromatic Amine: Aniline and its derivatives are known for their potential toxicity. Absorption through the skin is a primary route of exposure that must be mitigated.[4]

  • Chlorinated Aromatic Ring: As a halogenated aromatic compound, this substance requires specialized disposal procedures to prevent environmental contamination.[5] Halogenated waste must never be mixed with non-halogenated waste streams.[5][6]

  • Pyridine Moiety: Pyridine and its derivatives are volatile and can be readily inhaled, often possessing a strong, unpleasant odor and irritant properties.[7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield is required when there is a significant splash risk.[9]Protects against accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.[10]
Hand Protection Nitrile or neoprene gloves.[7]These materials offer good resistance to pyridine and aromatic amines. Always inspect gloves for tears or pinholes before use. For prolonged tasks, consider double-gloving. Contaminated gloves must be removed and disposed of as hazardous waste.
Body Protection A flame-resistant lab coat.Prevents incidental skin contact. For procedures with a higher risk of spills or splashes, a chemical-resistant apron or suit should be worn over the lab coat.[9]
Respiratory Protection All handling must be performed within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of dust or vapors.[5][8] If a fume hood is unavailable or if weighing operations generate significant dust, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is mandatory.[11]

Step-by-Step Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing risk. This protocol covers the entire process from initial preparation to final storage.

prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood weigh 2. Weighing & Transfer - Use anti-static weigh boat - Minimize dust generation - Clean spatula immediately prep->weigh Proceed with caution reaction 3. Reaction Setup - Add reagents slowly - Maintain sash at lowest height - Monitor reaction weigh->reaction Ensure containment cleanup 4. Cleanup & Decontamination - Quench reaction safely - Segregate waste streams - Decontaminate glassware reaction->cleanup After reaction completion

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[5]

    • Ensure a certified chemical fume hood is operational and the work area is clear of clutter.

    • Don all required PPE as specified in Section 2.

    • Prepare all necessary equipment and reagents to minimize movement in and out of the fume hood.

  • Weighing and Transfer (in a fume hood):

    • Perform all weighing and transfer operations of the solid compound inside the fume hood to contain any dust.

    • Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid pouring directly from the bottle to minimize dust generation.

    • Close the container tightly immediately after use.[7]

  • Reaction and Work-up:

    • Conduct all experimental procedures within the chemical fume hood.[5] Keep the sash at the lowest possible height that allows for comfortable work.

    • When dissolving the solid or running a reaction, add solvents or reagents slowly to prevent splashing.

    • Always keep containers closed when not in active use.[12]

Emergency Procedures

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.[8]

  • Contain: For a small spill, use an absorbent material like sand or vermiculite to cover the spill.[8] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.[13]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Disposal and Decontamination Plan

Proper disposal is a critical final step. As a halogenated organic compound, this compound waste must be handled with specific care to comply with regulations and prevent environmental harm.[5][14]

cluster_waste Waste Generation cluster_collection Waste Collection solid_waste Solid Waste (Excess reagent, contaminated absorbent, used PPE) waste_container Designated, Labeled Halogenated Waste Container solid_waste->waste_container liquid_waste Liquid Waste (Reaction mixtures, rinsates) liquid_waste->waste_container disposal Professional Disposal (via EHS Office) waste_container->disposal Store in Satellite Accumulation Area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(pyridin-2-ylmethoxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(pyridin-2-ylmethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.